Noxiustoxin
Description
Properties
IUPAC Name |
3-[(1R,4S,4aS,7R,12R,15S,18S,21S,24S,30S,33S,36S,42S,45S,48R,53R,56S,59S,65S,68S,71S,74R,81S,87S,90S,95S,98S)-53-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4,15,45,68,81,98-hexakis(4-aminobutyl)-7-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-87-(2-amino-2-oxoethyl)-71-(3-amino-3-oxopropyl)-56-[(1R)-1-hydroxyethyl]-30,33,59,95-tetrakis(hydroxymethyl)-24-[(4-hydroxyphenyl)methyl]-36,42-dimethyl-21-(2-methylpropyl)-90-(2-methylsulfanylethyl)-2,5,5a,13,16,19,22,25,28,31,34,37,40,43,46,54,57,60,66,69,72,80,83,86,89,92,93,96,99-nonacosaoxo-9,10,50,51,76,77-hexathia-a,3,6,6a,14,17,20,23,26,29,32,35,38,41,44,47,55,58,61,67,70,73,79,82,85,88,91,94,97-nonacosazapentacyclo[46.30.14.1412,74.061,65.0100,104]hexahectan-18-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C174H286N52O54S7/c1-14-86(7)136(223-171(277)137(87(8)15-2)222-168(274)134(187)90(11)231)170(276)211-112(70-129(186)239)156(262)221-135(85(5)6)169(275)203-101(37-21-28-59-180)149(255)219-122-83-287-283-79-118-161(267)201-104(53-63-281-13)152(258)209-110(68-127(184)237)143(249)191-72-131(241)194-96(32-16-23-54-175)144(250)215-117-78-282-285-81-120(218-151(257)102(49-51-125(182)235)199-146(252)100(36-20-27-58-179)202-166(272)123-39-31-62-226(123)174(280)116(77-230)214-172(278)138(91(12)232)224-165(122)271)164(270)213-115(76-229)159(265)204-105(38-22-29-60-181)173(279)225-61-30-40-124(225)167(273)220-121(82-286-284-80-119(217-148(254)99(198-160(117)266)35-19-26-57-178)163(269)208-109(66-93-43-47-95(234)48-44-93)154(260)210-111(69-128(185)238)155(261)205-106(139(188)245)67-126(183)236)162(268)197-98(34-18-25-56-177)145(251)200-103(50-52-133(243)244)150(256)206-107(64-84(3)4)153(259)207-108(65-92-41-45-94(233)46-42-92)142(248)190-73-132(242)195-113(74-227)158(264)212-114(75-228)157(263)193-88(9)140(246)189-71-130(240)192-89(10)141(247)196-97(147(253)216-118)33-17-24-55-176/h41-48,84-91,96-124,134-138,227-234H,14-40,49-83,175-181,187H2,1-13H3,(H2,182,235)(H2,183,236)(H2,184,237)(H2,185,238)(H2,186,239)(H2,188,245)(H,189,246)(H,190,248)(H,191,249)(H,192,240)(H,193,263)(H,194,241)(H,195,242)(H,196,247)(H,197,268)(H,198,266)(H,199,252)(H,200,251)(H,201,267)(H,202,272)(H,203,275)(H,204,265)(H,205,261)(H,206,256)(H,207,259)(H,208,269)(H,209,258)(H,210,260)(H,211,276)(H,212,264)(H,213,270)(H,214,278)(H,215,250)(H,216,253)(H,217,254)(H,218,257)(H,219,255)(H,220,273)(H,221,262)(H,222,274)(H,223,277)(H,224,271)(H,243,244)/t86-,87-,88-,89-,90+,91+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,134-,135-,136-,137-,138-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKNZJLPBMOCKU-ZDGDVGGMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(CSSCC(NC(=O)C(NC3=O)CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CCCCN)C)C)CO)CO)CC6=CC=C(C=C6)O)CC(C)C)CCC(=O)O)CCCCN)CCCCN)CO)NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C(=O)C(NC(=O)C(NC1=O)C(C)O)CO)CCCCN)CCC(=O)N)CCCCN)CC(=O)N)CCSC)NC(=O)C(C(C)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@H]1CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC3=O)CCCCN)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CCCCN)C)C)CO)CO)CC6=CC=C(C=C6)O)CC(C)C)CCC(=O)O)CCCCN)CCCCN)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]7CCCN7C(=O)[C@@H](NC(=O)[C@@H](NC1=O)[C@@H](C)O)CO)CCCCN)CCC(=O)N)CCCCN)CC(=O)N)CCSC)NC(=O)[C@H]([C@@H](C)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C174H286N52O54S7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4195 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85205-49-8 | |
| Record name | Noxiustoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085205498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Noxiustoxin: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noxiustoxin (NTX), a peptide neurotoxin isolated from the venom of the Mexican scorpion Centrurodes noxius, is a potent and well-characterized blocker of potassium channels. This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound, detailing its primary targets, binding kinetics, and the downstream physiological effects. The document summarizes key quantitative data, outlines detailed experimental protocols for studying the toxin's activity, and provides visual representations of its signaling pathway and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug development who are investigating potassium channel function and modulation.
Introduction
This compound is a 39-amino acid peptide that belongs to the α-KTx family of scorpion toxins.[1] It has been instrumental as a pharmacological tool for the characterization of various potassium channels due to its high affinity and specificity.[2] Understanding the precise mechanism by which this compound modulates ion channel function is critical for its application in basic research and for exploring its potential therapeutic applications. This guide synthesizes the current knowledge on this compound's mechanism of action, with a focus on the technical details relevant to experimental design and data interpretation.
Molecular Targets and Binding Affinity
The primary molecular targets of this compound are voltage-gated potassium (Kv) channels and, to a lesser extent, calcium-activated potassium (KCa) channels.[1] this compound functions as a pore blocker, physically occluding the ion conduction pathway by binding to the outer vestibule of the channel.[3] The N-terminal region of the toxin is crucial for this interaction.[1][4]
The affinity of this compound for different potassium channel subtypes varies, with particularly high affinity for members of the Kv1 subfamily. The dissociation constant (Kd) and half-maximal inhibitory concentration (IC50) are key parameters that quantify this binding affinity.
Data Presentation: this compound Binding Affinities and IC50 Values
| Channel Subtype | Species/Cell Line | Method | Parameter | Value | Reference(s) |
| rKv1.2/KCNA2 | Rat | Electrophysiology | Kd | 2 nM | [5] |
| mKv1.3/KCNA3 | Mouse | Electrophysiology | Kd | 1 nM | [5] |
| Voltage-gated K+ channels | B lymphocytes | Patch-clamp | Affinity | 2 nM | [6] |
| mKv1.1/KCNA1 | Mouse | Electrophysiology | Kd | > 25 nM | [5] |
| hKv1.5/KCNA5 | Human | Electrophysiology | Kd | > 25 nM | [5] |
| mKv3.1/KCNC1 | Mouse | Electrophysiology | Kd | > 25 nM | [5] |
| KCa1.1/KCNMA1 | - | Electrophysiology | Kd | > 25 nM | [5] |
| KCa3.1/KCNN4 | - | Electrophysiology | Kd | > 25 nM | [5] |
| Small-conductance KCa | Bovine aortic endothelial cells | Patch-clamp | IC50 (NTX1-39) | 0.5 µM | [7] |
| Small-conductance KCa | Bovine aortic endothelial cells | Patch-clamp | IC50 (NTX1-20) | ~5 µM | [7] |
| Small-conductance KCa | Bovine aortic endothelial cells | Patch-clamp | IC50 (NTX1-6) | 500 µM | [7] |
| Rat brain synaptosome membranes | Rat | Radioligand binding | Ki | 100 pM | [8] |
| Squid axon K+ channels | Squid | Electrophysiology | Kd | 300 nM | [1] |
Signaling Pathway and Physiological Consequences
The blockade of potassium channels by this compound has significant downstream effects on cellular excitability and neurotransmission. By inhibiting the efflux of potassium ions, this compound leads to a decrease in potassium permeability, causing membrane depolarization. This depolarization is a critical event that triggers the opening of voltage-gated calcium channels. The subsequent influx of extracellular calcium ions increases the intracellular calcium concentration, which in turn promotes the fusion of synaptic vesicles with the presynaptic membrane and enhances the release of neurotransmitters, such as gamma-aminobutyric acid (GABA).[9]
Experimental Protocols
The mechanism of action of this compound has been elucidated through a variety of experimental techniques. This section provides detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology for Measuring K+ Channel Blockade
This protocol is designed to measure the inhibitory effect of this compound on voltage-gated potassium channels expressed in a heterologous system (e.g., HEK293 cells) or in native cells (e.g., lymphocytes).[6]
Experimental Workflow:
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
Procedure:
-
Cell Preparation: Culture cells expressing the potassium channel of interest on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the cell's interior.
-
Data Acquisition:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit potassium currents.
-
Record the baseline currents.
-
Perfuse the bath with the extracellular solution containing this compound at the desired concentration.
-
Repeat the voltage-step protocol to record the currents in the presence of the toxin.
-
-
Data Analysis: Measure the peak current amplitude before and after toxin application to calculate the percentage of inhibition. For dose-response analysis, apply a range of this compound concentrations and fit the data to a Hill equation to determine the IC50 value.
Neurotransmitter Release Assay from Synaptosomes
This protocol describes the preparation of synaptosomes from brain tissue and their use in a neurotransmitter release assay to assess the effect of this compound.[9]
Experimental Workflow:
Solutions:
-
Homogenization Buffer: 0.32 M Sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4.
-
Physiological Salt Solution (PSS): 128 mM NaCl, 2.4 mM KCl, 3.2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM HEPES, 10 mM Glucose, pH 7.4.
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue (e.g., rat cortex) in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 12,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes (P2 fraction).
-
Resuspend the P2 pellet in physiological salt solution.
-
-
Neurotransmitter Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-GABA) to allow for its uptake into the synaptic vesicles.
-
Superfusion:
-
Place the loaded synaptosomes in a superfusion chamber.
-
Continuously perfuse the synaptosomes with PSS at a constant flow rate.
-
Collect fractions of the superfusate at regular intervals.
-
-
Stimulation:
-
After establishing a stable baseline of neurotransmitter release, switch to a PSS solution containing this compound.
-
Continue collecting fractions to measure the toxin-induced release.
-
-
Data Analysis:
-
Determine the amount of radioactivity in each collected fraction using liquid scintillation counting.
-
Express the neurotransmitter release as a percentage of the total synaptosomal content.
-
Compare the release in the presence and absence of this compound.
-
Conclusion
This compound is a potent and specific blocker of voltage-gated potassium channels, with a well-defined mechanism of action. Its ability to inhibit potassium efflux, leading to membrane depolarization and enhanced neurotransmitter release, makes it an invaluable tool for studying the role of potassium channels in neuronal excitability and synaptic transmission. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations and to further explore its potential applications in drug discovery and development.
References
- 1. sites.pitt.edu [sites.pitt.edu]
- 2. sysy.com [sysy.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. protein.bio.msu.ru [protein.bio.msu.ru]
- 5. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.4. Preparation of a Synaptosome Fraction from Rat Brain [bio-protocol.org]
- 9. Blockade of a KCa channel with synthetic peptides from this compound: a K+ channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Noxiustoxin: A Technical Guide to its Discovery, Purification, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noxiustoxin (NTX) is a potent neurotoxin isolated from the venom of the Mexican scorpion, Centruroides noxius.[1][2] As a member of the short-chain scorpion toxin family, NTX is a peptide consisting of 39 amino acid residues, with a molecular mass of approximately 4195.06 Da.[1] This toxin has garnered significant interest within the scientific community due to its specific and high-affinity blockade of voltage-gated potassium channels (Kv channels), making it a valuable tool for studying the structure and function of these crucial ion channels. This technical guide provides an in-depth overview of the discovery, purification, and characterization of this compound, with a focus on detailed experimental protocols and its mechanism of action.
Discovery and Initial Characterization
This compound was first identified and purified from the crude venom of Centruroides noxius by the research group of Dr. Lourival D. Possani.[2][3] Initial studies revealed that this peptide, formerly known as toxin II-11, was responsible for potent neurotoxic effects in mammals.[1] Subsequent research elucidated its primary amino acid sequence and identified its specific targets as voltage-gated potassium channels. The venom of C. noxius is a complex mixture of various peptides and proteins, with this compound being one of the key components responsible for its toxicity. The lethal dose (LD50) of the whole venom in mice has been reported to be 0.26 μg/g.[1]
Biochemical Properties of this compound
A summary of the key biochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 4195.06 Da | [1] |
| Amino Acid Residues | 39 | [1] |
| Primary Sequence | TIINVKCTSPKQCSKPCKELYGSSAGAKCMNGKCKCYNN-NH2 | [1] |
| Disulfide Bridges | 3 (Cys7-Cys29, Cys13-Cys34, Cys17-Cys36) | [1] |
| LD50 (intraperitoneal, mice) | 0.26 µg/g (for whole venom) | [1] |
Purification of this compound from Centruroides noxius Venom
The purification of this compound from the complex mixture of Centruroides noxius venom is a multi-step process that typically involves a combination of chromatographic techniques. The following is a representative protocol based on established methods for scorpion toxin purification.
Experimental Workflow for this compound Purification
Caption: A typical workflow for the purification and characterization of this compound.
Detailed Experimental Protocols
1. Venom Extraction and Preparation:
-
Source: Crude venom is obtained from mature Centruroides noxius scorpions by electrical stimulation.
-
Lyophilization: The collected venom is immediately frozen and lyophilized to preserve the activity of the toxins.
-
Solubilization: A known amount of lyophilized venom (e.g., 100 mg) is dissolved in a suitable buffer, such as 0.1 M ammonium acetate, pH 7.0.
-
Clarification: The venom solution is centrifuged at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to remove any insoluble material. The supernatant containing the soluble venom components is carefully collected.
2. Size-Exclusion Chromatography (Sephadex G-50):
-
Column: A Sephadex G-50 column (e.g., 1.5 x 120 cm) is equilibrated with the same buffer used for venom solubilization.
-
Sample Application: The clarified venom supernatant is loaded onto the column.
-
Elution: The venom components are separated based on their molecular size by eluting with the equilibration buffer at a constant flow rate (e.g., 15 mL/hour).
-
Fraction Collection: Fractions of a defined volume (e.g., 3 mL) are collected.
-
Monitoring: The protein content of the fractions is monitored by measuring the absorbance at 280 nm.
-
Toxicity Screening: The collected fractions are screened for their toxicity using a suitable animal model (e.g., intraperitoneal injection in mice) to identify the fractions containing this compound.
3. Ion-Exchange Chromatography (CM-Cellulose):
-
Column: The toxic fractions from the gel filtration step are pooled, desalted, and loaded onto a CM-Cellulose (carboxymethyl cellulose) cation-exchange column equilibrated with a low ionic strength buffer (e.g., 0.02 M sodium phosphate, pH 6.0).
-
Elution: The bound proteins are eluted with a linear gradient of increasing salt concentration (e.g., 0 to 0.5 M NaCl in the equilibration buffer).
-
Fraction Collection and Analysis: Fractions are collected and monitored for protein content (A280) and toxicity. The fractions exhibiting the highest toxicity are pooled for the next purification step.
4. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: A C18 reverse-phase HPLC column is used for the final purification step.
-
Mobile Phase: A two-solvent system is typically employed: Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Elution: The sample is eluted with a linear gradient of increasing Solvent B concentration, which separates the components based on their hydrophobicity.
-
Detection: The elution profile is monitored at 220 nm and 280 nm.
-
Purity Assessment: The purity of the final this compound peak is assessed by analytical RP-HPLC and SDS-PAGE.
Representative Purification Table
The following table provides an illustrative summary of a typical purification of this compound from Centruroides noxius venom. The values are representative and may vary depending on the specific experimental conditions.
| Purification Step | Total Protein (mg) | Total Activity (LD50 units) | Specific Activity (LD50 units/mg) | Yield (%) | Purification (Fold) |
| Crude Venom | 100 | 384,615 | 3,846 | 100 | 1 |
| Sephadex G-50 | 25 | 307,692 | 12,308 | 80 | 3.2 |
| CM-Cellulose | 5 | 250,000 | 50,000 | 65 | 13 |
| RP-HPLC | 1 | 200,000 | 200,000 | 52 | 52 |
Mechanism of Action: Blockade of Voltage-Gated Potassium Channels
This compound exerts its neurotoxic effects by specifically targeting and blocking voltage-gated potassium channels.[1] These channels are integral membrane proteins that play a critical role in the repolarization phase of the action potential in excitable cells such as neurons and muscle cells.
Signaling Pathway: this compound and Kv Channel Interaction
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Noxiustoxin (NTX), a neurotoxin isolated from the venom of the Mexican scorpion Centruroides noxius. The document details its primary amino acid sequence, physicochemical properties, and mechanism of action, with a focus on its interaction with potassium channels. Experimental methodologies for its characterization are also elucidated.
Core Properties of this compound
This compound is a peptide toxin that acts as a potent blocker of voltage-dependent and calcium-activated potassium channels.[1] Its compact structure is reinforced by three disulfide bridges, making it a stable and specific ligand for its target ion channels.
Physicochemical Characteristics
This compound is a 39-residue peptide with a C-terminus that is amidated.[1] The toxin has a notable absence of histidine, arginine, tryptophan, and phenylalanine residues.[2]
| Property | Value | Reference |
| Amino Acid Residues | 39 | [1][2] |
| Molecular Mass | 4195.06 Da | [1] |
| Chemical Formula | C174H286N52O54S7 | [1] |
| Disulfide Bridges | 3 (Cys7-Cys29, Cys13-Cys34, Cys17-Cys36) | [1] |
| UniProt ID | P08815 | [1] |
| Protein Data Bank (PDB) ID | 1SXM | [1] |
Primary Amino Acid Sequence
The primary structure of this compound was determined through automated Edman degradation and chemical cleavage.[2] The linear sequence of amino acids is as follows:
Thr-Ile-Ile-Asn-Val-Lys-Cys-Thr-Ser-Pro-Lys-Gln-Cys-Ser-Lys-Pro-Cys-Lys-Glu-Leu-Tyr-Gly-Ser-Ser-Ala-Gly-Ala-Lys-Cys-Met-Asn-Gly-Lys-Cys-Lys-Cys-Tyr-Asn-Asn-NH2 [1][2][3]
Amino Acid Composition
The amino acid composition of this compound is detailed in the table below.
| Amino Acid | Count |
| Aspartic acid (Asp/Asn) | 4 |
| Threonine (Thr) | 2 |
| Serine (Ser) | 4 |
| Glutamic acid (Glu/Gln) | 2 |
| Proline (Pro) | 2 |
| Glycine (Gly) | 3 |
| Alanine (Ala) | 2 |
| Valine (Val) | 1 |
| Methionine (Met) | 1 |
| Isoleucine (Ile) | 2 |
| Leucine (Leu) | 1 |
| Tyrosine (Tyr) | 2 |
| Lysine (Lys) | 7 |
| Cysteine (Cys) | 6 |
Table based on data from Possani et al., 1982.[2]
Mechanism of Action and Target Specificity
This compound exerts its neurotoxic effects by physically occluding the pore of specific potassium channels, thereby inhibiting the flow of potassium ions.[1] This blockade of K+ channels leads to an increase in the release of neurotransmitters such as gamma-aminobutyric acid (GABA).[4][5] The toxin's mode of action can be concentration-dependent, exhibiting voltage-independent blocking at lower concentrations (<1.5 μM) and voltage-dependent blocking at higher concentrations.[1]
Binding Affinity for Potassium Channels
This compound exhibits varying affinities for different subtypes of voltage-gated potassium (Kv) channels and calcium-activated potassium (KCa) channels.
| Channel Subtype | Dissociation Constant (Kd) |
| rKv1.2 (KCNA2) | 2 nM |
| mKv1.3 (KCNA3) | 1 nM |
| mKv1.1 (KCNA1) | > 25 nM |
| hKv1.5 (KCNA5) | > 25 nM |
| mKv3.1 (KCNC1) | > 25 nM |
| KCa1.1 (KCNMA1) | > 25 nM |
| KCa3.1 (KCNN4) | > 25 nM |
| Squid Axon K+ channels | 300 nM |
Table compiled from data in Valdivia et al., 1988 and Grissmer et al., 1994.[1][6]
The active site of this compound is believed to be located in its N-terminal region, as a synthetic nonapeptide corresponding to this sequence (NTX1-9) was shown to induce similar toxic effects to the native toxin.[1][4]
Experimental Protocols
Purification of this compound
The initial purification of this compound from the venom of Centruroides noxius involved a two-step chromatographic process:
-
Gel Filtration: Crude venom extract was first fractionated using Sephadex G-50 chromatography.[2]
-
Ion Exchange Chromatography: The relevant fractions from gel filtration were then subjected to ion exchange separation on carboxymethylcellulose columns to yield the pure toxin.[2]
Primary Sequence Determination
The determination of the primary amino acid sequence of this compound was achieved through the following key steps:
-
Reduction and Carboxymethylation: The disulfide bridges of the purified toxin were reduced and then carboxymethylated to produce a linear peptide chain.
-
Cyanogen Bromide Cleavage: Due to the presence of a single methionine residue, the linearized toxin was cleaved with cyanogen bromide. This reaction specifically breaks the peptide chain at the C-terminus of methionine residues.[2]
-
Peptide Separation: The resulting peptide fragments were separated using Sephadex G-50 chromatography.[2]
-
Automated Edman Degradation: The amino acid sequence of the intact, linearized toxin and the separated peptide fragments was determined using an automated Edman degradation sequencer.[2]
-
Amino Acid Analysis: The amino acid composition of the intact toxin and the cleaved peptides was confirmed by amino acid analysis after hydrolysis.[2]
Signaling Pathway
This compound's primary mode of action is the direct blockade of potassium channels in excitable membranes, such as those of neurons. This disruption of potassium ion flux leads to alterations in membrane potential and subsequent physiological effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. This compound | C174H286N52O54S7 | CID 133082056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthetic peptides corresponding to the sequence of this compound indicate that the active site of this K+ channel blocker is located on its amino-terminal portion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound – Wikipedia [de.wikipedia.org]
Noxiustoxin: A Technical Guide to its Function as a Potassium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noxiustoxin (NTX) is a potent neurotoxin isolated from the venom of the Mexican scorpion Centruroides noxius. It is a 39-amino acid peptide that functions as a highly specific blocker of both voltage-gated (Kv) and calcium-activated (KCa) potassium channels.[1][2] Its ability to discriminate between different potassium channel subtypes, particularly its high affinity for the Kv1.3 channel, has made it a valuable tool in immunological and neurological research. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative binding affinities, detailed experimental protocols for its study, and its impact on cellular signaling pathways.
Introduction
Potassium channels are a diverse group of ion channels crucial for regulating cellular excitability, neurotransmitter release, and cell proliferation. Their dysfunction is implicated in a variety of diseases, making them attractive therapeutic targets. This compound, as a selective potassium channel blocker, offers a powerful molecular probe to dissect the physiological roles of specific potassium channel subtypes. This guide will delve into the core technical aspects of this compound, providing researchers with the foundational knowledge required to effectively utilize this toxin in their investigations.
Physicochemical Properties and Structure
This compound is a peptide with a molecular mass of approximately 4195 Da.[3] Its primary structure consists of 39 amino acid residues, with the sequence: TIINVKCTSPKQCSKPCKELYGSSAGAKCMNGKCKCYNN-NH2.[3] The structure is stabilized by three disulfide bridges (Cys7-Cys29, Cys13-Cys34, Cys17-Cys36).[3] The three-dimensional structure of this compound has been determined by NMR and is available in the Protein Data Bank under the accession code 1SXM .[1] The structure reveals an α/β scaffold, a common motif among short-chain scorpion toxins.[1]
Mechanism of Action
This compound exerts its inhibitory effect by physically occluding the pore of target potassium channels.[2] The toxin binds to the external vestibule of the channel, with its N-terminal region playing a critical role in this interaction.[2] Site-directed mutagenesis studies have confirmed that specific residues in the N-terminal portion of the toxin are essential for its high-affinity binding and channel-blocking activity. The mode of action can be concentration-dependent, with voltage-independent and voltage-dependent blocking mechanisms observed at different concentrations.[2]
Quantitative Data: Binding Affinity and Potency
The following tables summarize the reported binding affinities (Kd) and inhibitory concentrations (IC50) of this compound for various potassium channel subtypes. This data is essential for designing experiments and interpreting results.
| Channel Subtype | Dissociation Constant (Kd) | Reference |
| Kv1.1 (KCNA1) | > 25 nM | |
| rKv1.2 (KCNA2) | 2 nM | |
| mKv1.3 (KCNA3) | 1 nM | |
| hKv1.5 (KCNA5) | > 25 nM | |
| mKv3.1 (KCNC1) | > 25 nM | |
| KCa1.1 (KCNMA1) | > 25 nM | |
| KCa3.1 (KCNN4) | > 25 nM | |
| Squid Axon K+ Channels | 300 nM | [2] |
| Ca2+-activated K+ channels | ~450 nM |
| Channel Subtype | IC50 | Reference |
| Kv1.2 | ~2 nM | |
| Kv1.3 | ~1 nM | |
| Small-conductance Ca2+-activated K+ channels (SK) | NTX2 is >100-fold less potent than NTX | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Purification of Native this compound from Centruroides noxius Venom
This protocol outlines the general steps for isolating this compound from crude scorpion venom.
Materials:
-
Lyophilized Centruroides noxius venom
-
Sephadex G-50 gel filtration column
-
Carboxymethylcellulose (CMC) ion-exchange column
-
Appropriate buffers (e.g., ammonium acetate, sodium phosphate)
-
HPLC system with a C18 reverse-phase column
-
Spectrophotometer (280 nm)
-
Lyophilizer
Procedure:
-
Solubilization: Dissolve the lyophilized crude venom in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 7.0).
-
Gel Filtration Chromatography:
-
Load the solubilized venom onto a Sephadex G-50 column equilibrated with the same buffer.
-
Elute the proteins with the same buffer and collect fractions.
-
Monitor the absorbance of the fractions at 280 nm to identify protein peaks.
-
Pool the fractions corresponding to the low molecular weight peptides (where this compound is expected to elute).
-
-
Ion-Exchange Chromatography:
-
Apply the pooled fractions from the gel filtration step to a CMC ion-exchange column equilibrated with a low ionic strength buffer (e.g., 0.05 M sodium phosphate, pH 6.5).
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound proteins using a linear gradient of increasing ionic strength (e.g., 0.05 M to 1.0 M NaCl in the equilibration buffer).
-
Collect fractions and monitor the absorbance at 280 nm.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Subject the fractions showing potassium channel blocking activity (determined by a functional assay) to reverse-phase HPLC on a C18 column.
-
Elute the peptides using a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Collect the purified this compound peak.
-
-
Verification and Storage:
-
Verify the purity and identity of the isolated this compound using mass spectrometry and N-terminal sequencing.
-
Lyophilize the purified toxin and store at -20°C or below.
-
Solid-Phase Peptide Synthesis of this compound
This protocol describes the chemical synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIEA, NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA, TIS, water)
-
HPLC system for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in a suitable solvent like DMF.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin using the deprotection solution.
-
Couple the first Fmoc-protected amino acid (Fmoc-Asn(Trt)-OH) to the deprotected resin using coupling reagents and a base.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
-
Monitor the completion of each coupling reaction using a ninhydrin test.
-
-
Cleavage and Deprotection:
-
Once the full peptide chain is assembled, wash the resin thoroughly.
-
Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Oxidative Folding:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Dissolve the linear peptide in a suitable buffer and allow for oxidative folding to form the three disulfide bridges. This can be facilitated by air oxidation or using a redox buffer system (e.g., glutathione).
-
-
Purification and Verification:
-
Purify the folded this compound using reverse-phase HPLC.
-
Verify the correct mass and purity using mass spectrometry.
-
Electrophysiological Recording (Patch-Clamp)
This protocol outlines the general procedure for assessing the effect of this compound on potassium channels expressed in a heterologous system like Xenopus oocytes or mammalian cells.
Materials:
-
Xenopus oocytes or a suitable mammalian cell line (e.g., HEK293) expressing the target potassium channel.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette puller and microforge.
-
Extracellular (bath) solution.
-
Intracellular (pipette) solution.
-
This compound stock solution.
Procedure:
-
Cell Preparation: Prepare the cells expressing the target potassium channel. For Xenopus oocytes, this involves injecting cRNA encoding the channel subunits.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
-
Configuration:
-
Whole-cell: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell.
-
Inside-out/Outside-out: After forming a cell-attached patch, pull the pipette away from the cell to excise a patch of membrane.
-
-
Data Recording:
-
Apply voltage protocols (e.g., voltage steps) to elicit potassium currents.
-
Record the baseline currents in the absence of the toxin.
-
Perfuse the bath with a solution containing the desired concentration of this compound and record the currents.
-
Wash out the toxin to assess the reversibility of the block.
-
-
Data Analysis: Analyze the recorded currents to determine the extent of channel block, IC50 values, and the voltage dependence of the block.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for its receptor on synaptosomal membranes.
Materials:
-
Radiolabeled this compound (e.g., [125I]-NTX).
-
Rat brain synaptosomes.
-
Binding buffer (e.g., PBS with BSA).
-
Unlabeled this compound (for competition).
-
Glass fiber filters.
-
Filtration manifold.
-
Gamma counter.
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from rat brain tissue by differential centrifugation.
-
Assay Setup:
-
In a series of tubes, add a constant amount of synaptosomal membranes and a fixed concentration of radiolabeled this compound.
-
Add increasing concentrations of unlabeled this compound to compete for binding.
-
Include tubes with no unlabeled toxin (total binding) and tubes with a high excess of unlabeled toxin (non-specific binding).
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold.
-
Wash the filters quickly with cold binding buffer to remove unbound radioligand.
-
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the concentration of unlabeled this compound.
-
Determine the Ki value from the competition curve using appropriate software.[4]
-
Signaling Pathways and Cellular Effects
This compound's high affinity for the Kv1.3 channel makes it a potent modulator of T-lymphocyte function. The Kv1.3 channel is crucial for maintaining the membrane potential required for sustained calcium influx upon T-cell receptor (TCR) activation.
By blocking Kv1.3, this compound depolarizes the T-cell membrane, which in turn reduces the driving force for Ca2+ entry through CRAC channels. This attenuation of the intracellular calcium signal has several downstream consequences:
-
Inhibition of T-cell proliferation: The sustained calcium signal is necessary for the activation of transcription factors like NFAT, which are essential for the expression of genes required for T-cell proliferation.
-
Reduced cytokine production: The production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) is also dependent on calcium signaling and is therefore inhibited by this compound.
-
Impaired effector function: In cytotoxic T-lymphocytes, Kv1.3 blockade can inhibit the secretion of effector molecules like granzyme B, thereby reducing their ability to kill target cells.
Conclusion
This compound is a valuable molecular tool for the study of potassium channels. Its high affinity and selectivity for specific channel subtypes, particularly Kv1.3, have provided significant insights into the role of these channels in cellular physiology and pathophysiology. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting potassium channels with this compound and its analogues. As our understanding of the intricate roles of potassium channels in disease continues to grow, the importance of specific and potent blockers like this compound in drug discovery and development will undoubtedly increase.
References
- 1. rcsb.org [rcsb.org]
- 2. Synthetic peptides corresponding to the sequence of this compound indicate that the active site of this K+ channel blocker is located on its amino-terminal portion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound 2, a novel K+ channel blocking peptide from the venom of the scorpion Centruroides noxius Hoffmann - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Effects of Noxiustoxin on Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noxiustoxin (NTX) is a potent neurotoxin isolated from the venom of the Mexican scorpion Centruroides noxius. As a member of the α-KTx family of scorpion toxins, NTX exerts its primary physiological effects by blocking specific types of potassium channels in neurons. This targeted action leads to significant alterations in neuronal excitability and neurotransmitter release, making NTX a valuable tool for studying the roles of these channels in neuronal function and a potential lead compound in drug development. This guide provides an in-depth technical overview of the physiological effects of NTX on neurons, including its mechanism of action, quantitative data on its interactions with ion channels, detailed experimental protocols for its study, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound is a 39-amino acid peptide that functions as a potent blocker of voltage-gated potassium (Kv) channels and calcium-activated potassium (KCa) channels. Its primary targets in neurons are members of the Kv1 subfamily, particularly Kv1.2 and Kv1.3, with a lower affinity for Kv1.1. The toxin physically occludes the ion conduction pore of these channels, thereby inhibiting the outward flow of potassium ions (K+) that is crucial for repolarizing the neuronal membrane after an action potential.
The N-terminal region of this compound is believed to be critical for its interaction with the potassium channel pore. By blocking the repolarizing K+ current, NTX prolongs the duration of the action potential. This extended depolarization leads to a greater influx of calcium ions (Ca2+) through voltage-gated calcium channels. The elevated intracellular Ca2+ concentration, in turn, triggers an increase in the release of neurotransmitters from the presynaptic terminal. This has been demonstrated for both the inhibitory neurotransmitter GABA and the excitatory neurotransmitter acetylcholine.
Quantitative Data
The following tables summarize the available quantitative data on the interaction of this compound with its molecular targets.
Table 1: Inhibitory Potency of this compound on Voltage-Gated Potassium Channels
| Channel Subtype | IC50 Value | Reference |
| Kv1.2 | ~2 nM | |
| Kv1.3 | ~1 nM |
Table 2: Binding Affinity of this compound
| Preparation | Ligand | Binding Constant (Kd/Ki) | Reference |
| Squid Axon K+ Channels | This compound | 300 nM (Kd) | |
| Rat Brain Synaptosomal Membranes | This compound | 160-300 nM (Kd) | |
| Rat Brain Synaptosomal Membranes | Radiolabelled Dendrotoxin | 1 x 10-10 M (Ki) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the physiological effects of this compound on neurons.
Electrophysiological Recording of Potassium Channel Blockade
Objective: To measure the inhibitory effect of this compound on specific Kv channels expressed in a heterologous system (e.g., Xenopus oocytes or mammalian cell lines).
Methodology:
-
Cell Preparation:
-
Culture mammalian cells (e.g., HEK293 or CHO cells) stably or transiently expressing the Kv channel subtype of interest (e.g., Kv1.2 or Kv1.3).
-
Alternatively, prepare Xenopus oocytes and inject them with cRNA encoding the desired Kv channel.
-
-
Patch-Clamp Recording:
-
Use the whole-cell patch-clamp technique to record potassium currents from the prepared cells.
-
Pipette Solution (Internal): (in mM) 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH.
-
Bath Solution (External): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Experimental Procedure:
-
Establish a stable whole-cell recording.
-
Apply a voltage protocol to elicit potassium currents. A typical protocol involves holding the cell at -80 mV and applying depolarizing steps from -60 mV to +60 mV in 10 mV increments.
-
Record baseline currents.
-
Perfuse the bath with a solution containing a known concentration of this compound.
-
Record currents in the presence of the toxin until a steady-state block is achieved.
-
Wash out the toxin with the control bath solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after toxin application.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to its receptor on neuronal membranes.
Methodology:
-
Synaptosome Preparation:
-
Homogenize rat brain tissue in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in the binding buffer.
-
-
Binding Assay:
-
Binding Buffer: (in mM) 50 HEPES, 120 NaCl, 5 KCl, 1.2 MgSO4, 1 CaCl2, 0.1% BSA, pH 7.4.
-
Prepare a series of dilutions of unlabeled this compound.
-
In a 96-well plate, add a fixed concentration of radiolabeled ligand (e.g., [125I]-Dendrotoxin) to each well.
-
Add the synaptosomal preparation to each well.
-
Add the dilutions of unlabeled this compound to the appropriate wells for the competition binding experiment.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of unlabeled this compound.
-
Fit the data to a one-site competition binding model to determine the Ki value for this compound.
-
Neurotransmitter Release Assay (GABA)
Objective: To measure the effect of this compound on the release of GABA from synaptosomes.
Methodology:
-
Synaptosome Preparation and Loading:
-
Prepare synaptosomes from mouse or rat brain as described in section 3.2.
-
Pre-incubate the synaptosomes with [3H]-GABA to allow for its uptake into the synaptic vesicles.
-
-
Perfusion System:
-
Place a small aliquot of the loaded synaptosomes onto a filter in a perfusion chamber.
-
Perfuse the synaptosomes with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) at a constant flow rate.
-
-
Experimental Procedure:
-
Collect fractions of the perfusate at regular intervals to measure the basal release of [3H]-GABA.
-
Switch to a perfusion buffer containing a known concentration of this compound.
-
Continue to collect fractions to measure the toxin-induced release of [3H]-GABA.
-
To confirm the mechanism, co-perfuse with a calcium channel blocker (e.g., CdCl2) or in a calcium-free buffer to observe if the this compound-induced release is calcium-dependent.
-
-
Data Analysis:
-
Measure the radioactivity in each collected fraction using liquid scintillation counting.
-
Express the release of [3H]-GABA as a percentage of the total radioactivity present in the synaptosomes at the beginning of the experiment.
-
Compare the release in the presence and absence of this compound.
-
Visualizations
Signaling Pathway of this compound-Induced Neurotransmitter Release
Caption: this compound blocks Kv channels, leading to prolonged depolarization, increased Ca2+ influx, and enhanced neurotransmitter release.
Experimental Workflow for Characterizing this compound's Effects
Caption: A typical workflow for investigating the effects of this compound, from molecular binding to neuronal function.
Conclusion
This compound is a highly specific and potent blocker of neuronal potassium channels. Its ability to modulate neuronal excitability and neurotransmitter release makes it an invaluable pharmacological tool for dissecting the physiological roles of Kv1.2 and Kv1.3 channels. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies. Further research into the structure-activity relationship of this compound and its derivatives may lead to the development of novel therapeutics for a range of neurological disorders characterized by ion channel dysfunction.
Unraveling the Molecular Blueprint: A Technical Guide to Noxiustoxin's Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Noxiustoxin (NTX), a potent neurotoxin isolated from the venom of the Mexican scorpion Centruroides noxius, has garnered significant attention as a high-affinity blocker of voltage-gated potassium (Kv) channels.[1][2] Its remarkable selectivity for specific Kv channel subtypes, particularly Kv1.3, has positioned it as a valuable molecular probe and a promising scaffold for the development of novel therapeutics targeting autoimmune diseases and other channelopathies.[3][4] This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Core Structure and Key Functional Residues
This compound is a 39-amino acid peptide stabilized by three disulfide bridges (Cys7-Cys29, Cys13-Cys34, Cys17-Cys36), which create a compact and rigid scaffold essential for its biological activity.[1] Its three-dimensional structure features a classical scorpion toxin motif with an α-helix packed against a triple-stranded antiparallel β-sheet.[5] SAR studies, primarily through site-directed mutagenesis and the synthesis of toxin analogs, have pinpointed several key residues that are critical for its interaction with potassium channels.
The N-terminal region of this compound has been identified as a crucial determinant of its channel-blocking activity.[6] Specifically, residues such as Lysine 6 (K6) and Threonine 8 (T8) at the amino-terminus, along with Lysine 28 (K28) and the C-terminal tripeptide Tyr-Asn-Asn (YNN), are pivotal for the high-affinity binding of NTX to rat brain synaptosomes and the Kv1.1 channel.[7] The strategic location of these residues on the toxin's surface forms a pharmacophore that interacts with the outer vestibule of the potassium channel pore.
Quantitative Analysis of this compound-Channel Interactions
The affinity and specificity of this compound and its analogs for various potassium channels have been quantified using electrophysiological and binding assays. The following tables summarize the key quantitative data from various SAR studies, providing a comparative overview of the effects of specific mutations on toxin activity.
| Toxin/Analog | Target Channel(s) | Method | Affinity (Kd/IC50/Ki) | Reference |
| Native this compound (NTX) | Rat brain synaptosomes | Radioligand Binding | Ki = 100 pM | [8] |
| Native this compound (NTX) | Kv1.1 | Electrophysiology | - | [7] |
| Native this compound (NTX) | Kv1.3 | Electrophysiology | Kd = 6 nM | [9] |
| Native this compound (NTX) | Ca2+-activated K+ channels | Electrophysiology | Kd ≈ 450 nM | [10] |
| Native this compound (NTX) | B lymphocyte Kv channels | Patch-clamp | 2 nM affinity | [11] |
| This compound 2 (NTX2) | Rat brain synaptosomes | Radioligand Binding | Ki = 0.1 µM | [8] |
| NTX Mutant (P10S) | Kv1.3 | Electrophysiology | Kd = 30 nM | [9] |
| NTX Mutant (S14W) | Kv1.3 | Electrophysiology | Kd = 0.6 nM | [9] |
| NTX Mutant (A25R) | Kv1.3 | Electrophysiology | Kd = 112 nM | [9] |
| NTX Mutant (A25Δ) | Kv1.3 | Electrophysiology | Kd = 166 nM | [9] |
Experimental Protocols: A Methodological Overview
The elucidation of this compound's SAR has been made possible through a combination of sophisticated experimental techniques. This section provides a detailed overview of the key methodologies employed in these studies.
Solid-Phase Peptide Synthesis of this compound Analogs
The chemical synthesis of this compound and its analogs is typically achieved using Fmoc-based solid-phase peptide synthesis (SPPS).
-
Resin Preparation: A suitable resin, such as Rink amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid is activated using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as N,N-diisopropylethylamine (DIEA). The activated amino acid is then coupled to the deprotected resin.
-
Iterative Cycles: The deprotection and coupling steps are repeated for each amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.
-
Purification and Folding: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purified linear peptide is then subjected to oxidative folding conditions to facilitate the correct formation of the three disulfide bridges.
Site-Directed Mutagenesis for Recombinant Toxin Production
To investigate the role of specific amino acid residues, site-directed mutagenesis is employed to introduce mutations into a synthetic this compound gene.
-
Template Plasmid: A plasmid containing the synthetic gene for this compound, often fused to an expression tag (e.g., a His-tag), is used as the template.
-
Primer Design: Complementary primers containing the desired mutation are designed. These primers should have a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase (e.g., Pfu polymerase) to amplify the entire plasmid containing the mutation. The PCR cycle typically includes an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.
-
Parental DNA Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: The resulting nicked plasmid DNA is transformed into competent E. coli cells. The nicks in the plasmid are repaired by the bacterial host's DNA repair machinery.
-
Sequence Verification: The mutated plasmid is isolated from the transformed bacteria and sequenced to confirm the presence of the desired mutation.
Expression and Purification of Recombinant this compound
Recombinant this compound and its mutants are typically expressed in E. coli and purified for functional characterization.
-
Expression: The E. coli cells containing the expression plasmid are cultured to an optimal density and induced with an agent like isopropyl β-D-1-thiogalactopyranoside (IPTG) to initiate the expression of the recombinant toxin.
-
Cell Lysis: The bacterial cells are harvested and lysed to release the cellular contents, including the recombinant toxin.
-
Purification: If the toxin is expressed with a His-tag, it can be purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The toxin is bound to the Ni-NTA resin and then eluted with a buffer containing a high concentration of imidazole.
-
Further Purification: The eluted toxin is often further purified using RP-HPLC to achieve high purity.
-
Characterization: The purity and identity of the recombinant toxin are confirmed by techniques such as SDS-PAGE and mass spectrometry.
Electrophysiological Recording of Channel Activity
The functional effects of this compound and its analogs on potassium channels are assessed using electrophysiological techniques like the patch-clamp method.
-
Cell Preparation: Cells expressing the target potassium channel (e.g., Xenopus oocytes or mammalian cell lines) are prepared for recording.
-
Pipette Preparation: A glass micropipette with a fine tip is filled with an appropriate intracellular solution.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance seal (a "giga-seal") is formed through gentle suction.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the entire cell (whole-cell configuration).
-
Voltage or Current Clamp: The membrane potential is clamped at a specific voltage (voltage-clamp) or the current is controlled (current-clamp) using a specialized amplifier.
-
Toxin Application: this compound or its analogs are applied to the cell via the extracellular solution, and the resulting changes in ion channel currents are recorded and analyzed.
Radioligand Binding Assays
Radioligand binding assays are used to determine the binding affinity of this compound to its target receptors on cell membranes.
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the target potassium channels (e.g., rat brain synaptosomes).
-
Radioligand: A radiolabeled form of this compound (e.g., 125I-NTX) is used as the ligand.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound or its analogs.
-
Separation of Bound and Free Ligand: The membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) of the unlabeled ligand can be calculated.
Visualizing the Molecular Landscape and Experimental Processes
To further illuminate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships in this compound SAR studies.
Caption: Workflow for this compound SAR studies.
Caption: this compound-Kv channel key interactions.
Caption: this compound's effect on T-cell signaling.
Conclusion
The structure-activity relationship of this compound is a testament to the intricate molecular choreography that governs toxin-channel interactions. Through a combination of synthetic chemistry, molecular biology, and biophysical techniques, researchers have begun to decipher the code that dictates its potency and selectivity. The data and methodologies presented in this guide offer a foundational understanding for scientists and drug developers aiming to harness the therapeutic potential of this compound and its derivatives. Future research will undoubtedly continue to refine our understanding of these interactions, paving the way for the rational design of next-generation channel modulators with enhanced specificity and clinical utility.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using the radioligand-receptor binding assay for paralytic shellfish toxins: A case study on shellfish from Morocco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound 2, a novel K+ channel blocking peptide from the venom of the scorpion Centruroides noxius Hoffmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scorpion toxins targeting Kv1.3 channels: insights into immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Charybdotoxin and this compound, two homologous peptide inhibitors of the K+ (Ca2+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Neuro-Chronicles of Noxiustoxin: A Technical Guide to its History and Application in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noxiustoxin (NTX), a peptide toxin isolated from the venom of the Mexican scorpion Centruroides noxius, has played a significant role in the field of neuroscience as a potent and selective blocker of voltage-gated and calcium-activated potassium channels.[1] This technical guide provides an in-depth historical overview of this compound research, detailing its discovery, characterization, and application as a molecular probe to elucidate the function of potassium channels in neuronal processes. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals.
A Historical Overview of this compound Research
The journey of this compound in neuroscience began with its initial purification from the venom of the Centruroides noxius scorpion.[1] Initially referred to as toxin II-11, the name this compound was proposed in 1982.[1] It was one of the first short peptide toxins from scorpion venom to be described in scientific literature.[1] Early studies focused on its chemical characterization, revealing it to be a 39-amino acid peptide with three disulfide bridges.[1][2]
The primary structure of this compound was determined through Edman degradation and cyanogen bromide cleavage.[2] Its three-dimensional structure was later resolved using nuclear magnetic resonance (NMR), providing insights into its interaction with ion channels.[1]
A significant breakthrough in understanding this compound's function was the discovery of its ability to block voltage-dependent potassium currents in the squid giant axon.[3][4] This finding established NTX as a valuable tool for studying the biophysics and pharmacology of potassium channels. Subsequent research demonstrated its effects on calcium-activated potassium channels as well.[1]
Further investigations delved into the toxin's mechanism of action. Studies on brain synaptosomes revealed that this compound decreases potassium permeability, leading to an increase in neurotransmitter release, specifically gamma-aminobutyric acid (GABA).[3][4] This effect was found to be dependent on extracellular calcium but not blocked by the sodium channel blocker tetrodotoxin (TTX), indicating a direct action on potassium channels leading to membrane depolarization and subsequent calcium influx.[3][4]
The N-terminal portion of the toxin has been identified as a critical region for its biological activity.[1][5] Synthetic peptides corresponding to the N-terminal sequence of this compound were shown to mimic the toxic effects of the native toxin, albeit at higher concentrations.[5][6]
In the 1990s, the chemical synthesis of this compound was achieved, allowing for the production of the toxin with either an amidated or an acidic C-terminus.[7] Comparative studies confirmed that the native toxin possesses an amidated C-terminus.[7] The availability of synthetic this compound and its analogues has facilitated more detailed structure-function relationship studies.
The discovery of this compound 2 (NTX2), a homologous peptide from the same scorpion venom with 61% sequence identity to NTX, provided further insights.[8] NTX2 was found to be significantly less potent in blocking potassium channels, highlighting the importance of specific amino acid residues for high-affinity binding.[8]
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on this compound and its interactions with potassium channels.
| Parameter | Value | Channel/Preparation | Reference |
| Dissociation Constant (KD) | 300 nM | K+ channels in squid axon | [1] |
| Dissociation Constant (KD) | 160-300 nM | Brain synaptosomal membranes | [9] |
| Inhibitory Constant (Ki) | 2 nM | Voltage-dependent K+ channels in B lymphocytes | [7] |
| Inhibitory Constant (Ki) | 100 pM | [125I]NTX binding to rat brain synaptosome membranes | [8] |
| Inhibitory Constant (Ki) | 0.1 µM | This compound 2 displacement of [125I]NTX binding | [8] |
| Inhibitory Constant (Ki) | 10-10 M | Displacement of radiolabelled dendrotoxin from rat brain synaptosomal membranes | [10][11] |
| Maximum Binding Capacity (Bmax) | 2.2 pmol/mg protein | Brain synaptosomal membranes | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in this compound research.
Patch-Clamp Electrophysiology for Potassium Channel Analysis
This protocol is a generalized procedure for recording potassium channel currents in whole-cell configuration, which can be adapted for studying the effects of this compound.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
-
Glass capillaries for patch pipettes
-
Pipette puller
-
Cell culture of interest (e.g., neurons, lymphocytes)
-
External (bath) solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4)
-
Internal (pipette) solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA, pH 7.2)
-
This compound stock solution
Procedure:
-
Prepare cells for recording on a coverslip mounted on the microscope stage.
-
Pull patch pipettes from glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Fill the patch pipette with the internal solution and mount it on the micromanipulator.
-
Approach the target cell with the pipette tip while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit potassium currents.
-
Record the baseline potassium currents.
-
Perfuse the bath with the external solution containing the desired concentration of this compound.
-
Repeat the voltage-step protocol to record potassium currents in the presence of the toxin.
-
Wash out the toxin by perfusing with the control external solution and record the recovery of the currents.
-
Analyze the data to determine the extent of channel block, voltage-dependence, and kinetics of this compound action.
Preparation of Synaptosomes and Measurement of GABA Release
This protocol describes the isolation of synaptosomes from brain tissue and the subsequent measurement of neurotransmitter release.
Materials:
-
Rodent brain tissue (e.g., mouse or rat cortex)
-
Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)
-
Percoll or Ficoll gradients
-
Centrifuge and ultracentrifuge
-
Dounce homogenizer
-
Physiological salt solution (e.g., Krebs-Ringer buffer)
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid)
-
This compound
-
Scintillation counter and scintillation fluid
Procedure:
-
Synaptosome Preparation:
-
Dissect the brain tissue in ice-cold homogenization buffer.
-
Homogenize the tissue using a Dounce homogenizer with several gentle strokes.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosome fraction.
-
For higher purity, resuspend the pellet and layer it onto a discontinuous Percoll or Ficoll gradient and ultracentrifuge.
-
Collect the synaptosome fraction from the gradient interface and wash it with physiological salt solution.
-
-
GABA Release Assay:
-
Pre-load the synaptosomes with [³H]-GABA by incubating them in a physiological salt solution containing the radiolabel.
-
Wash the synaptosomes to remove excess unincorporated [³H]-GABA.
-
Resuspend the loaded synaptosomes in a physiological salt solution.
-
Aliquot the synaptosome suspension into experimental tubes.
-
Initiate the release of [³H]-GABA by adding a depolarizing stimulus (e.g., high potassium concentration) or by adding this compound.
-
Incubate for a defined period.
-
Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.
-
Measure the radioactivity in the supernatant (released [³H]-GABA) and in the synaptosome pellet (retained [³H]-GABA) using a scintillation counter.
-
Calculate the percentage of [³H]-GABA released relative to the total amount present.
-
Radioligand Binding Assay for this compound-Potassium Channel Interaction
This protocol outlines a method to study the binding of radiolabeled this compound to its receptor on neuronal membranes.
Materials:
-
Synaptosomal membrane preparation (as described above)
-
[¹²⁵I]-Noxiustoxin (radiolabeled toxin)
-
Unlabeled this compound (for competition assays)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Saturation Binding Assay:
-
Incubate a fixed amount of synaptosomal membrane protein with increasing concentrations of [¹²⁵I]-Noxiustoxin in the binding buffer.
-
For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled this compound to determine non-specific binding.
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax).
-
-
Competition Binding Assay:
-
Incubate a fixed amount of synaptosomal membrane protein with a fixed concentration of [¹²⁵I]-Noxiustoxin and increasing concentrations of unlabeled this compound or other competing ligands.
-
Follow the incubation, filtration, and counting steps as described for the saturation assay.
-
Plot the percentage of specific binding of [¹²⁵I]-Noxiustoxin as a function of the concentration of the unlabeled competitor.
-
Analyze the data to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the inhibitory constant (Ki).
-
Visualizations
Signaling Pathway of this compound-Induced Neurotransmitter Release
Caption: this compound blocks K+ channels, leading to neurotransmitter release.
Experimental Workflow for Synaptosome Preparation and GABA Release Assay
Caption: Workflow for isolating synaptosomes and measuring GABA release.
Logical Relationship of Radioligand Binding Assay Components
Caption: Logical components and their relationships in a radioligand binding assay.
References
- 1. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Virtual Labs [virtual-labs.github.io]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Synaptosome Preparations: Which Procedure Should I Use? | Springer Nature Experiments [experiments.springernature.com]
- 7. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique [frontiersin.org]
- 11. Patch Clamp Protocol [labome.com]
Noxiustoxin's Precision Targeting of K+ Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noxiustoxin (NTX), a 39-amino acid peptide isolated from the venom of the Mexican scorpion Centruroides noxius, is a potent blocker of voltage-gated potassium (Kv) channels and calcium-activated potassium (KCa) channels. Its high affinity and selectivity for specific channel subtypes have made it an invaluable molecular probe for elucidating the structure-function relationships of these critical ion channels. This technical guide provides a comprehensive overview of the binding sites of this compound on K+ channels, detailing the key molecular interactions and the experimental methodologies used to uncover them. A thorough understanding of these binding mechanisms is crucial for the development of novel therapeutics targeting ion channel-related pathologies, including autoimmune diseases and neurological disorders.
Quantitative Analysis of this compound-K+ Channel Interactions
The affinity of this compound and its mutants for various K+ channel subtypes has been quantified through competitive binding assays and electrophysiological recordings. The following tables summarize the key quantitative data from these studies, providing a comparative view of how specific residues on this compound contribute to its binding affinity and selectivity.
Table 1: Binding Affinity of Wild-Type this compound for Various K+ Channel Subtypes
| Channel Subtype | Species | Experimental System | Affinity (Kd/IC50) | Reference(s) |
| rKv1.2/KCNA2 | Rat | 2 nM (Kd) | [1] | |
| mKv1.3/KCNA3 | Mouse | 1 nM (Kd) | [2] | |
| Voltage-gated K+ channels | B lymphocytes | Patch-clamp | 2 nM | [3] |
| mKv1.1/KCNA1 | Mouse | >25 nM (Kd) | ||
| hKv1.5/KCNA5 | Human | >25 nM (Kd) | ||
| mKv3.1/KCNC1 | Mouse | >25 nM (Kd) | ||
| KCa1.1/KCNMA1 | >25 nM (Kd) | |||
| KCa3.1/KCNN4 | >25 nM (Kd) | |||
| K+ channels | Rat Brain Synaptosomes | Competitive Binding Assay | 100 pM (Ki) | [4] |
| K+ channels | Squid Axon | 300 nM (Kd) |
Table 2: Effects of this compound Mutations on Binding Affinity for Kv1.1 Channels
Mutations were introduced into a synthetic this compound gene, and the recombinant toxins were tested for their ability to displace ¹²⁵I-NTX from rat brain synaptosome membranes and to block Kv1.1 channel activity in Xenopus laevis oocytes.
| This compound Mutant | Method | Effect on Binding/Activity | Reference(s) |
| K6A | Alanine Scan | Reduced affinity | [5] |
| T8A | Alanine Scan | Reduced affinity | [5] |
| K28A | Site-directed Mutagenesis | Reduced affinity | [5] |
| K28R | Site-directed Mutagenesis | Maintained affinity | [5] |
| K28E | Site-directed Mutagenesis | Significantly reduced affinity | [5] |
| Δ(37-39) (YNN) | C-terminal Deletion | Reduced affinity | [5] |
Table 3: Effects of this compound Mutations on Binding Affinity for Kv1.3 Channels
Site-specific mutants of this compound were constructed and their effects on whole-cell currents through Kv1.3 channels were examined.
| This compound Mutant | Dissociation Constant (Kd) | Fold Change vs. Wild-Type (Kd = 6 nM) | Reference(s) |
| Wild-Type | 6 nM | - | [6] |
| P10S | 30 nM | 5-fold decrease | [6] |
| S14W | 0.6 nM | 10-fold increase | [6] |
| A25R | 112 nM | 18.7-fold decrease | [6] |
| A25Δ | 166 nM | 27.7-fold decrease | [6] |
Experimental Protocols
The characterization of this compound's binding sites on K+ channels has been made possible through a combination of molecular biology, biochemistry, and electrophysiology techniques. Below are detailed methodologies for the key experiments cited.
Site-Directed Mutagenesis and Recombinant Toxin Expression
This protocol outlines the general steps for creating this compound mutants and expressing them in a bacterial system.
-
Mutagenesis:
-
A synthetic gene encoding this compound is cloned into an expression vector (e.g., pET series).
-
Site-directed mutagenesis is performed using PCR with primers containing the desired nucleotide changes to introduce specific amino acid substitutions, deletions, or insertions.
-
The mutated plasmids are transformed into a suitable E. coli strain (e.g., DH5α) for plasmid propagation.
-
The sequence of the mutated gene is verified by DNA sequencing.
-
-
Expression and Purification:
-
The verified plasmid is transformed into an expression strain of E. coli (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic.
-
The starter culture is used to inoculate a larger volume of LB medium, which is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
The culture is incubated for an additional 3-4 hours to allow for protein expression.
-
Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer.
-
Cells are lysed by sonication or high-pressure homogenization.
-
The recombinant toxin, often expressed as inclusion bodies, is solubilized and refolded.
-
The refolded toxin is purified using chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Preparation of Rat Brain Synaptosomes
Synaptosomes, which are resealed nerve terminals, provide a rich source of synaptic membrane proteins, including K+ channels, for binding assays.
-
Brains from adult rats are rapidly removed and placed in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.3).
-
The brain tissue is homogenized using a Dounce tissue grinder.
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
The resulting supernatant (S1) is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction (P2).[7][8][9]
-
The P2 pellet is resuspended in a buffer and can be further purified using a discontinuous sucrose or Ficoll gradient to obtain a more enriched synaptosomal fraction.[10]
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of unlabeled this compound or its mutants by measuring their ability to compete with a radiolabeled ligand for binding to K+ channels in a preparation like rat brain synaptosomes.
-
Synaptosomal membranes are incubated with a fixed concentration of radiolabeled this compound (e.g., ¹²⁵I-NTX).
-
Increasing concentrations of unlabeled competitor (wild-type or mutant this compound) are added to the incubation mixture.
-
The mixture is incubated at room temperature for a set period (e.g., 1 hour) to reach binding equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
The data are analyzed to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). The inhibition constant (Ki) can then be calculated from the IC50 value.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This electrophysiological technique allows for the functional characterization of ion channels expressed in a heterologous system.
-
cRNA encoding the desired K+ channel subunit (e.g., Kv1.1, Kv1.3) is synthesized in vitro from a linearized DNA template.
-
Stage V-VI oocytes are harvested from female Xenopus laevis and defolliculated.
-
The cRNA is injected into the cytoplasm of the oocytes.
-
The oocytes are incubated for 2-7 days to allow for channel expression in the plasma membrane.
-
For recording, an oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.[11]
-
The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit ionic currents through the expressed channels.
-
This compound or its mutants are applied to the bath solution, and the resulting block of the K+ current is measured.
-
Dose-response curves are generated by applying a range of toxin concentrations to determine the IC50 value for channel block.
Signaling Pathways and Experimental Workflows
The interaction of this compound with K+ channels can have significant downstream physiological effects, particularly in the context of the immune system. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
T-Cell Activation Signaling Pathway
Blockade of Kv1.3 channels by this compound can suppress T-cell activation, a process critical in autoimmune responses. The following diagram illustrates the signaling cascade initiated by T-cell receptor (TCR) stimulation and the role of Kv1.3 in this process.
Experimental Workflow for Characterizing this compound Mutants
The following diagram outlines the typical experimental workflow for producing and characterizing the binding and functional effects of this compound mutants.
Conclusion
This compound serves as a powerful tool for dissecting the molecular architecture of K+ channel outer vestibules. Site-directed mutagenesis studies have pinpointed key residues in both the N-terminal and C-terminal regions of this compound that are critical for its high-affinity binding to specific Kv channel subtypes. The quantitative data derived from competitive binding assays and electrophysiological recordings provide a detailed map of the toxin-channel interaction surface. This in-depth understanding of this compound's binding sites not only advances our fundamental knowledge of ion channel function but also provides a rational basis for the design of novel, highly selective K+ channel modulators for therapeutic applications. The methodologies and signaling pathway information presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this dynamic field.
References
- 1. Two Heteromeric Kv1 Potassium Channels Differentially Regulate Action Potential Firing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous protein expression in E. coli [protocols.io]
- 4. This compound 2, a novel K+ channel blocking peptide from the venom of the scorpion Centruroides noxius Hoffmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site directed mutants of this compound reveal specific interactions with potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into alpha-K toxin specificity for K+ channels revealed through mutations in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sysy.com [sysy.com]
- 10. sites.pitt.edu [sites.pitt.edu]
- 11. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Functional Components of Noxiustoxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noxiustoxin (NTX), a potent neurotoxin isolated from the venom of the Mexican scorpion Centrurodes noxius, is a key pharmacological tool for studying potassium channels. Contrary to the notion of a multi-subunit complex, NTX is a single-chain polypeptide of 39 amino acid residues. This guide provides a comprehensive examination of the structural and functional aspects of this compound, its related peptide this compound 2 (NTX2), and its critical functional domains. Detailed experimental methodologies for its isolation, characterization, and functional analysis are presented, alongside quantitative data and visual representations of its mechanism of action and experimental workflows. This document serves as a technical resource for researchers leveraging this compound in neuroscience and drug development.
Introduction: Beyond the "Subunit" Concept
This compound is a monomeric peptide and does not possess subunits in the traditional biochemical sense of a quaternary protein structure. However, for the purpose of a detailed technical analysis, this guide will explore the distinct functional and structural components of the this compound molecule and its closely related analogue, this compound 2. These components include:
-
This compound (NTX): The primary toxin.
-
This compound 2 (NTX2): A naturally occurring variant with distinct properties.
-
N-Terminal Domain of NTX: The region identified as the primary active site.
-
C-Terminal Domain of NTX: A region with contrasting inactivity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its related components.
Table 1: Physicochemical Properties of this compound and this compound 2
| Property | This compound (NTX) | This compound 2 (NTX2) |
| Amino Acid Residues | 39[1] | 38[2] |
| Molecular Weight (Da) | 4195.06[1] | Not explicitly stated, but calculable from sequence |
| Primary Sequence | TIINVKCTSPKQCSKPCKELYGSSAGAKCMNGKCKCYNN-NH2[1] | 61% identity to NTX[2] |
| Disulfide Bridges | 3 (Cys7-Cys29, Cys13-Cys34, Cys17-Cys36)[1] | 3[2] |
| C-Terminus | Amidated[1][3] | Not explicitly stated |
Table 2: Functional Characteristics of this compound and this compound 2
| Parameter | This compound (NTX) | This compound 2 (NTX2) |
| Primary Target | Voltage-gated and Ca2+-activated K+ channels[1] | K+ channels[2] |
| Binding Affinity (Ki) | 100 pM (to rat brain synaptosome membranes)[2] | 0.1 µM (to rat brain synaptosome membranes)[2] |
| Toxicity (Mice) | Toxic | Not toxic (up to 200 µ g/20g mouse)[2] |
| Effect on Crickets | Not specified | Paralysing effect (30 µg/g animal)[2] |
Experimental Protocols
This section details the methodologies employed in the purification, characterization, and functional analysis of this compound.
Purification of this compound from Crude Venom
The isolation of this compound from the venom of Centrurodes noxius is a multi-step process involving chromatographic techniques.
-
Step 1: Homogenization and Initial Fractionation.
-
Crude venom is homogenized and subjected to initial fractionation using Sephadex G-50 gel filtration chromatography[4]. This separates components based on size.
-
-
Step 2: Ion Exchange Chromatography.
-
The toxic fractions from gel filtration are further purified using ion exchange chromatography on a carboxymethylcellulose column[4]. This separates molecules based on their net charge.
-
-
Step 3: High-Performance Liquid Chromatography (HPLC).
-
Final purification to homogeneity is often achieved using reverse-phase HPLC.
-
Caption: Workflow for the purification of this compound from scorpion venom.
Primary Structure Determination
The amino acid sequence of this compound was elucidated using a combination of chemical cleavage and automated sequencing.
-
Step 1: Chemical Cleavage.
-
The purified toxin is treated with cyanogen bromide, which cleaves the peptide bond C-terminal to methionine residues.
-
-
Step 2: Peptide Separation.
-
The resulting peptide fragments are separated.
-
-
Step 3: Automated Edman Degradation.
-
The amino acid sequence of the intact protein and each fragment is determined by automated Edman degradation[4]. This method sequentially removes and identifies amino acids from the N-terminus of a peptide.
-
Caption: Logical workflow for determining the primary structure of this compound.
Functional Analysis: Patch-Clamp Electrophysiology
The effect of this compound on ion channels is quantified using the patch-clamp technique.
-
Objective: To measure the flow of ions through ion channels in the membrane of an excitable cell and determine the effect of this compound.
-
Cell Preparation: B-lymphocytes or other suitable cells expressing the target potassium channels are prepared.
-
Pipette Preparation: A glass micropipette with a very small opening is filled with an appropriate electrolyte solution and brought into contact with the cell membrane.
-
Seal Formation: A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.
-
Recording: The patch of membrane is then ruptured to achieve a "whole-cell" configuration, allowing for the measurement of macroscopic currents across the entire cell membrane.
-
Toxin Application: this compound is introduced into the extracellular solution, and the resulting changes in potassium currents are recorded and analyzed.
Functional Analysis: GABA Release Assay
The effect of this compound on neurotransmitter release can be assessed using a GABA release assay with synaptosomes.
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from mouse brain tissue.
-
Loading: The synaptosomes are loaded with radiolabeled GABA ([3H]GABA).
-
Perfusion: The loaded synaptosomes are perfused with a physiological buffer.
-
Toxin Application: this compound is added to the perfusion buffer.
-
Measurement: The amount of [3H]GABA released from the synaptosomes is measured over time using liquid scintillation counting. An increase in [3H]GABA release indicates that the toxin is causing depolarization of the nerve terminal.
Signaling Pathway: Mechanism of Action
This compound exerts its effects by blocking voltage-gated potassium channels. This blockage leads to a prolongation of the action potential, which in turn enhances neurotransmitter release.
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Conclusion
While this compound is a single polypeptide, a detailed examination of its structure, its natural variant NTX2, and its functional domains provides valuable insights for researchers. The N-terminal region has been identified as the key active site responsible for its potent potassium channel blocking activity. The experimental protocols outlined in this guide provide a framework for the isolation, characterization, and functional analysis of this important neurotoxin. A thorough understanding of these technical aspects is crucial for the effective application of this compound as a research tool in the development of novel therapeutics targeting ion channels.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound 2, a novel K+ channel blocking peptide from the venom of the scorpion Centruroides noxius Hoffmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical synthesis, structural and functional characterisation of this compound, a powerful blocker of lymphocyte voltage-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Noxiustoxin: A Potent Pharmacological Probe for Voltage-Gated Potassium Channels
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Noxiustoxin (NTX), a 39-amino acid peptide isolated from the venom of the Mexican scorpion Centruroides noxius, serves as a valuable pharmacological tool for the study of voltage-gated potassium (Kv) channels and, to a lesser extent, calcium-activated potassium (BK) channels.[1] Its high affinity and differential selectivity for various Kv channel subtypes make it an indispensable ligand for characterizing channel function, elucidating physiological roles, and providing a scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative interaction with various ion channels, detailed experimental protocols for its use, and visualization of relevant signaling pathways.
Introduction
Voltage-gated potassium (Kv) channels are critical regulators of cellular excitability, playing pivotal roles in action potential repolarization, neurotransmitter release, and muscle contraction. The diverse family of Kv channels presents a rich landscape for pharmacological intervention. Peptide toxins from venomous creatures have co-evolved to target these channels with high potency and specificity, offering molecular probes that are unparalleled by small molecules.[2] this compound is a prominent member of the α-KTx family of scorpion toxins, which physically occludes the ion conduction pore of target channels.[1][2] This guide will delve into the technical details of utilizing this compound as a pharmacological instrument for ion channel research.
This compound: Structure and Mechanism of Action
This compound is a 39-amino-acid peptide with a molecular weight of approximately 4195 Da.[1] Its three-dimensional structure is characterized by a short alpha-helix packed against a triple-stranded beta-sheet, stabilized by three disulfide bridges.[3] This compact and stable scaffold is a hallmark of many scorpion toxins.
The primary mechanism of action for this compound is the physical blockade of the potassium channel pore.[1] It binds to the outer vestibule of the channel, with key residues interacting with the pore turret and the selectivity filter. The binding is reversible and concentration-dependent.[1] While the precise binding site is not fully elucidated, structure-activity relationship studies indicate that residues in the N-terminal region and a lysine residue at position 28 are crucial for its interaction with Kv channels.[4]
Quantitative Pharmacology of this compound
The affinity of this compound for various ion channels has been quantified using electrophysiological and binding assays. The following table summarizes the reported inhibitory constants (IC50) and dissociation constants (Kd) of this compound for several key ion channels.
| Ion Channel | Toxin | Method | Test System | Value (nM) | Reference |
| Kv1.1 | This compound | Electrophysiology | Xenopus oocytes | ~25 (0% block) | [4] |
| Kv1.2 | This compound | Electrophysiology | Mammalian cells | IC50 ≈ 2 | [2] |
| Kv1.3 | This compound | Electrophysiology | Mammalian cells | IC50 ≈ 1 | [2] |
| Kv1.3 | This compound | Electrophysiology | Xenopus oocytes | Kd = 6 | [5] |
| Kv1.6 | Charybdotoxin | Electrophysiology | Not specified | IC50 ≈ 22 | [2] |
| BK (KCa1.1) | This compound | Not specified | Not specified | Does not affect | [6] |
| Heteromeric Kv1.1/Kv1.2 | This compound | Electrophysiology | MNTB neurons | Partial block |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of this compound on Kv channels expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes) or in primary cell cultures.
4.1.1. Materials
-
Cells: HEK293 cells stably or transiently expressing the Kv channel of interest.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 100 µM stock solution in the external solution and store at -20°C. Dilute to the desired final concentrations in the external solution on the day of the experiment.
-
Patch-clamp rig: Microscope, amplifier, digitizer, micromanipulator, and perfusion system.
-
Borosilicate glass capillaries: For pulling patch pipettes.
4.1.2. Procedure
-
Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps to elicit Kv channel currents. A typical protocol would be stepping from -80 mV to +60 mV in 10 mV increments for 200-500 ms.
-
-
Data Acquisition:
-
Record baseline currents in the absence of the toxin.
-
Perfuse the cell with the desired concentration of this compound and record the currents until a steady-state block is achieved.
-
To determine the IC50, apply a range of this compound concentrations to different cells and measure the percentage of current inhibition.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) before and after toxin application.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for its receptor on neuronal membranes (synaptosomes).
4.2.1. Materials
-
Synaptosome Preparation: Prepare synaptosomes from rat brain tissue according to standard protocols.
-
Binding Buffer (in mM): 50 Tris-HCl (pH 7.4), 120 NaCl, 5 KCl, 1.2 MgSO4, 1 CaCl2, and 0.1% BSA.
-
Radioligand: 125I-labeled this compound or a related high-affinity ligand (e.g., 125I-Charybdotoxin).
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled this compound or another potent Kv channel blocker.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4) with 0.1% BSA.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus and scintillation counter.
4.2.2. Procedure
-
Assay Setup: Set up the assay in microcentrifuge tubes or a 96-well plate.
-
Incubation:
-
To each tube/well, add:
-
Synaptosome preparation (50-100 µg of protein).
-
A fixed concentration of 125I-labeled ligand (typically at or below its Kd value).
-
Varying concentrations of unlabeled this compound (for competition curve).
-
For total binding, add binding buffer instead of unlabeled toxin.
-
For non-specific binding, add a saturating concentration of unlabeled toxin.
-
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in wash buffer using a vacuum filtration manifold.
-
Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the unlabeled this compound concentration.
-
Fit the data to a one-site competition binding model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
This compound, by modulating the activity of specific ion channels, can influence various downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these pathways and a general workflow for characterizing a novel peptide toxin.
Signaling Pathways
Experimental Workflow
Conclusion
This compound remains a cornerstone pharmacological tool for the investigation of potassium channels. Its well-characterized interactions with specific Kv subtypes, combined with its potent pore-blocking mechanism, provide researchers with a reliable means to dissect the physiological and pathophysiological roles of these important ion channels. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the effective use of this compound in both basic and translational research, ultimately contributing to a deeper understanding of ion channel biology and the development of next-generation channel-targeted therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Site directed mutants of this compound reveal specific interactions with potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into alpha-K toxin specificity for K+ channels revealed through mutations in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical synthesis, structural and functional characterisation of this compound, a powerful blocker of lymphocyte voltage-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Toxicological Profile of Noxiustoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noxiustoxin (NTX) is a potent neurotoxin isolated from the venom of the Mexican scorpion Centruroides noxius. As a specific blocker of voltage-dependent and calcium-activated potassium channels, NTX serves as a critical tool for studying the physiological roles of these channels and holds potential for therapeutic development. This technical guide provides a comprehensive overview of the in vivo toxicological profile of this compound, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. This document is intended to be a valuable resource for researchers and drug development professionals working with or investigating the effects of this compound.
Introduction
This compound is a 39-amino acid peptide that exhibits high affinity and specificity for potassium channels.[1] Its ability to modulate neuronal excitability and neurotransmitter release makes it a subject of significant interest in neuroscience and pharmacology. Understanding its in vivo toxicological profile is paramount for its safe handling and for exploring its potential as a therapeutic lead or a pharmacological probe. This guide synthesizes the available data on the lethal dosage, clinical signs of toxicity, and the underlying mechanism of action of this compound in living organisms.
Quantitative Toxicological Data
The acute toxicity of this compound has been primarily characterized in murine models. The following table summarizes the key quantitative data available from in vivo studies.
| Parameter | Value | Species | Route of Administration | Reference |
| Median Lethal Dose (LD50) | 0.26 µg/g | Albino Mice | Intraperitoneal | [1] |
Clinical Manifestations of Toxicity
Intoxication with this compound in animal models presents with a range of neurological and systemic symptoms, culminating in respiratory failure. The observed signs are consistent with the toxin's mechanism of action, which leads to widespread neuronal hyperexcitability.
Observed Symptoms of Intoxication in Mice: [1]
-
Hyperexcitability
-
Lacrimation
-
Convulsions
-
Salivation
-
Dyspnea (difficulty breathing)
-
Respiratory paralysis (leading to death)
Mechanism of Action: Potassium Channel Blockade
The primary mechanism of this compound's toxicity is its ability to block voltage-dependent and calcium-activated potassium channels.[1] This action has profound effects on neuronal function, leading to the observed clinical signs.
Signaling Pathway
By blocking potassium channels, this compound prolongs the repolarization phase of the action potential in neurons. This extended depolarization leads to an increased influx of calcium ions through voltage-gated calcium channels. The elevated intracellular calcium concentration, in turn, triggers an enhanced release of neurotransmitters into the synaptic cleft, leading to overstimulation of postsynaptic neurons.
Experimental Protocols
This section details the methodologies for key in vivo experiments to assess the toxicological profile of this compound. These protocols are synthesized from standard practices in toxinology and neuroscience research.
Acute Toxicity Testing (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of this compound in a rodent model.
Materials:
-
This compound (purified)
-
Sterile saline solution (0.9% NaCl)
-
Male or female albino mice (e.g., Swiss or CD-1 strain), 18-22 g
-
Syringes and needles for intraperitoneal injection
-
Animal observation cages
Procedure:
-
Animal Acclimation: House mice in a controlled environment (22 ± 2 °C, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in sterile saline. Perform serial dilutions to obtain a range of at least five concentrations.
-
Dosing: Divide mice into groups of at least 5 animals per dose level. Administer a single intraperitoneal injection of a specific dose of this compound to each mouse in the corresponding group. A control group should receive an injection of sterile saline only.
-
Observation: Continuously monitor the animals for clinical signs of toxicity for the first 4 hours post-injection, and then at regular intervals for up to 48 hours. Record the number of mortalities in each group.
-
LD50 Calculation: Utilize a statistical method, such as probit analysis or the Reed-Muench method, to calculate the LD50 value and its 95% confidence intervals from the dose-response data.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of this compound on the extracellular levels of neurotransmitters (e.g., glutamate, GABA) in a specific brain region of a freely moving rodent.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetized rat or mouse
-
Stereotaxic apparatus
-
Microdialysis probe and guide cannula
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with appropriate detection (e.g., fluorescence or electrochemical)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, striatum). Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.
-
This compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Post-treatment Collection: Continue to collect dialysate samples for several hours following toxin administration.
-
Sample Analysis: Analyze the concentration of neurotransmitters in the collected dialysate samples using HPLC.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.
In Vivo Electrophysiology
Objective: To record the effects of this compound on the electrical activity of neurons in a specific brain region of an anesthetized or awake animal.
Materials:
-
This compound
-
Anesthetized or head-fixed awake rodent
-
Stereotaxic apparatus
-
Recording microelectrodes (single or multi-electrode arrays)
-
Amplifier and data acquisition system
-
Software for spike sorting and analysis
Procedure:
-
Surgical Preparation: Anesthetize the animal (if applicable) and secure it in a stereotaxic frame. Perform a craniotomy over the target brain region.
-
Electrode Implantation: Slowly lower the recording electrode(s) into the brain to the desired coordinates.
-
Baseline Recording: Record the spontaneous firing activity of single neurons or local field potentials for a stable baseline period.
-
This compound Administration: Administer this compound systemically or through a local microinjection near the recording site.
-
Post-treatment Recording: Continue to record neuronal activity to observe changes in firing rate, pattern, and waveform.
-
Data Analysis: Sort the recorded spikes to isolate the activity of individual neurons. Analyze the firing frequency and other electrophysiological parameters before and after toxin administration to quantify the effects of this compound.
Conclusion
The in vivo toxicological profile of this compound is characterized by potent neurotoxicity driven by its blockade of potassium channels. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers. Further investigation into the detailed cardiovascular and systemic effects, as well as the development of effective therapeutic interventions for this compound envenomation, are important areas for future research. The methodologies outlined here provide a framework for conducting such studies in a standardized and reproducible manner.
References
Noxiustoxin: A Technical Guide to its Application in Neuronal Excitability Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noxiustoxin (NTX), a peptide neurotoxin isolated from the venom of the Mexican scorpion Centruroides noxius, has emerged as a powerful pharmacological tool for the investigation of neuronal excitability.[1] Its high affinity and selectivity for specific subtypes of potassium (K+) channels make it an invaluable probe for dissecting the complex interplay of ion conductances that govern neuronal firing patterns, synaptic transmission, and overall network activity. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in key experimental paradigms.
Mechanism of Action: A Potent Potassium Channel Blocker
This compound is a 39-amino-acid peptide that functions as a potent blocker of both voltage-gated (Kv) and calcium-activated (KCa) potassium channels.[1] It exerts its effect by physically occluding the ion conduction pore of susceptible channels, thereby inhibiting the outward flow of potassium ions that is critical for the repolarization phase of the action potential. This blockade leads to a prolongation of the action potential, increased neuronal excitability, and enhanced neurotransmitter release.[1][2]
The toxin exhibits a notable selectivity for specific Kv channel subtypes, with a particularly high affinity for Kv1.2 and Kv1.3 channels.[3] This specificity allows researchers to isolate and study the physiological roles of these particular channels in neuronal function.
Quantitative Data: this compound-Channel Interactions
The following table summarizes the reported binding affinities and inhibitory concentrations of this compound for various potassium channel subtypes. This data is crucial for designing experiments and interpreting results.
| Channel Subtype | Toxin | Dissociation Constant (Kd) | Inhibitory Concentration (IC50) | Ki | Reference(s) |
| Voltage-Gated K+ Channels | |||||
| rKv1.1 | This compound | >25 nM | - | - | [3] |
| rKv1.2 | This compound | 2 nM | - | - | [3] |
| mKv1.3 | This compound | 1 nM | - | - | [4] |
| hKv1.5 | This compound | >25 nM | - | - | [3] |
| mKv3.1 | This compound | >25 nM | - | - | [3] |
| Voltage-dependent K+ channels (B lymphocytes) | This compound | 2 nM | - | - | [5] |
| Ca2+-Activated K+ Channels | |||||
| Maxi-K (large conductance) | This compound | >1 mM | - | - | [4] |
| Small conductance | This compound 2 | - | > two logarithm units less potent than NTX | - | [6] |
| Synaptosomal Membranes | |||||
| Rat brain | This compound | 160-300 nM | - | - | [7] |
| Rat brain | This compound | - | - | 100 pM | [6] |
| Rat brain | This compound 2 | - | - | 0.1 µM | [6] |
| Rat brain (displacing radiolabelled dendrotoxin) | This compound | - | - | 10⁻¹⁰ M | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study neuronal excitability.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and the effect of this compound on neuronal firing properties.
Objective: To characterize the effect of this compound on voltage-gated potassium currents and action potential waveforms in cultured neurons or brain slices.
Materials:
-
Cultured neurons or acutely prepared brain slices.
-
Artificial cerebrospinal fluid (aCSF) or appropriate extracellular solution.
-
Intracellular solution for the patch pipette.
-
This compound stock solution.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Protocol:
-
Preparation: Prepare aCSF and intracellular solutions and ensure they are bubbled with appropriate gas mixtures (e.g., 95% O2 / 5% CO2 for aCSF). Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or a buffer) at a concentration of 1-10 µM.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Cell/Slice Preparation: Place the cultured neurons or brain slice in the recording chamber and continuously perfuse with oxygenated aCSF.
-
Obtaining a Recording: Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette and form a gigaohm seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Baseline Recording: In voltage-clamp mode, record baseline potassium currents using a voltage-step protocol. In current-clamp mode, record the resting membrane potential and baseline action potential firing in response to current injections.
-
This compound Application: Perfuse the recording chamber with aCSF containing the desired concentration of this compound (starting concentrations can be guided by the IC50/Kd values in the table, typically in the low nanomolar range).
-
Data Acquisition: Record the changes in potassium currents or action potential firing properties in the presence of this compound.
-
Washout: Perfuse with control aCSF to determine the reversibility of the toxin's effects.
Synaptosome Preparation and Neurotransmitter Release Assay
This assay is used to investigate the effect of this compound on presynaptic terminal function and neurotransmitter release.
Objective: To measure the effect of this compound on the release of a specific neurotransmitter (e.g., GABA, acetylcholine) from isolated nerve terminals (synaptosomes).
Materials:
-
Fresh brain tissue (e.g., rat cortex or hippocampus).
-
Sucrose and HEPES buffers for homogenization and gradient centrifugation.
-
Radiolabeled neurotransmitter (e.g., [3H]-GABA) or a fluorescent indicator of vesicle cycling (e.g., FM dyes).
-
This compound.
-
Depolarizing agent (e.g., high potassium solution).
-
Scintillation counter or fluorescence microscope.
Protocol:
-
Synaptosome Preparation: a. Homogenize brain tissue in ice-cold sucrose buffer. b. Centrifuge the homogenate to remove nuclei and cellular debris. c. Layer the supernatant onto a discontinuous sucrose gradient and centrifuge to isolate the synaptosome fraction. d. Resuspend the purified synaptosomes in a physiological buffer.
-
Loading: Incubate the synaptosomes with the radiolabeled neurotransmitter or fluorescent dye to allow for uptake into synaptic vesicles.
-
This compound Incubation: Pre-incubate the loaded synaptosomes with the desired concentration of this compound.
-
Stimulation of Release: Stimulate neurotransmitter release by depolarizing the synaptosomes with a high potassium solution.
-
Quantification: a. For radiolabeled neurotransmitters, collect the superfusate and quantify the amount of radioactivity released using a scintillation counter. b. For fluorescent dyes, measure the change in fluorescence intensity of the synaptosomes using a fluorescence microscope.
-
Data Analysis: Compare the amount of neurotransmitter released in the presence and absence of this compound to determine its effect.
In Vivo Microinjection and Electrophysiological Recording
This approach allows for the study of this compound's effects on neuronal activity in the context of an intact neural circuit.
Objective: To examine the effect of this compound on the firing patterns of neurons in a specific brain region of an anesthetized or awake, behaving animal.
Materials:
-
Stereotaxic apparatus.
-
Microinjection pump and glass micropipettes.
-
This compound solution.
-
Extracellular recording electrodes and amplification system.
-
Anesthetic (if applicable).
Protocol:
-
Animal Preparation: Anesthetize the animal and secure it in the stereotaxic apparatus.
-
Surgical Procedure: Perform a craniotomy over the target brain region.
-
Electrode and Pipette Placement: Lower the recording electrode and the microinjection pipette to the desired coordinates within the brain.
-
Baseline Recording: Record the baseline spontaneous and/or evoked firing activity of the neurons.
-
This compound Microinjection: Slowly inject a small volume of the this compound solution into the vicinity of the recording electrode.
-
Post-Injection Recording: Continue to record the neuronal activity to observe the effects of the toxin over time.
-
Data Analysis: Analyze the changes in firing rate, pattern, and other electrophysiological parameters before and after this compound administration.
Visualizations
Signaling Pathway of this compound's Effect on Neuronal Excitability
Caption: this compound blocks K+ channels, leading to increased neuronal excitability.
Experimental Workflow for Patch-Clamp Analysis of this compound
Caption: Workflow for studying this compound's effects using patch-clamp electrophysiology.
Logical Relationship of this compound's Effectsdot
References
- 1. This compound, a short-chain toxin from the Mexican scorpion Centruroides noxius, induces transmitter release by blocking K+ permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a short-chain toxin from the Mexican scorpion Centruroides noxius, induces transmitter release by blocking K+ permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site directed mutants of this compound reveal specific interactions with potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into alpha-K toxin specificity for K+ channels revealed through mutations in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical synthesis, structural and functional characterisation of this compound, a powerful blocker of lymphocyte voltage-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound 2, a novel K+ channel blocking peptide from the venom of the scorpion Centruroides noxius Hoffmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and leiurutoxin III, two homologous peptide toxins with binding properties to synaptosomal membrane K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dendrotoxin-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Initial Characterization of Noxiustoxin's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noxiustoxin (NTX), a 39-amino acid peptide isolated from the venom of the Mexican scorpion Centruroides noxius, is a potent neurotoxin that primarily targets potassium channels.[1][2] Its high affinity and specificity for certain types of voltage-gated and calcium-activated potassium channels have made it a valuable tool for studying the physiological roles of these channels and as a potential lead compound in drug development.[3][4] This technical guide provides a comprehensive overview of the initial biological characterization of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate its activity.
Mechanism of Action: Potassium Channel Blockade and Neurotransmitter Release
This compound exerts its biological effects by physically occluding the pore of specific potassium channels, thereby inhibiting the flow of potassium ions.[5] This blockade of K+ permeability leads to a depolarization of the neuronal membrane. The sustained depolarization, in turn, activates voltage-gated calcium channels, leading to an influx of calcium ions into the presynaptic terminal. This elevation in intracellular calcium concentration is the direct trigger for the release of neurotransmitters, such as gamma-aminobutyric acid (GABA), into the synaptic cleft.[1] Notably, the neurotransmitter-releasing effect of NTX is independent of sodium channel activity, as it is not blocked by tetrodotoxin (TTX).[1][6]
The primary molecular targets of this compound are voltage-gated potassium channels (Kv) and some calcium-activated potassium channels (KCa).[2][3][7] It displays a remarkable ability to discriminate between different subtypes of these channels, showing high affinity for certain Kv1 channels, such as Kv1.2 and Kv1.3, while having a lower affinity for others.[5][7]
Signaling Pathway of this compound-Induced Neurotransmitter Release
Caption: Signaling pathway of this compound leading to neurotransmitter release.
Quantitative Pharmacological Data
The affinity and potency of this compound have been quantified against various potassium channel subtypes using different experimental preparations. The following tables summarize the key quantitative data reported in the initial characterization studies.
Table 1: Binding Affinity (Kd) and Inhibitory Constant (Ki) of this compound
| Channel Subtype | Preparation | Method | Value | Reference |
| Voltage-gated K+ channels | Squid giant axon | Electrophysiology | Kd = 300 nM | [2] |
| Kv1.3 | Whole-cell patch clamp | Electrophysiology | Kd = 1 nM | [7] |
| rKv1.2 | Whole-cell patch clamp | Electrophysiology | Kd = 2 nM | [7] |
| mKv1.1 | Whole-cell patch clamp | Electrophysiology | Kd > 25 nM | [7] |
| hKv1.5 | Whole-cell patch clamp | Electrophysiology | Kd > 25 nM | [7] |
| mKv3.1 | Whole-cell patch clamp | Electrophysiology | Kd > 25 nM | [7] |
| KCa1.1 (maxi-K) | - | - | Kd > 25 nM | [7] |
| KCa3.1 | - | - | Kd > 25 nM | [7] |
| Dendrotoxin Binding Site | Rat brain synaptosomal membranes | Radioligand displacement | Ki = 0.1 nM | [8][9] |
| NTX Binding Site | Rat brain synaptosome membranes | Radioligand displacement | Ki = 100 pM | [10] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound
| Channel/System | Preparation | Method | Value | Reference |
| Voltage-dependent K+ channels | B lymphocytes | Patch-clamp | ~2 nM | [4] |
Detailed Experimental Protocols
The characterization of this compound's biological activity has relied on a combination of electrophysiological, biochemical, and neurochemical techniques. Below are detailed methodologies for key experiments.
Electrophysiological Recording of Potassium Channel Activity
Objective: To measure the direct effect of this compound on the function of specific potassium channels.
Methodology: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Mammalian cell lines (e.g., HEK293 or CHO cells) are stably transfected with the gene encoding the specific potassium channel subtype of interest (e.g., Kv1.3). Alternatively, native cells expressing the channel, such as lymphocytes, can be used.[4]
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution. The intracellular solution typically contains (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, and 11 EGTA, adjusted to pH 7.2.
-
Recording: A micropipette is brought into contact with the cell membrane to form a high-resistance seal (>1 GΩ). The membrane patch under the pipette tip is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Voltage Protocol: The cell is voltage-clamped at a holding potential of -80 mV. Depolarizing voltage steps are applied to elicit potassium currents. The specific voltage protocol will depend on the gating properties of the channel being studied.
-
Toxin Application: this compound is applied to the extracellular solution at various concentrations. The effect of the toxin on the amplitude and kinetics of the potassium currents is recorded and analyzed.
-
Data Analysis: The concentration-response curve is generated by plotting the percentage of current inhibition against the toxin concentration. The data are then fitted with a Hill equation to determine the IC50 or Kd value.
Experimental Workflow for Electrophysiological Characterization
Caption: Workflow for electrophysiological characterization of this compound.
Neurotransmitter Release Assay
Objective: To measure the effect of this compound on the release of neurotransmitters from nerve terminals.
Methodology: [3H]-GABA Release from Synaptosomes
-
Synaptosome Preparation: Mouse brains are homogenized in a sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction, which contains nerve terminals.[1]
-
Loading with [3H]-GABA: The synaptosomes are incubated with radiolabeled GABA ([3H]-GABA) to allow for its uptake into the synaptic vesicles.
-
Perfusion: The loaded synaptosomes are placed in a perfusion chamber and continuously superfused with a physiological buffer.
-
Toxin Application: this compound is introduced into the perfusion buffer at a known concentration.
-
Fraction Collection and Scintillation Counting: Fractions of the perfusate are collected at regular intervals, and the amount of [3H]-GABA in each fraction is quantified using a liquid scintillation counter.
-
Data Analysis: The amount of [3H]-GABA released is plotted over time to determine the effect of this compound on neurotransmitter release. Control experiments are performed in the absence of the toxin and in the presence of other pharmacological agents (e.g., TTX, Ca2+ channel blockers) to elucidate the mechanism of action.[1]
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to its receptor site on neuronal membranes.
Methodology: Competitive Displacement of a Radiolabeled Ligand
-
Membrane Preparation: Synaptosomal membranes are prepared from rat brains.[8]
-
Radioligand: A radiolabeled ligand known to bind to potassium channels, such as [125I]-dendrotoxin, is used.[8][9]
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Conclusion
The initial characterization of this compound has established it as a potent and selective blocker of specific potassium channels. Its ability to induce neurotransmitter release by a well-defined mechanism has made it an invaluable pharmacological tool. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and related compounds. Future research may focus on leveraging its unique properties to develop novel therapies for channelopathies and other neurological disorders.
References
- 1. This compound, a short-chain toxin from the Mexican scorpion Centruroides noxius, induces transmitter release by blocking K+ permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Use of toxins to study potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical synthesis, structural and functional characterisation of this compound, a powerful blocker of lymphocyte voltage-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic peptides corresponding to the sequence of this compound indicate that the active site of this K+ channel blocker is located on its amino-terminal portion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound – Wikipedia [de.wikipedia.org]
- 8. Dendrotoxin-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 10. This compound 2, a novel K+ channel blocking peptide from the venom of the scorpion Centruroides noxius Hoffmann - PubMed [pubmed.ncbi.nlm.nih.gov]
Noxiustoxin: A Technical Guide to its Impact on Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noxiustoxin (NTX) is a potent neurotoxin isolated from the venom of the Mexican scorpion Centruroides noxius.[1] As a member of the short-chain scorpion toxin family, NTX is a 39-amino acid peptide that modulates neuronal excitability by blocking potassium channels.[2][3] This technical guide provides an in-depth analysis of this compound, with a focus on its molecular characteristics, its profound effects on synaptic transmission, and the experimental methodologies employed to elucidate its mechanism of action. All quantitative data are presented in standardized tables for comparative analysis, and key processes are visualized through detailed diagrams.
Molecular Profile of this compound
This compound is a peptide with a molecular weight of approximately 4195.06 Da.[1] Its primary structure consists of 39 amino acid residues, cross-linked by three disulfide bridges, which confer a stable tertiary structure essential for its biological activity.[1][3] The amino acid sequence of this compound is TIINVKCTSPKQCSKPCKELYGSSAGAKCMNGKCKCYNN-NH2.[1] Notably, the N-terminal region of the toxin is believed to be crucial for its interaction with potassium channels.[1][4][5]
Mechanism of Action at the Synapse
This compound exerts its primary effect by blocking voltage-dependent and calcium-activated potassium channels.[1][6] This blockade has significant consequences for synaptic transmission. By inhibiting the repolarizing potassium currents, NTX leads to a prolongation of the presynaptic action potential. This extended depolarization enhances the influx of calcium ions (Ca2+) through voltage-gated calcium channels. The elevated intracellular Ca2+ concentration, in turn, triggers an increased release of neurotransmitters into the synaptic cleft.[2] This mechanism is supported by findings that the neurotransmitter-releasing effect of NTX is dependent on external Ca2+ and can be prevented by Ca2+ channel blockers.[2]
Signaling Pathway of this compound-Induced Neurotransmitter Release
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a short-chain toxin from the Mexican scorpion Centruroides noxius, induces transmitter release by blocking K+ permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Blockade of a KCa channel with synthetic peptides from this compound: a K+ channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic peptides corresponding to the sequence of this compound indicate that the active site of this K+ channel blocker is located on its amino-terminal portion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of toxins to study potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Noxiustoxin in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noxiustoxin (NTX) is a 39-amino acid peptide toxin isolated from the venom of the Mexican scorpion Centruroides noxius. It is a potent and reversible blocker of voltage-gated potassium (Kv) channels, exhibiting high affinity for Kv1.2 and Kv1.3 channels.[1][2] This property makes this compound a valuable pharmacological tool for studying the physiological roles of these specific ion channels and for investigating their involvement in various pathological conditions. Notably, the Kv1.3 channel is a key regulator of T-lymphocyte activation, making it a promising target for immunosuppressive therapies in autoimmune diseases.[1][3] These application notes provide detailed protocols and essential data for the effective use of this compound in patch clamp electrophysiology experiments.
Mechanism of Action
This compound physically occludes the pore of susceptible Kv channels, thereby inhibiting the flow of potassium ions and reducing the overall K+ permeability of the cell membrane.[2][4] This blockade is reversible and concentration-dependent. The toxin binds to a receptor site located at the external vestibule of the channel. The N-terminal portion of the this compound molecule is believed to be crucial for its blocking activity.[4][5]
Quantitative Data
The following tables summarize the reported affinity of this compound for various potassium channels. This data is essential for designing experiments aimed at selectively targeting specific channel subtypes.
Table 1: Inhibitory Potency of this compound on Voltage-Gated Potassium (Kv) Channels
| Channel Subtype | IC50 / Kd | Cell Type/Expression System | Reference(s) |
| Kv1.2 | ~2 nM (IC50) | - | [1] |
| Kv1.3 | ~1 nM (IC50) | - | [1] |
| Kv1.3 | 2 nM (affinity) | B lymphocytes | [6] |
| K+ channels (general) | 300 nM (Kd) | Squid axon | [4] |
| K+ channels (type n) | 0.2 nM (Kd) | Murine thymocytes |
Table 2: Comparative Potency of this compound and Related Toxins on Kv1.3
| Toxin | IC50 / Kd on Kv1.3 | Reference(s) |
| This compound (NTX) | ~1 nM | [1] |
| Charybdotoxin (ChTX) | ~2.6 nM | [1] |
| Margatoxin (MgTX) | - | [1] |
Signaling Pathway and Experimental Workflow
T-Lymphocyte Activation Pathway Involving Kv1.3
The diagram below illustrates the critical role of the Kv1.3 channel in the activation of T-lymphocytes. Antigen presentation to the T-cell receptor (TCR) initiates a signaling cascade that leads to the opening of CRAC channels and an influx of Ca2+. The subsequent opening of Kv1.3 channels causes membrane hyperpolarization, which maintains the electrochemical gradient for sustained Ca2+ entry, a crucial step for T-cell proliferation and cytokine production.
General Workflow for a Patch Clamp Experiment with this compound
The following diagram outlines the typical steps involved in a whole-cell patch clamp experiment to investigate the effects of this compound on a specific ion channel.
Experimental Protocols
The following are generalized protocols for using this compound in whole-cell patch clamp experiments. These should be adapted and optimized for the specific cell type and experimental question.
Protocol 1: Characterization of this compound Block on Heterologously Expressed Kv1.3 Channels
Objective: To determine the concentration-response relationship and blocking kinetics of this compound on Kv1.3 channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
1. Cell Culture and Transfection:
-
Culture HEK293 or CHO cells in appropriate media.
-
Transfect cells with a plasmid encoding the human Kv1.3 channel. A co-transfection with a fluorescent marker (e.g., GFP) is recommended to identify successfully transfected cells.
-
Allow 24-48 hours for channel expression before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
3. Electrophysiological Recording:
-
Use a standard patch clamp setup with an amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a gigaohm seal (>1 GΩ) on a transfected cell and establish the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 200-500 ms).
-
Record baseline currents in the external solution.
-
Prepare a stock solution of this compound in the external solution (e.g., 1 µM). Perform serial dilutions to obtain the desired final concentrations (e.g., 0.1 nM to 100 nM).
-
Apply this compound via a perfusion system, allowing sufficient time for the block to reach a steady state at each concentration.
-
Record currents at each concentration of this compound.
-
Perform a washout with the control external solution to assess the reversibility of the block.
4. Data Analysis:
-
Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) before and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
Analyze the time course of the block at a given concentration to estimate the on-rate of binding. The time course of recovery during washout can be used to estimate the off-rate.
Protocol 2: Investigating the Effect of this compound on Endogenous Kv1.3 Channels in Human T-Lymphocytes
Objective: To assess the functional role of Kv1.3 channels in primary human T-lymphocytes using this compound.
1. T-Lymphocyte Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human blood using Ficoll-Paque density gradient centrifugation.
-
Isolate T-lymphocytes from PBMCs using a pan-T cell isolation kit (negative selection is preferred to avoid premature activation).
-
For studying activated T-cells, stimulate the isolated T-cells with phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for 48-72 hours prior to recording.
2. Solutions:
-
Use the same external and internal solutions as in Protocol 1.
3. Electrophysiological Recording:
-
Follow the same general patch clamp procedure as in Protocol 1.
-
Due to the smaller size of lymphocytes, smaller pipette tips (higher resistance, e.g., 5-8 MΩ) may be necessary.
-
Use a holding potential of -80 mV and apply depolarizing voltage steps to elicit Kv1.3 currents.
-
Apply a saturating concentration of this compound (e.g., 10-20 nM) to assess the contribution of Kv1.3 to the total outward current.
-
Record currents before, during, and after this compound application.
4. Data Analysis:
-
Quantify the this compound-sensitive current by subtracting the current remaining in the presence of the toxin from the control current.
-
Compare the amplitude of the this compound-sensitive current in resting versus activated T-lymphocytes.
Troubleshooting and Considerations
-
Toxin Stability: this compound is a peptide and can be susceptible to degradation. Store stock solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. Include a carrier protein like 0.1% bovine serum albumin (BSA) in the external solution to prevent the toxin from sticking to the perfusion system tubing.
-
Selectivity: While this compound is highly potent on Kv1.2 and Kv1.3, it can affect other Kv channels at higher concentrations. It is crucial to use the lowest effective concentration to achieve the desired selectivity.
-
Run-down: Kv channel currents can sometimes "run-down" (decrease in amplitude) over the course of a whole-cell recording. It is important to have a stable baseline recording before applying the toxin and to perform control experiments to account for any time-dependent changes in current amplitude.
-
Reversibility: The washout of peptide toxins can be slow. Ensure adequate time is allowed for recovery if assessing the reversibility of the block.
By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the function and pharmacology of Kv1.2 and Kv1.3 channels in a variety of experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 5. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical synthesis, structural and functional characterisation of this compound, a powerful blocker of lymphocyte voltage-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Noxiustoxin in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Noxiustoxin (NTX), a potent potassium channel blocker isolated from the venom of the Mexican scorpion Centruroides noxius, in various cell culture-based assays. This compound is a valuable tool for studying the role of voltage-gated (Kv) and calcium-activated (Kca) potassium channels in physiological and pathological processes.
Product Information
-
Name: this compound (NTX)
-
Source: Centruroides noxius scorpion venom[1]
-
Molecular Weight: 4195.06 Da[1]
-
Amino Acid Sequence: TIINVKCTSPKQCSKPCKELYGSSAGAKCMNGKCKCYNN-NH2[1]
-
Mechanism of Action: Blocks voltage-dependent potassium channels and calcium-activated potassium channels by reversibly binding to the channel pore[1]. Its mode of action is concentration-dependent[1].
Quantitative Data: Binding Affinity and Inhibitory Concentrations
The following table summarizes the reported quantitative data for this compound's interaction with various potassium channels in different cell types.
| Target Channel | Cell Type | Assay Type | Value | Reference |
| mKv1.3/KCNA3 | Mammalian Cell Line | Electrophysiology | Kd = 1 nM | [2] |
| rKv1.2/KCNA2 | Mammalian Cell Line | Electrophysiology | Kd = 2 nM | [2] |
| Voltage-gated K+ channels | B lymphocytes | Patch-clamp | Affinity = 2 nM | [3] |
| K+ channels | Cerebellum granular cells | Patch-clamp | IC50 = 360 nM | [4] |
| K+ channels | Rat brain synaptosomes | Radioligand binding | Ki = 100 pM | [5] |
| Ca2+-activated K+ channels | Bovine aortic endothelial cells | Single-channel recording | Less potent than on Kv channels | [5] |
| K+ channels | Squid giant axon | Electrophysiology | KD = 300 nM | [1] |
Experimental Protocols
Reconstitution and Storage of this compound
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or a suitable buffer (e.g., PBS)
-
Low-protein-binding polypropylene tubes
Protocol:
-
Before opening, briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Reconstitute the toxin in sterile, nuclease-free water or a buffer of choice to a desired stock concentration (e.g., 100 µM or 1 mg/mL). To minimize adsorption to surfaces, use low-protein-binding tubes.
-
Gently vortex or pipette up and down to dissolve the powder completely. Avoid vigorous shaking, which can cause denaturation of the peptide.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or below. For long-term storage, -80°C is recommended. Reconstituted toxin can be stored refrigerated or refrozen for at least 4 weeks without significant loss of activity[6][7].
Safety and Handling Precautions
This compound is a potent neurotoxin and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling this compound[8][9][10]. Double gloving is recommended[9][10].
-
Handling Lyophilized Powder: To prevent inhalation, handle the lyophilized powder in a chemical fume hood or a biological safety cabinet. Open vials of lyophilized toxin only after dilution to minimize powder dispersal[11].
-
Waste Disposal: All materials that come into contact with this compound, including pipette tips, tubes, and gloves, should be treated as hazardous waste and disposed of according to your institution's guidelines[8][9]. Inactivation with a 10% bleach solution for at least 30 minutes is a common practice for peptide toxins[9].
-
Spill Cleanup: In case of a spill, isolate the area. Cover the spill with an absorbent material and decontaminate with a suitable inactivating agent (e.g., 10% bleach) for the recommended contact time before cleaning[9][10].
-
In Case of Exposure: If accidental exposure occurs (e.g., through skin contact or inhalation), wash the affected area thoroughly with soap and water and seek immediate medical attention. Inform medical personnel about the nature of the toxin[9].
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. It is advisable to test a wide range of concentrations initially (e.g., 1 nM to 10 µM).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals[12].
-
Remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[12].
-
Calculate cell viability as a percentage of the untreated control.
Electrophysiology Assay (Patch-Clamp)
This protocol provides a general workflow for studying the effect of this compound on ion channel activity using the whole-cell patch-clamp technique.
Materials:
-
Cells expressing the ion channel of interest
-
External (bath) solution (e.g., ACSF)[13]
-
Internal (pipette) solution[13]
-
This compound stock solution
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Glass micropipettes
Protocol:
-
Prepare the external and internal solutions and ensure they are at the correct pH and osmolarity[13][14].
-
Plate the cells on coverslips suitable for microscopy and place a coverslip in the recording chamber on the microscope stage.
-
Continuously perfuse the recording chamber with the external solution.
-
Pull glass micropipettes to a resistance of 3-8 MΩ when filled with the internal solution.
-
Approach a target cell with the micropipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Record baseline ion channel activity using appropriate voltage protocols.
-
Apply this compound to the bath solution at the desired concentration. This can be done by adding it to the perfusion system.
-
Record the changes in ion channel activity in the presence of the toxin.
-
To test for reversibility, wash out the toxin by perfusing with the control external solution.
Signaling Pathways and Experimental Workflows
Inhibition of T-Lymphocyte Activation
This compound is a potent blocker of the Kv1.3 channel, which plays a crucial role in T-lymphocyte activation. By inhibiting Kv1.3, this compound can suppress T-cell proliferation and cytokine production.
Caption: Inhibition of T-cell activation by this compound.
Modulation of Neurotransmitter Release
This compound can increase the release of neurotransmitters, such as GABA, from synaptosomes by blocking potassium channels, leading to prolonged depolarization of the nerve terminal and enhanced calcium influx.
Caption: this compound enhances neurotransmitter release.
Experimental Workflow for Assessing this compound's Effect on Cell Viability
The following diagram outlines a typical workflow for determining the cytotoxic effects of this compound on a cell culture.
Caption: Workflow for this compound cell viability assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2.3. Cell Viability Assay [bio-protocol.org]
- 3. Chemical synthesis, structural and functional characterisation of this compound, a powerful blocker of lymphocyte voltage-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic undecapeptide (NTX10-20) of this compound blocks completely the I(A) potassium currents of cerebellum granular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound 2, a novel K+ channel blocking peptide from the venom of the scorpion Centruroides noxius Hoffmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asds.net [asds.net]
- 7. Consensus statement regarding storage and reuse of previously reconstituted neuromodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. policies.uq.edu.au [policies.uq.edu.au]
- 9. vumc.org [vumc.org]
- 10. Chapter 10, Work with Biological Toxins | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 11. Guidelines for Work With Toxins of Biological Origin | Environment, Health and Safety [ehs.cornell.edu]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Patch Clamp Protocol [labome.com]
- 14. docs.axolbio.com [docs.axolbio.com]
Application Note: Noxiustoxin for Studying Neurotransmitter Release from Synaptosomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Noxiustoxin (NTX) is a 39-amino acid peptide neurotoxin originally purified from the venom of the Mexican scorpion Centruroides noxius.[1][2] It is a potent blocker of various voltage-dependent and calcium-activated potassium (K⁺) channels.[2][3] This property makes this compound a valuable pharmacological tool for investigating the mechanisms of neurotransmitter release. By inhibiting K⁺ efflux, NTX induces membrane depolarization in nerve terminals, leading to the opening of voltage-gated calcium (Ca²⁺) channels and subsequent Ca²⁺-dependent exocytosis of neurotransmitters.[1] This application note provides detailed protocols for using this compound to study neurotransmitter release from isolated nerve terminals (synaptosomes) and summarizes key quantitative data regarding its activity.
Mechanism of Action
This compound exerts its effect by binding to the outer vestibule of K⁺ channels, physically occluding the ion conduction pathway.[2] In the presynaptic terminal, the blockade of K⁺ channels by NTX prevents the repolarization of the membrane following an action potential or baseline activity. This sustained depolarization leads to the prolonged activation of voltage-gated Ca²⁺ channels. The resulting influx of extracellular Ca²⁺ is the critical trigger that couples the stimulus to the fusion of synaptic vesicles with the presynaptic membrane, culminating in the release of neurotransmitters into the synaptic cleft.[1] Studies have shown that the neurotransmitter release induced by NTX is dependent on external Ca²⁺ but is not blocked by the sodium channel blocker tetrodotoxin (TTX), indicating its direct action on K⁺ channels.[1]
References
- 1. This compound, a short-chain toxin from the Mexican scorpion Centruroides noxius, induces transmitter release by blocking K+ permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Use of toxins to study potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Noxiustoxin in Immunological Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noxiustoxin (NTX) is a peptide neurotoxin originally isolated from the venom of the Mexican scorpion Centruroides noxius. It is a potent blocker of voltage-gated potassium (Kv) channels, with a particularly high affinity for the Kv1.3 channel.[1][2] These channels play a pivotal role in the function of immune cells, especially T and B lymphocytes. The Kv1.3 channel, in particular, is crucial for the activation, proliferation, and cytokine production of effector memory T cells (TEM), which are key mediators in many autoimmune diseases.[1] This makes this compound a valuable tool for immunological research and a potential lead compound for the development of novel immunomodulatory therapies.
These application notes provide an overview of the utility of this compound in immunological research and detailed protocols for its use in key experimental assays.
Principle of Action
The primary mechanism of action of this compound in the immune system is the blockade of Kv1.3 channels on lymphocytes. In T lymphocytes, the efflux of K+ ions through Kv1.3 channels is essential for maintaining the negative membrane potential required for sustained Ca2+ influx upon T-cell receptor (TCR) activation. This influx of Ca2+ is a critical second messenger that activates downstream signaling pathways, leading to T-cell proliferation, differentiation, and cytokine secretion. By blocking Kv1.3 channels, this compound inhibits this K+ efflux, leading to membrane depolarization and a reduction in the driving force for Ca2+ entry. This, in turn, dampens the T-cell activation cascade. A similar mechanism is thought to be at play in B lymphocytes, where this compound has been shown to inhibit voltage-dependent K+ channels.[3]
Data Presentation
This compound Activity Profile
| Target Channel | Cell Type | Method | Affinity (Kd) / IC50 | Reference |
| Voltage-gated K+ channels | B lymphocytes | Patch-clamp | 2 nM (affinity) | [3] |
| mKv1.3/KCNA3 | Mammalian cell line | Electrophysiology | 1 nM (Kd) | |
| rKv1.2/KCNA2 | Mammalian cell line | Electrophysiology | 2 nM (Kd) | |
| mKv1.1/KCNA1 | Mammalian cell line | Electrophysiology | > 25 nM (Kd) | |
| hKv1.5/KCNA5 | Mammalian cell line | Electrophysiology | > 25 nM (Kd) | |
| mKv3.1/KCNC1 | Mammalian cell line | Electrophysiology | > 25 nM (Kd) | |
| KCa1.1/KCNMA1 | Not specified | Electrophysiology | > 25 nM (Kd) | |
| KCa3.1/KCNN4 | Not specified | Electrophysiology | > 25 nM (Kd) |
Mandatory Visualizations
Caption: Signaling pathway of T-cell activation and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound on immune cells.
Experimental Protocols
Lymphocyte Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of T and B lymphocytes following mitogenic or antigenic stimulation.
Materials:
-
Isolated human or animal Peripheral Blood Mononuclear Cells (PBMCs), or purified T or B cells.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (stock solution in a suitable buffer, e.g., PBS).
-
Stimulants: Phytohemagglutinin (PHA) for T-cells, Lipopolysaccharide (LPS) for B-cells, or specific antigens.
-
96-well flat-bottom culture plates.
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, BrdU, or CFSE).
-
Cell harvester and scintillation counter (for [³H]-thymidine assay) or a microplate reader (for colorimetric assays).
Protocol:
-
Cell Preparation: Isolate PBMCs or purified lymphocytes using standard methods (e.g., Ficoll-Paque density gradient centrifugation). Resuspend cells in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (buffer only). It is recommended to test a range of concentrations (e.g., 0.1 nM to 1 µM) to determine the optimal inhibitory concentration.
-
Stimulation: Prepare the stimulant (e.g., PHA at 5 µg/mL) in complete RPMI-1640. Add 50 µL of the stimulant to the appropriate wells. Include unstimulated controls.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
Proliferation Measurement:
-
[³H]-thymidine incorporation: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Add solubilization solution and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the stimulated control. Determine the IC₅₀ value.
T-Cell Activation Assay by Flow Cytometry
Objective: To assess the effect of this compound on the expression of activation markers (e.g., CD25 and CD69) on T-cells.
Materials:
-
Isolated PBMCs or purified T-cells.
-
Complete RPMI-1640 medium.
-
This compound.
-
T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies).
-
Fluorescently conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, CD25, CD69).
-
Flow cytometer.
Protocol:
-
Cell Preparation and Plating: Prepare and plate the cells as described in the proliferation assay protocol.
-
This compound Treatment and Stimulation: Add this compound at various concentrations, followed by the T-cell activation stimuli.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer containing the fluorescently conjugated antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the T-cell population (e.g., CD3+) and analyze the expression of CD25 and CD69. Determine the percentage of activated T-cells and the mean fluorescence intensity of the activation markers in the presence and absence of this compound.
Cytokine Release Assay
Objective: To measure the effect of this compound on the production and secretion of key cytokines (e.g., IL-2, IFN-γ) from activated T-cells.
Materials:
-
Isolated PBMCs or purified T-cells.
-
Complete RPMI-1640 medium.
-
This compound.
-
T-cell activation stimuli.
-
ELISA kit for the cytokine of interest or a multiplex cytokine assay kit.
Protocol:
-
Cell Culture: Perform cell preparation, plating, this compound treatment, and stimulation as described in the previous protocols.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-72 hours, depending on the cytokine of interest.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Measurement:
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the specific cytokine in each supernatant sample.
-
Multiplex Assay: Use a bead-based multiplex assay to simultaneously measure multiple cytokines.
-
-
Data Analysis: Determine the concentration of each cytokine and calculate the percentage of inhibition of cytokine release by this compound.
Electrophysiology (Patch-Clamp)
Objective: To directly measure the effect of this compound on Kv1.3 channel currents in lymphocytes.
Materials:
-
Isolated B or T lymphocytes.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.
-
Internal (pipette) solution (in mM): 140 KF, 11 EGTA, 1 CaCl₂, 2 MgCl₂, 10 HEPES, pH 7.2.
-
This compound.
Protocol:
-
Cell Preparation: Use freshly isolated lymphocytes. Allow them to settle on a coverslip in a recording chamber.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Recording:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit K+ currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 20 mV increments).
-
Record the baseline currents.
-
-
This compound Application: Perfuse the recording chamber with the external solution containing this compound at the desired concentration (e.g., 2 nM for B-cells).[3]
-
Post-Toxin Recording: Record the K+ currents in the presence of this compound.
-
Data Analysis: Measure the peak current amplitude at each voltage step before and after this compound application. Calculate the percentage of current inhibition.
Conclusion
This compound is a potent and selective blocker of Kv1.3 channels, making it an invaluable pharmacological tool for investigating the role of these channels in lymphocyte function. The protocols outlined above provide a framework for utilizing this compound to study lymphocyte proliferation, activation, and cytokine release, as well as for directly assessing its effects on ion channel activity. This research is critical for advancing our understanding of immune regulation and for the development of novel therapeutic strategies for autoimmune diseases.
References
- 1. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. Chemical synthesis, structural and functional characterisation of this compound, a powerful blocker of lymphocyte voltage-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Noxiustoxin for the Investigation of Lymphocyte Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noxiustoxin (NTX), a peptide toxin isolated from the venom of the Mexican scorpion Centruroides noxius, is a potent and selective blocker of voltage-gated potassium channels (Kv). Of particular interest to immunologists and drug development professionals is its high affinity for the Kv1.3 channel, which is a key regulator of lymphocyte activation. These application notes provide detailed protocols for utilizing this compound as a tool to investigate the signaling pathways governing T lymphocyte activation, proliferation, and cytokine release.
Voltage-gated Kv1.3 potassium channels play a crucial role in maintaining the negative membrane potential of T lymphocytes.[1] Upon T-cell receptor (TCR) engagement with an antigen, a signaling cascade is initiated that leads to the release of calcium (Ca2+) from intracellular stores. This initial release triggers the opening of store-operated Ca2+ release-activated Ca2+ (CRAC) channels in the plasma membrane, allowing for a sustained influx of extracellular Ca2+. This prolonged elevation in intracellular Ca2+ is a critical signal for the activation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), which in turn drive the expression of genes essential for T-cell proliferation and effector functions, including the production of cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).
The sustained influx of positively charged Ca2+ ions would rapidly depolarize the cell membrane, diminishing the electrochemical gradient and thereby inhibiting further Ca2+ entry. Kv1.3 channels counteract this depolarization by facilitating the efflux of potassium ions (K+), which repolarizes the membrane and maintains the necessary driving force for continued Ca2+ influx.
By blocking Kv1.3 channels, this compound induces membrane depolarization, which consequently reduces the driving force for Ca2+ influx through CRAC channels. This disruption of Ca2+ signaling effectively inhibits T-cell activation, proliferation, and cytokine production. This makes this compound an invaluable tool for studying the intricate processes of lymphocyte function and for the investigation of potential therapeutic strategies targeting autoimmune diseases and transplant rejection.
Data Presentation
The following tables summarize the quantitative data regarding the interaction of this compound with potassium channels and its effects on lymphocyte function.
| Parameter | Value | Cell Type | Reference |
| IC50 for Kv1.3 | ~1 nM | T lymphocytes | [2] |
| Affinity (Kd) for voltage-dependent K+ channels | 2 nM | B lymphocytes | [3] |
| IC50 for Kv1.2 | ~2 nM | N/A | [2] |
| Functional Assay | Parameter | Expected Range | Comments |
| T-cell Proliferation | IC50 | Low nanomolar (nM) | The IC50 for inhibition of proliferation is expected to be in a similar range to the IC50 for Kv1.3 channel blockade. |
| Cytokine Release (e.g., IL-2, IFN-γ) | IC50 | Low nanomolar (nM) | The inhibition of cytokine release is a direct consequence of the block of Kv1.3 and subsequent reduction in Ca2+ signaling. |
Signaling Pathways and Experimental Workflows
T-Lymphocyte Activation Signaling Pathway
The following diagram illustrates the central role of the Kv1.3 channel in T-lymphocyte activation and the mechanism of inhibition by this compound.
Caption: T-cell activation pathway and the inhibitory action of this compound.
Experimental Workflow: Investigating this compound Effects
The following diagram outlines a typical experimental workflow to assess the impact of this compound on T-lymphocyte function.
Caption: Workflow for studying this compound's effects on T-cells.
Experimental Protocols
Electrophysiological Recording of Kv1.3 Currents (Whole-Cell Patch-Clamp)
This protocol is designed to measure the effect of this compound on Kv1.3 channel currents in isolated T lymphocytes.
Materials:
-
Isolated human T lymphocytes
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries
-
Microforge
-
Perfusion system
-
Extracellular (bath) solution: 160 mM NaCl, 4.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4, adjusted to 300-310 mOsm with sucrose.
-
Intracellular (pipette) solution: 140 mM KF, 11 mM EGTA, 1 mM CaCl2, 2 mM MgCl2, 10 mM HEPES, pH 7.2, adjusted to 290-300 mOsm with sucrose.
-
This compound stock solution (in appropriate buffer, e.g., PBS with 0.1% BSA)
Procedure:
-
Cell Preparation: Plate isolated T lymphocytes in a recording chamber on the microscope stage. Allow cells to settle.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. Fire-polish the tips to a resistance of 3-6 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a T cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Current Recording:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit Kv1.3 currents.
-
Record the baseline currents in the absence of this compound.
-
-
This compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Post-Toxin Recording: Once the toxin effect has reached a steady state, record the Kv1.3 currents again using the same voltage-step protocol.
-
Data Analysis:
-
Measure the peak outward current at each voltage step before and after this compound application.
-
Calculate the percentage of current inhibition at each concentration.
-
Plot a dose-response curve and fit the data to determine the IC50 value.
-
T-Lymphocyte Proliferation Assay (CFSE Staining)
This protocol measures the inhibitory effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye.
Materials:
-
Isolated human T lymphocytes
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
Anti-CD3 and anti-CD28 antibodies (for T-cell activation)
-
This compound
-
96-well culture plates
-
Flow cytometer
Procedure:
-
CFSE Labeling:
-
Resuspend T cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture:
-
Resuspend CFSE-labeled T cells at 1 x 10^6 cells/mL in complete medium.
-
Plate 100 µL of the cell suspension per well in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1 µg/mL).
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to each well.
-
Add serial dilutions of this compound to the appropriate wells. Include a no-toxin control.
-
Culture for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Analyze the CFSE fluorescence of the cells by flow cytometry.
-
Gate on the live lymphocyte population.
-
-
Data Analysis:
-
Analyze the CFSE histograms. Each peak of decreasing fluorescence intensity represents a cell division.
-
Calculate the proliferation index or the percentage of divided cells for each this compound concentration.
-
Plot a dose-response curve and determine the IC50 for proliferation inhibition.
-
Cytokine Release Assay (ELISA)
This protocol measures the effect of this compound on the production and release of cytokines (e.g., IL-2, IFN-γ) from activated T cells.
Materials:
-
Isolated human T lymphocytes
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
24-well culture plates
-
ELISA kit for the cytokine of interest (e.g., human IL-2 or IFN-γ)
-
Microplate reader
Procedure:
-
T-cell Stimulation and Treatment:
-
Plate T cells at 1-2 x 10^6 cells/mL in a 24-well plate pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine.
-
Blocking the plate.
-
Adding the collected cell culture supernatants and standards.
-
Incubating and washing.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of the cytokine in each sample from the standard curve.
-
Plot the cytokine concentration against the this compound concentration to generate a dose-response curve and determine the IC50 for cytokine release inhibition.
-
Conclusion
This compound is a powerful and specific pharmacological tool for the study of lymphocyte activation. By selectively blocking Kv1.3 channels, it allows for the detailed investigation of the role of ion channels in the complex signaling network that governs T-cell responses. The protocols provided herein offer a framework for researchers to utilize this compound to dissect the mechanisms of lymphocyte activation and to explore novel avenues for immunomodulatory drug development.
References
- 1. IL-2 Produced by CD8+ Immune T cells Can Augment Their IFN-γ Production Independently from Their Proliferation in the Secondary Response to an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a short-chain toxin from the Mexican scorpion Centruroides noxius, induces transmitter release by blocking K+ permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of T cell proliferation by selective block of Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Noxiustoxin for the Pharmacological Isolation of K⁺ Channel Subtypes
Audience: Researchers, scientists, and drug development professionals.
Abstract: Noxiustoxin (NTX), a 39-amino acid peptide derived from the venom of the Mexican scorpion Centruroides noxius, serves as a potent and selective blocker of specific voltage-gated potassium (K⁺) channels.[1][2] Its remarkable ability to discriminate between different K⁺ channel families—exhibiting high affinity for certain Kv1 subfamily members while having negligible effects on others, such as large-conductance calcium-activated (Maxi-K) channels—makes it an invaluable pharmacological tool.[3][4] These application notes provide a comprehensive guide, including detailed protocols and quantitative data, for using this compound to functionally isolate and characterize specific K⁺ channel currents in heterogeneous expression systems.
Mechanism of Action
This compound functions as a pore blocker. It binds reversibly to the external vestibule of susceptible K⁺ channels, physically occluding the ion conduction pathway and thereby inhibiting the flow of potassium ions.[1][5] The binding affinity and specificity are determined by the precise amino acid sequence and structural conformation of both the toxin and the channel's outer pore region. The blockade of K⁺ channels by NTX leads to a decrease in potassium permeability, which can cause membrane depolarization and trigger downstream cellular events such as neurotransmitter release.[2]
Specificity and Selectivity Profile
The utility of this compound lies in its differential affinity for various K⁺ channel subtypes. It is a high-affinity blocker for several members of the Kv1 subfamily but a very poor blocker of Maxi-K channels. This selectivity allows researchers to apply NTX at concentrations that will saturate high-affinity targets (e.g., Kv1.3) while leaving low-affinity targets (e.g., Maxi-K) largely unaffected.
The following table summarizes the reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) of this compound for various K⁺ channels. This data is crucial for designing experiments aimed at subtype isolation.
| Channel Subtype | Toxin | Kd / IC50 | Organism/System | Reference(s) |
| Kv1.3 | This compound | Kd: 6 nM | Recombinant | [3][4] |
| This compound | IC50: ~1 nM | Not Specified | [6] | |
| This compound | Kd: 2 nM | Homomers | [7] | |
| Kv1.2 | This compound | IC50: ~2 nM | Not Specified | [6] |
| This compound | Kd: 2 nM | Homomers | [7] | |
| Kv1.7 | This compound | Kd: 2 nM | Homomers | [7] |
| Maxi-K | This compound | Kd: >1 mM | Recombinant | [3][5] |
| Squid Axon K⁺ Channels | This compound | Kd: 300 nM | Squid Giant Axon | [1] |
| Rat Brain Synaptosomes | This compound | Ki: 100 pM | Rat | [8] |
Application: Pharmacological Isolation of K⁺ Currents
The core application of this compound is the functional separation of K⁺ currents in cells or tissues expressing multiple channel subtypes. For instance, in a cell expressing both Kv1.3 and Maxi-K channels, the total outward K⁺ current is a composite of currents through both channel types. By applying this compound at a low nanomolar concentration (e.g., 50-100 nM), one can effectively block the Kv1.3 component, thereby isolating the remaining NTX-insensitive Maxi-K current for detailed biophysical and pharmacological characterization.
Figure 1: Logical workflow for isolating K+ channel subtypes using this compound.
Experimental Protocols
The primary method for studying ion channel function and modulation by toxins is patch-clamp electrophysiology.
Objective: To measure the block of a specific K⁺ current by this compound and isolate NTX-insensitive currents.
Materials:
-
Cells: A cell line (e.g., HEK293, CHO) expressing the K⁺ channel(s) of interest, or primary cells like T-lymphocytes or neurons.[7][9]
-
Patch-clamp rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
-
Perfusion system: To allow for rapid exchange of extracellular solutions.
-
Extracellular (bath) solution (example): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (pipette) solution (example): 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES. Adjust pH to 7.2 with KOH.
-
This compound Stock: Prepare a concentrated stock solution (e.g., 100 µM) in a suitable buffer with 0.1% BSA to prevent nonspecific binding. Store at -20°C or below.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Rig Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) gigaseal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Baseline Recording:
-
Clamp the cell membrane potential at a holding potential where the channels of interest are closed (e.g., -80 mV).
-
Apply a voltage-step protocol to activate the K⁺ channels (e.g., step to +40 mV for 200 ms).
-
Record the resulting outward K⁺ current. Repeat this step multiple times to ensure a stable baseline.
-
-
This compound Application: Switch the perfusion system to an extracellular solution containing the desired concentration of this compound (e.g., 100 nM). Allow several minutes for the toxin to equilibrate and the block to reach a steady state.
-
Post-Toxin Recording: Apply the same voltage-step protocol and record the remaining K⁺ current in the presence of this compound.
-
Washout (Optional): Perfuse with the control extracellular solution to observe the reversibility of the block.
Data Analysis:
-
Measure the peak current amplitude before (I_control) and after (I_toxin) this compound application.
-
Calculate the percentage of current blocked: % Block = (1 - (I_toxin / I_control)) * 100
-
The remaining current (I_toxin) represents the activity of NTX-insensitive channels.
Figure 2: Experimental workflow for a patch-clamp experiment using this compound.
Downstream Functional Consequences
By selectively blocking certain K⁺ channels, this compound can be used to investigate their specific physiological roles. For example, the blockade of neuronal K⁺ channels by NTX prevents membrane repolarization, prolonging the action potential. This leads to increased Ca²⁺ influx through voltage-gated calcium channels (VGCCs), enhancing neurotransmitter release.[2]
Figure 3: Signaling pathway showing the effect of K+ channel blockade by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a short-chain toxin from the Mexican scorpion Centruroides noxius, induces transmitter release by blocking K+ permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into alpha-K toxin specificity for K+ channels revealed through mutations in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publish.illinois.edu [publish.illinois.edu]
- 6. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Heteromeric Kv1 Potassium Channels Differentially Regulate Action Potential Firing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound 2, a novel K+ channel blocking peptide from the venom of the scorpion Centruroides noxius Hoffmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective blockers of voltage-gated K+ channels depolarize human T lymphocytes: mechanism of the antiproliferative effect of charybdotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Reconstitution and Handling of Lyophilized Noxiustoxin for Experimental Use
Audience: This document is intended for researchers, scientists, and drug development professionals utilizing Noxiustoxin in experimental settings.
Introduction: this compound (NTX) is a 39-amino acid peptide neurotoxin originally isolated from the venom of the Mexican scorpion Centrurodes noxius.[1][2] It is a potent and specific blocker of various voltage-gated and calcium-activated potassium channels, including Kv1.1, Kv1.2, Kv1.3, and KCa1.1.[1][3] By binding to the channel pore, this compound effectively decreases potassium permeability, leading to membrane depolarization and subsequent effects such as increased neurotransmitter release.[4][5][6] Its high affinity and specificity make it a valuable pharmacological tool for studying the physiological roles of these channels in various systems, including neuronal signaling and lymphocyte activation.[7][8]
Proper reconstitution and handling of lyophilized this compound are critical for maintaining its biological activity and ensuring experimental reproducibility. This document provides a detailed protocol for its solubilization, storage, and preparation of working solutions.
Quantitative Data and Toxin Properties
A summary of the key quantitative properties of this compound is provided below for easy reference in experimental design and solution preparation.
| Property | Value / Description | Source(s) |
| Molar Mass | 4195.06 g/mol (Da) | [1][9][10] |
| Synonyms | NTx, Toxin II-11, Potassium channel toxin alpha-KTx 2.1 | [1][9] |
| Primary Structure | 39-amino acid peptide with an amidated C-terminus and three disulfide bridges.[1][7] | [1] |
| Mechanism of Action | Reversibly blocks voltage-gated and Ca2+-activated K+ channels by associating with the channel's receptor site.[1][3][4] | [1][3][4] |
| Target Affinity | - rKv1.2 (KCNA2): Kd = 2 nM - mKv1.3 (KCNA3): Kd = 1 nM - Lymphocyte K+ channels: ~2 nM affinity | [3][7] |
| Appearance | Lyophilized white powder | N/A |
Experimental Protocols
Materials Required
-
Lyophilized this compound vial
-
Sterile, nuclease-free water, deionized water (ddH₂O), or a buffer of choice (e.g., Phosphate-Buffered Saline, PBS).
-
Calibrated precision micropipettes (P10, P200, P1000)
-
Sterile, low-protein-binding pipette tips
-
Low-protein-binding microcentrifuge tubes (e.g., siliconized or polypropylene)
-
Vortex mixer and microcentrifuge
-
Carrier protein (e.g., Bovine Serum Albumin, BSA, 0.1%) for preparing dilute working solutions.
Protocol for Reconstitution of Stock Solution (e.g., 100 µM)
This protocol describes the steps to reconstitute lyophilized this compound to a concentrated stock solution. It is crucial to perform these steps with care to ensure the entire quantity of the peptide is dissolved.
-
Pre-Reconstitution Centrifugation: Before opening, centrifuge the vial of lyophilized this compound at a low speed (e.g., 1,000 x g) for 1-2 minutes. This will pellet any powder that may have become dislodged and is adhering to the cap or walls of the vial during shipment.[11]
-
Solvent Preparation: Prepare the desired solvent. For most applications, sterile, nuclease-free water is recommended for the initial stock solution.
-
Calculation of Solvent Volume: Calculate the volume of solvent needed to achieve the desired stock concentration.
-
Formula: Volume (L) = (Mass of Toxin (g) / Molar Mass ( g/mol )) / Desired Concentration (mol/L)
-
Example for a 100 µg vial to make a 100 µM stock:
-
Mass = 100 µg = 1 x 10⁻⁴ g
-
Molar Mass = 4195.06 g/mol
-
Concentration = 100 µM = 1 x 10⁻⁴ mol/L
-
Volume (L) = (1 x 10⁻⁴ g / 4195.06 g/mol ) / (1 x 10⁻⁴ mol/L) ≈ 0.000238 L
-
Volume to add = 238 µL
-
-
-
Solubilization: Carefully open the vial and slowly add the calculated volume of solvent using a calibrated micropipette. Direct the solvent onto the lyophilized powder at the bottom of the vial.[12]
-
Mixing: Close the vial tightly and let it stand for 5-10 minutes. Mix by gently vortexing at a low speed or by inverting the tube 10-15 times until the powder is completely dissolved.[12] Avoid vigorous shaking to prevent foaming and potential denaturation.
-
Visual Inspection: Visually inspect the solution to ensure no particulate matter remains. If particulates are present, the solution may be gently agitated for a longer duration.[11]
Preparation of Dilute Working Solutions
This compound is effective at nanomolar concentrations. Due to its peptidic nature, it can adsorb to the surfaces of plasticware when in very dilute solutions, leading to a loss of active concentration.
-
Buffer with Carrier Protein: It is highly recommended to prepare final working solutions in a buffer containing a carrier protein. A common choice is 0.1% Bovine Serum Albumin (BSA) in the desired experimental buffer (e.g., PBS or physiological saline).
-
Serial Dilution: Perform serial dilutions from the concentrated stock solution to achieve the final desired experimental concentration (e.g., 1-100 nM). Use low-protein-binding tubes and pipette tips for all dilution steps.
-
Fresh Preparation: Working solutions should be prepared fresh on the day of the experiment from the frozen stock solution to ensure maximum activity.
Storage and Stability
Proper storage is essential to maintain the long-term activity of this compound.
-
Lyophilized Powder: Store the unopened vial at -20°C or -80°C for maximum shelf life.
-
Stock Solution (e.g., 100 µM): To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store these aliquots at -20°C or preferably at -80°C.[11]
-
Working Solutions (Nanomolar range): These solutions are not stable for long periods and should be discarded after use. Do not store dilute solutions.
Safety Precautions
This compound is a potent neurotoxin. Standard laboratory safety practices should be strictly followed.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the toxin in a designated area.
-
Avoid inhalation of the lyophilized powder or contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention. The LD₅₀ in mice is 0.26 μg/g via intraperitoneal injection.[1]
Visualized Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for this compound Reconstitution and Use.
Signaling Pathway Diagram
Caption: Simplified signaling pathway of this compound action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (PDF) The primary structure of this compound: A K+ channel blocking peptide, purified from the venom of the scorpion Centruroides noxius Hoffmann (1982) | Lourival D. Possani | 155 Citations [scispace.com]
- 3. This compound – Wikipedia [de.wikipedia.org]
- 4. This compound, a short-chain toxin from the Mexican scorpion Centruroides noxius, induces transmitter release by blocking K+ permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a short-chain toxin from the Mexican scorpion Centruroides noxius, induces transmitter release by blocking K+ permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical synthesis, structural and functional characterisation of this compound, a powerful blocker of lymphocyte voltage-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site directed mutants of this compound reveal specific interactions with potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C174H286N52O54S7 | CID 133082056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. cusabio.com [cusabio.com]
- 12. Reconstituting Lyophilised Controls - Randox Laboratories [randox.com]
Application Notes and Protocols: Determining the Optimal Concentration of Noxiustoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noxiustoxin (NTX) is a peptide neurotoxin isolated from the venom of the Mexican scorpion Centruroides noxius.[1][2] It is a potent blocker of several types of voltage-gated and calcium-activated potassium (K+) channels.[1][3] By inhibiting K+ efflux, this compound can prolong action potentials and increase neurotransmitter release, making it a valuable tool for studying synaptic transmission and ion channel function.[2][4]
Determining the optimal experimental concentration of this compound is critical for obtaining reliable and reproducible results. The effective concentration can vary significantly depending on the specific ion channel subtype, the expression system or cell type, and the experimental assay being used. This document provides a comprehensive guide, including detailed protocols and quantitative data, to assist researchers in determining the ideal this compound concentration for their specific application.
Mechanism of Action
This compound physically occludes the pore of target potassium channels, thereby inhibiting the flow of potassium ions across the cell membrane.[5][6] This blockade of K+ channels leads to a decrease in the repolarizing current that normally follows an action potential. The resulting membrane depolarization prolongs the opening of voltage-gated calcium (Ca2+) channels, leading to increased calcium influx and enhanced release of neurotransmitters from presynaptic terminals.[2] The effect of this compound is concentration-dependent; at concentrations below 1.5 μM, it blocks K+ currents in a voltage-independent manner, while at concentrations above 1.5 μM, the block becomes voltage-dependent.[1]
Quantitative Data: Binding Affinity and Potency
The affinity and inhibitory concentration of this compound vary across different potassium channel subtypes. The following table summarizes known dissociation constants (Kd), inhibitory constants (Ki), and half-maximal inhibitory concentrations (IC50) to provide a starting point for dose-ranging studies.
| Target Ion Channel | Preparation | Method | Value | Reference |
| Voltage-Gated K+ Channels | ||||
| rKv1.2 (KCNA2) | Mammalian Cell Line | Electrophysiology | Kd = 2 nM | [3] |
| mKv1.3 (KCNA3) | Mammalian Cell Line | Electrophysiology | Kd = 1 nM | [3] |
| Voltage-dependent K+ channels | B Lymphocytes | Patch-clamp | IC50 ≈ 2 nM | [7] |
| K+ Channels | Squid Giant Axon | Voltage-clamp | Kd = 300 nM | [1] |
| K+ Channels | Rat Brain Synaptosomes | [125I]dendrotoxin binding | Ki = 100 pM | [8][9] |
| Ca2+-activated K+ Channels | ||||
| KCa1.1 / KCNMA1 | Mammalian Cell Line | Electrophysiology | Kd > 25 nM | [3] |
| KCa3.1 / KCNN4 | Mammalian Cell Line | Electrophysiology | Kd > 25 nM | [3] |
Experimental Workflow for Concentration Optimization
A systematic approach is essential for determining the optimal this compound concentration. The general workflow involves an initial broad-range screening followed by a more detailed dose-response analysis to accurately determine IC50 or EC50 values.
Experimental Protocols
The following protocols describe common methods for quantifying the effect of this compound and determining its optimal concentration.
Protocol 1: Electrophysiological Determination of IC50 using Whole-Cell Patch-Clamp
This protocol is designed to directly measure the inhibitory effect of this compound on K+ currents in a specific cell type.
A. Materials
-
Cells expressing the target K+ channel (e.g., HEK293 cells transfected with Kv1.3).
-
This compound stock solution (e.g., 1 mM in a suitable buffer).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Perfusion system for rapid solution exchange.
B. Method
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the recording pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Record Baseline Currents:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit K+ currents. Record the stable baseline currents for at least 3-5 minutes.
-
-
This compound Application and Dose-Response:
-
Prepare a series of dilutions of this compound in the external solution (e.g., 0.1 nM, 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).
-
Sequentially perfuse the cell with increasing concentrations of this compound. Allow the current inhibition to reach a steady state at each concentration (typically 2-5 minutes).
-
Record the K+ currents at each concentration using the same voltage-step protocol.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) for each this compound concentration.
-
Normalize the data by expressing the inhibited current as a percentage of the baseline current.
-
Plot the normalized current (%) against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.[10][11]
-
Protocol 2: Functional Assessment via Neurotransmitter Release Assay
This protocol measures the effect of this compound on neurotransmitter release from synaptosomes, providing a functional readout of its activity.[2]
A. Materials
-
Mouse brain tissue.
-
Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).
-
Krebs buffer (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 Glucose, saturated with 95% O2/5% CO2.
-
Radiolabeled neurotransmitter (e.g., [3H]-GABA).
-
This compound dilutions in Krebs buffer.
-
Liquid scintillation counter and scintillation fluid.
B. Method
-
Synaptosome Preparation:
-
Homogenize mouse brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the crude synaptosomal fraction. Resuspend the pellet in Krebs buffer.
-
-
Loading with [3H]-GABA:
-
Incubate the synaptosomes with [3H]-GABA for 30 minutes at 37°C to allow for uptake.
-
Wash the synaptosomes by centrifugation and resuspend in fresh Krebs buffer to remove excess unincorporated radiolabel.
-
-
Stimulation of Release:
-
Aliquot the loaded synaptosomes into tubes.
-
Add different concentrations of this compound to the tubes and incubate for a set period (e.g., 10 minutes) at 37°C. Include a vehicle-only control.
-
The this compound-induced depolarization will trigger the release of [3H]-GABA.
-
-
Measurement of Release:
-
Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.
-
Collect the supernatant, which contains the released [3H]-GABA.
-
Measure the radioactivity in the supernatant using a liquid scintillation counter.
-
-
Data Analysis:
-
Express the radioactivity released at each this compound concentration as a percentage of the total releasable pool (determined by lysing a control sample).
-
Plot the percentage of [3H]-GABA release against the logarithm of the this compound concentration.
-
Fit the data using non-linear regression to determine the EC50 value.
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the concentration range at which this compound may be toxic to the cells, ensuring that observed effects in other assays are not due to cell death.
A. Materials
-
Cell line of interest (e.g., PC-12, SH-SY5Y, or the host cells for channel expression).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound dilutions in culture medium.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Plate reader capable of measuring absorbance at 570 nm.
B. Method
-
Cell Plating: Seed cells in a 96-well plate at a density of 1x10^4 to 5x10^4 cells per well and allow them to adhere overnight.
-
Toxin Treatment:
-
Remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle-only control and a positive control for cell death (e.g., Triton X-100).
-
Incubate the plate for the desired experimental duration (e.g., 24 hours) at 37°C in a CO2 incubator.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-only control wells.
-
Plot cell viability (%) against the logarithm of the this compound concentration to identify the concentration at which toxicity occurs.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a short-chain toxin from the Mexican scorpion Centruroides noxius, induces transmitter release by blocking K+ permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound – Wikipedia [de.wikipedia.org]
- 4. This compound, a short-chain toxin from the Mexican scorpion Centruroides noxius, induces transmitter release by blocking K+ permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Scorpion venom components that affect ion-channels function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical synthesis, structural and functional characterisation of this compound, a powerful blocker of lymphocyte voltage-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound 2, a novel K+ channel blocking peptide from the venom of the scorpion Centruroides noxius Hoffmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dendrotoxin-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Noxiustoxin in Fluorescence Microscopy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Noxiustoxin (NTX), a potent neurotoxin isolated from the venom of the Mexican scorpion Centruroides noxius.[1] This document details its mechanism of action as a potassium channel blocker and outlines protocols for its application in fluorescence microscopy to visualize and study potassium channel distribution and function.
This compound is a 39-amino acid peptide that acts as a potent blocker of several types of voltage-gated and calcium-activated potassium channels.[1][2] Its high affinity and selectivity for specific channel subtypes, particularly Kv1.3, make it a valuable tool for neuroscience and immunology research, as well as for drug development targeting ion channels.[3][4] Fluorescently labeling this compound allows for direct visualization of these channels in cells and tissues, providing insights into their subcellular localization, trafficking, and role in various physiological and pathological processes.
Quantitative Data: this compound Binding Affinity and Potency
The following table summarizes the reported binding affinities (Kd) and inhibitory concentrations (IC50) of this compound for various potassium channel subtypes. This data is crucial for designing experiments and interpreting results.
| Channel Subtype | Species/Cell Type | Parameter | Value | Reference |
| rKv1.2/KCNA2 | Rat | Kd | 2 nM | [5] |
| mKv1.3/KCNA3 | Mouse | Kd | 1 nM | [5] |
| Voltage-gated K+ channels | B lymphocytes | Affinity | 2 nM | [3] |
| Voltage-gated K+ channels | Squid axon | KD | 300 nM | [1] |
| mKv1.1/KCNA1 | Mouse | Kd | > 25 nM | [5] |
| hKv1.5/KCNA5 | Human | Kd | > 25 nM | [5] |
| mKv3.1/KCNC1 | Mouse | Kd | > 25 nM | [5] |
| KCa1.1/KCNMA1 | - | Kd | > 25 nM | [5] |
| KCa3.1/KCNN4 | - | Kd | > 25 nM | [5] |
| Rat brain synaptosome membranes | Rat | Ki for [125I]NTX displacement | 100 pM | [6] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by physically occluding the pore of target potassium channels, thereby inhibiting the flow of potassium ions across the cell membrane.[1][2] This blockage of K+ channels leads to membrane depolarization, which can have significant downstream effects on cellular excitability and signaling pathways. For instance, in T lymphocytes, the inhibition of Kv1.3 channels by toxins can suppress T-cell activation and proliferation, highlighting its potential as an immunomodulator.[4]
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocols
The following protocols provide a general framework for using fluorescently labeled this compound in microscopy studies. Optimization may be required for specific cell types and experimental conditions.
Protocol 1: Fluorescent Labeling of this compound
This protocol describes a general method for labeling this compound with a fluorescent dye. The choice of dye will depend on the available microscope filter sets and the desired spectral properties. Amine-reactive dyes are commonly used to label peptides.
Materials:
-
This compound (pure peptide)
-
Amine-reactive fluorescent dye (e.g., NHS ester or isothiocyanate derivative)
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Dissolve this compound in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the amine-reactive fluorescent dye in the anhydrous solvent to a concentration of 10 mg/mL immediately before use.
-
Add the dissolved dye to the this compound solution at a molar ratio of 5-10 moles of dye per mole of toxin.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring.
-
Separate the fluorescently labeled this compound from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled toxin.
-
Determine the degree of labeling by measuring the absorbance of the labeled toxin at the excitation maximum of the dye and at 280 nm for the protein concentration.
-
Store the labeled toxin at -20°C or -80°C in small aliquots, protected from light.
Figure 2: Experimental workflow for fluorescently labeling this compound.
Protocol 2: Staining of Live Cells with Fluorescent this compound
This protocol is for visualizing potassium channels on the surface of live cells.
Materials:
-
Cultured cells expressing the target potassium channels
-
Fluorescently labeled this compound
-
Cell culture medium
-
Imaging buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)
-
Fluorescence microscope with appropriate filter sets and environmental chamber
Procedure:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.
-
On the day of the experiment, wash the cells twice with pre-warmed imaging buffer.
-
Dilute the fluorescently labeled this compound in the imaging buffer to the desired final concentration (typically in the low nanomolar range, based on the Kd value).
-
Add the diluted labeled toxin to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Gently wash the cells three times with pre-warmed imaging buffer to remove unbound toxin.
-
Add fresh imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. For live-cell imaging, maintain the cells at 37°C and 5% CO2 using an environmental chamber.
Protocol 3: Staining of Fixed Cells or Tissue Sections
This protocol is for visualizing potassium channels in fixed samples.
Materials:
-
Fixed cells or tissue sections on slides
-
Fluorescently labeled this compound
-
Permeabilization buffer (optional, for intracellular targets, e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Wash buffer (e.g., PBS)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
If staining intracellular targets, permeabilize the fixed cells or tissue sections with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the samples three times with wash buffer.
-
Block non-specific binding by incubating the samples with blocking buffer for 30-60 minutes at room temperature.
-
Dilute the fluorescently labeled this compound in the blocking buffer to the desired final concentration.
-
Incubate the samples with the diluted labeled toxin for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the samples three times with wash buffer.
-
(Optional) Perform counterstaining for nuclei (e.g., with DAPI) or other cellular components.
-
Mount the coverslips using an antifade mounting medium.
-
Image the samples using a fluorescence microscope.
Applications in Drug Development
Fluorescently labeled this compound can be a powerful tool in drug development for several reasons:
-
Target Validation: Visually confirming the presence and localization of specific potassium channel subtypes in disease models.
-
High-Content Screening: Developing cell-based assays to screen for compounds that modulate channel expression or trafficking.
-
Mechanism of Action Studies: Investigating how lead compounds affect the interaction of this compound with its target channel.
-
Pharmacodynamic Biomarkers: Potentially using labeled toxins to assess target engagement in preclinical models.
By providing a means to directly visualize potassium channels, fluorescent this compound offers a valuable approach to accelerate the discovery and development of novel therapeutics targeting these important ion channels.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a short-chain toxin from the Mexican scorpion Centruroides noxius, induces transmitter release by blocking K+ permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical synthesis, structural and functional characterisation of this compound, a powerful blocker of lymphocyte voltage-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound – Wikipedia [de.wikipedia.org]
- 6. This compound 2, a novel K+ channel blocking peptide from the venom of the scorpion Centruroides noxius Hoffmann - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Monoclonal Antibodies Against Noxiustoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noxiustoxin (NTX) is a potent neurotoxin isolated from the venom of the Mexican scorpion Centruroides noxius. It is a 39-amino acid peptide that primarily targets voltage-gated potassium (K+) channels, leading to their blockade.[1] This disruption of potassium ion flow across neuronal membranes results in prolonged action potentials and excessive neurotransmitter release, causing severe neurotoxic effects. The development of high-affinity monoclonal antibodies (mAbs) against this compound is a critical step towards creating effective therapeutics for scorpion envenomation and valuable research tools for studying the structure and function of potassium channels.
These application notes provide a comprehensive overview of the methodologies involved in the generation and characterization of monoclonal antibodies specifically targeting this compound. The protocols detailed below are based on established hybridoma technology and antibody engineering principles.
This compound Signaling Pathway
This compound exerts its toxic effects by physically occluding the pore of voltage-gated potassium channels. This blockade prevents the efflux of potassium ions, which is essential for the repolarization phase of the action potential. The resulting prolonged depolarization leads to uncontrolled neuronal firing and neurotransmitter release.
Experimental Workflow for Monoclonal Antibody Development
The development of monoclonal antibodies against this compound typically follows a well-established workflow based on hybridoma technology. This process begins with the immunization of a host animal with the toxin, followed by the fusion of antibody-producing B-cells with myeloma cells to generate immortal hybridoma cell lines. These hybridomas are then screened to identify clones that produce high-affinity, specific antibodies against this compound.
References
Application Notes and Protocols: Noxiustoxin for Probing Ion Channel Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noxiustoxin (NTX) is a 39-amino acid peptide neurotoxin isolated from the venom of the Mexican scorpion Centruroides noxius.[1][2] It is a potent and selective blocker of voltage-gated (Kv) and calcium-activated (KCa) potassium channels, making it an invaluable molecular probe for investigating the structure, function, and physiological roles of these ion channels.[1][2][3][4] These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its use in ion channel research.
Mechanism of Action
This compound functions by physically occluding the ion conduction pore of susceptible potassium channels.[2] This binding is reversible and shows voltage-dependency at higher concentrations.[2] The N-terminal region of the toxin is crucial for its interaction with the channel, as synthetic peptides corresponding to this domain mimic the toxic effects of the native peptide.[1][4][5] By blocking potassium efflux, this compound leads to membrane depolarization, which can trigger downstream events such as the release of neurotransmitters.[1]
Applications in Ion Channel Research
-
Structural Probing: this compound's high affinity and specificity allow it to be used as a molecular caliper to probe the external vestibule of potassium channels. Site-directed mutagenesis studies of both the toxin and the channel can reveal key residues involved in their interaction, providing insights into the channel's architecture.
-
Functional Characterization: By selectively blocking specific potassium channel subtypes, this compound helps to elucidate their individual contributions to cellular excitability and signaling pathways.
-
Drug Discovery: As potassium channels are important therapeutic targets, this compound can be used in high-throughput screening assays to identify novel drug candidates that modulate channel activity.
-
Neurotransmitter Release Studies: this compound's ability to induce neurotransmitter release by blocking presynaptic potassium channels makes it a useful tool for studying the mechanisms of synaptic transmission.[1]
Quantitative Data: this compound Interaction with Potassium Channels
The following table summarizes the reported binding affinities and inhibitory concentrations of this compound for various potassium channel subtypes.
| Ion Channel Subtype | Species/Expression System | Method | Parameter | Value | Reference(s) |
| Voltage-Gated K+ Channels (Kv) | |||||
| rKv1.2 (KCNA2) | Mammalian cell lines | Electrophysiology | Kd | 2 nM | [6] |
| mKv1.3 (KCNA3) | Mammalian cell lines | Electrophysiology | Kd | 1 nM | [6] |
| mKv1.1 (KCNA1) | Xenopus oocytes | Electrophysiology | - | - | [7] |
| hKv1.5 (KCNA5) | Mammalian cell lines | Electrophysiology | Kd | > 25 nM | [6] |
| mKv3.1 (KCNC1) | Mammalian cell lines | Electrophysiology | Kd | > 25 nM | [6] |
| Voltage-dependent K+ channels | B lymphocytes | Patch-clamp | - | 2 nM affinity | [8] |
| Calcium-Activated K+ Channels (KCa) | |||||
| KCa1.1 (BK channel) | Skeletal muscle | Channel reconstitution | Kd | ~450 nM | [9] |
| KCa3.1 (SK4) | - | Electrophysiology | Kd | > 25 nM | [6] |
| General | |||||
| Neuronal K+ channels | Rat brain synaptosomes | Radioligand binding | Ki | 100 pM | [10] |
| Neuronal K+ channels | Rat brain synaptosomes | Radioligand binding | Ki | 10⁻¹⁰ M | [11] |
| K+ channels | Squid giant axon | Electrophysiology | Kd | 300 nM | [2] |
Experimental Protocols
Protocol 1: Electrophysiological Characterization of this compound's Effect on Kv1.3 Channels Expressed in Xenopus Oocytes
This protocol describes the use of two-electrode voltage clamp (TEVC) to measure the blocking effect of this compound on Kv1.3 channels expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes previously injected with Kv1.3 cRNA
-
This compound (lyophilized)
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
Two-electrode voltage clamp setup (amplifier, micromanipulators, recording chamber)
-
Borosilicate glass capillaries for pulling electrodes
-
3 M KCl for filling electrodes
Procedure:
-
Oocyte Preparation:
-
Select healthy, stage V-VI oocytes 2-7 days post-injection with Kv1.3 cRNA.
-
Place a single oocyte in the recording chamber and perfuse with ND96 solution.
-
-
Electrode Preparation:
-
Pull microelectrodes from borosilicate glass capillaries to a resistance of 0.5-2 MΩ.
-
Fill the electrodes with 3 M KCl.
-
-
Recording:
-
Impale the oocyte with the two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 200 ms).
-
Record baseline currents in the absence of the toxin.
-
-
This compound Application:
-
Prepare a stock solution of this compound in ND96 solution.
-
Perfuse the recording chamber with ND96 solution containing the desired concentration of this compound (e.g., starting from 0.1 nM to 100 nM).
-
Allow the toxin to equilibrate for at least 5 minutes at each concentration.
-
Record the potassium currents at each toxin concentration using the same voltage protocol as in step 3.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) for each this compound concentration.
-
Normalize the current amplitudes to the baseline current (before toxin application).
-
Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.
-
Protocol 2: Radioligand Binding Assay to Determine this compound Affinity for K+ Channels in Rat Brain Synaptosomes
This protocol describes a competitive binding assay using radiolabeled this compound ([¹²⁵I]NTX) to determine the binding affinity of unlabeled NTX to potassium channels in rat brain synaptosomes.
Materials:
-
Rat brain synaptosomes (prepared as described in Protocol 3)
-
[¹²⁵I]this compound
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/C)
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Synaptosome Preparation:
-
Thaw a frozen aliquot of rat brain synaptosomes on ice.
-
Resuspend the synaptosomes in binding buffer to a final protein concentration of approximately 50-100 µg per assay tube.
-
-
Assay Setup:
-
Set up a series of microcentrifuge tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add a known concentration of [¹²⁵I]NTX (e.g., 50 pM) and the synaptosome suspension.
-
Non-specific Binding: Add [¹²⁵I]NTX, the synaptosome suspension, and a high concentration of unlabeled this compound (e.g., 1 µM) to saturate all specific binding sites.
-
Competitive Binding: Add [¹²⁵I]NTX, the synaptosome suspension, and a range of concentrations of unlabeled this compound (e.g., from 1 pM to 1 µM).
-
-
Incubation:
-
Incubate all tubes at room temperature for 60 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a vacuum filtration manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [¹²⁵I]NTX binding as a function of the unlabeled this compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Preparation of Rat Brain Synaptosomes
This protocol describes a method for the isolation of synaptosomes from rat brain tissue.
Materials:
-
Whole rat brain
-
Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4, with protease inhibitors)
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
Procedure:
-
Tissue Homogenization:
-
Euthanize a rat and quickly dissect the brain on ice.
-
Remove the cerebellum and meninges.
-
Weigh the remaining brain tissue and place it in a pre-chilled glass-Teflon homogenizer with 10 volumes (w/v) of ice-cold homogenization buffer.
-
Homogenize with 10-12 gentle strokes.
-
-
Differential Centrifugation:
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant (S1) and transfer it to a new tube.
-
Centrifuge the S1 fraction at 15,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.
-
-
Washing and Storage:
-
Discard the supernatant and gently resuspend the P2 pellet in fresh, ice-cold homogenization buffer.
-
Repeat the centrifugation at 15,000 x g for 20 minutes.
-
Resuspend the final synaptosomal pellet in a minimal volume of homogenization buffer, aliquot, and store at -80°C until use.
-
Visualizations
References
- 1. This compound, a short-chain toxin from the Mexican scorpion Centruroides noxius, induces transmitter release by blocking K+ permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Use of toxins to study potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic peptides corresponding to the sequence of this compound indicate that the active site of this K+ channel blocker is located on its amino-terminal portion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site directed mutants of this compound reveal specific interactions with potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical synthesis, structural and functional characterisation of this compound, a powerful blocker of lymphocyte voltage-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound 2, a novel K+ channel blocking peptide from the venom of the scorpion Centruroides noxius Hoffmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dendrotoxin-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Noxiustoxin for the Study of T-Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noxiustoxin (NTX), a peptide toxin isolated from the venom of the scorpion Centrurodes noxius, is a potent and selective blocker of voltage-gated potassium channels, particularly the Kv1.3 channel.[1] These channels play a pivotal role in the regulation of membrane potential in T-lymphocytes. The sustained calcium influx required for T-cell activation and proliferation is dependent on the electrochemical gradient maintained by Kv1.3 channels. By blocking these channels, this compound effectively depolarizes the T-cell membrane, thereby inhibiting the necessary calcium signaling cascade that leads to proliferation and cytokine release. This property makes this compound a valuable tool for studying the mechanisms of T-cell activation and for the development of novel immunosuppressive therapies.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on T-cell proliferation and cytokine production.
Data Presentation
While a specific IC50 value for this compound on T-cell proliferation has not been definitively reported in the literature, its high affinity for the Kv1.3 channel in lymphocytes is a strong indicator of its anti-proliferative potential. The following table summarizes the known inhibitory characteristics of this compound and other relevant Kv1.3 channel blockers.
| Compound | Target | Cell Type | Reported Affinity/Potency | Reference |
| This compound | Voltage-dependent K+ channels (Kv1.3) | B lymphocytes | 2 nM affinity | [1] |
| ShK | Kv1.3 | Human T-cells | Kd of 9 ± 1 pM | [2] |
| Memantine | Kv1.3 | Human T-cells | IC50 of 20 µM (resting), 40 µM (activated) | [3] |
| Thiophene-based inhibitor 44 | Kv1.3 | Oocytes, Ltk- cells | IC50 of 470 nM (oocytes), 950 nM (Ltk- cells) | [4] |
Signaling Pathway of this compound in T-Cells
This compound exerts its inhibitory effect on T-cell proliferation by disrupting the signaling pathway essential for activation. The following diagram illustrates this mechanism.
Caption: this compound blocks Kv1.3 channels, inhibiting K+ efflux and causing membrane depolarization. This reduces the driving force for Ca2+ influx through CRAC channels, ultimately suppressing T-cell proliferation.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE Staining
This protocol details how to measure the inhibitory effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Experimental Workflow:
References
- 1. Chemical synthesis, structural and functional characterisation of this compound, a powerful blocker of lymphocyte voltage-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Noxiustoxin: A Potent Tool for Probing Potassium Channelopathies in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Noxiustoxin (NTX), a 39-amino acid peptide isolated from the venom of the Mexican scorpion Centruroides noxius, is a potent blocker of voltage-gated potassium (Kv) channels. Its high affinity and varying selectivity for different Kv channel subtypes, particularly Kv1.7, make it an invaluable pharmacological tool for investigating the pathophysiology of channelopathies and for the screening of novel therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of channelopathies, with a focus on neuropathic pain and epilepsy.
Mechanism of Action
This compound functions as a pore blocker of specific potassium channels. By physically occluding the ion conduction pathway, it inhibits the flow of potassium ions, leading to a prolongation of the action potential and an increase in neurotransmitter release. This mechanism allows researchers to probe the function of specific Kv channels in neuronal excitability and signaling pathways.
Quantitative Data: this compound Activity Profile
The following table summarizes the inhibitory activity of this compound on various voltage-gated potassium channels, providing key quantitative data for experimental design.
| Channel Subtype | Toxin | Assay System | IC50 (nM) | Kd (nM) | Reference(s) |
| Kv1.1 (KCNA1) | This compound | Xenopus laevis oocytes | - | >25 | [1] |
| Kv1.2 (KCNA2) | This compound | Mammalian cells | 2 | - | [2] |
| Kv1.3 (KCNA3) | This compound | Mammalian cells | 1 | 0.6 - 6 | [2] |
| Kv1.7 (KCNA7) | This compound | - | - | - | [3] |
| Maxi-K (KCa1.1) | This compound | - | - | >1000 | [3] |
Experimental Protocols
I. In Vitro Characterization: Electrophysiology
Objective: To characterize the effect of this compound on the activity of specific Kv channels, such as Kv1.7, implicated in channelopathies using patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel currents and their modulation by the toxin.
Cell Lines:
-
HEK293 or CHO cells stably expressing the human Kv channel of interest (e.g., Kv1.7).
-
Primary cultured neurons, such as dorsal root ganglion (DRG) neurons for neuropathic pain studies or hippocampal neurons for epilepsy research.[4][5]
Materials:
-
This compound (lyophilized)
-
Cell culture reagents
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries
-
External and internal recording solutions (see below)
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
Protocol:
-
Cell Preparation: Plate cells expressing the target Kv channel onto glass coverslips 24-48 hours before the experiment. For primary neurons, follow established isolation and culture protocols.[4][5]
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Record baseline Kv channel currents using a voltage-step protocol (e.g., depolarizing steps from a holding potential of -80 mV to +60 mV in 10 mV increments).
-
-
This compound Application:
-
Prepare stock solutions of this compound in the external solution.
-
Apply this compound at various concentrations (e.g., ranging from 1 nM to 1 µM) to the recording chamber via the perfusion system.
-
Record channel currents at each concentration to determine the dose-dependent inhibition.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after this compound application.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.
-
Expected Results: this compound is expected to block the target Kv channel currents in a concentration-dependent manner, providing a quantitative measure of its potency.
II. In Vivo Models of Channelopathies
A. Neuropathic Pain Model
Objective: To assess the analgesic potential of this compound in a preclinical model of neuropathic pain, a condition often associated with the hyperexcitability of sensory neurons due to altered ion channel function.
Animal Model:
-
Spinal Nerve Ligation (SNL) or Chronic Constriction Injury (CCI) model in rats or mice. These models mimic the mechanical and thermal hyperalgesia observed in human neuropathic pain.
Materials:
-
This compound
-
Sterile saline solution
-
Anesthetics
-
Surgical instruments
-
Behavioral testing apparatus (von Frey filaments, Hargreaves plantar test)
Protocol:
-
Induction of Neuropathy: Surgically induce neuropathic pain using the SNL or CCI model. Allow animals to recover for 7-14 days.
-
Baseline Behavioral Testing:
-
Measure baseline mechanical allodynia using von Frey filaments.
-
Measure baseline thermal hyperalgesia using the Hargreaves plantar test.
-
-
This compound Administration:
-
Administer this compound via a relevant route (e.g., intrathecal or systemic injection) at various doses. A vehicle control (saline) should be used.
-
-
Post-Treatment Behavioral Testing:
-
At different time points post-administration (e.g., 30, 60, 120 minutes), repeat the von Frey and Hargreaves tests to assess the effect of this compound on pain thresholds.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds (mechanical) and latencies (thermal) between the this compound-treated and vehicle-treated groups.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA) to determine the significance of the analgesic effect.
-
Expected Results: A significant increase in paw withdrawal threshold and latency in the this compound-treated group compared to the control group would indicate an analgesic effect.
B. Epilepsy Model
Objective: To evaluate the pro-convulsant or anti-convulsant effects of this compound in a chemoconvulsant-induced seizure model, relevant for studying epilepsy where neuronal hyperexcitability is a key feature.
Animal Model:
-
Pentylenetetrazol (PTZ) or Kainic Acid-induced seizure model in mice.[6][7] These models induce acute seizures that can be quantified.
Materials:
-
This compound
-
PTZ or Kainic Acid
-
Sterile saline solution
-
Observation chambers
-
Video recording equipment
Protocol:
-
Animal Preparation: Acclimatize mice to the experimental environment.
-
This compound Administration:
-
Administer this compound via intracerebroventricular (ICV) injection to bypass the blood-brain barrier. A vehicle control group should be included.
-
-
Induction of Seizures:
-
Seizure Observation:
-
Immediately after the chemoconvulsant injection, place the animals in individual observation chambers and record their behavior for at least 30 minutes.
-
Score the seizure severity using a standardized scale (e.g., the Racine scale).[3]
-
-
Data Analysis:
-
Compare the latency to the first seizure, the duration of seizures, and the average seizure score between the this compound-treated and vehicle-treated groups.
-
Use appropriate statistical tests to determine the significance of any observed effects.
-
Expected Results: Depending on the specific Kv channels involved in the seizure model, this compound could either exacerbate (pro-convulsant) or ameliorate (anti-convulsant) seizure activity, providing insights into the role of these channels in epilepsy.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action of this compound in modulating neuronal excitability, which is a key factor in channelopathies like neuropathic pain and epilepsy.
This compound serves as a highly specific and potent tool for the investigation of potassium channel function in the context of various channelopathies. The protocols outlined in this document provide a framework for researchers to utilize this compound in both in vitro and in vivo settings to dissect the roles of specific Kv channels in disease pathophysiology and to screen for novel therapeutic interventions. The quantitative data and experimental workflows presented here are intended to facilitate the design and execution of robust and reproducible experiments in the field of drug discovery for channelopathies.
References
- 1. Site directed mutants of this compound reveal specific interactions with potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voltage-clamp and current-clamp recordings from mammalian DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine [bio-protocol.org]
- 4. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models of epilepsy: use and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Troubleshooting & Optimization
Noxiustoxin stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Noxiustoxin. Adherence to these guidelines is critical for maintaining the toxin's structural integrity and biological activity in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues encountered during the handling and storage of this compound.
Q1: What are the recommended storage conditions for lyophilized this compound?
A1: Lyophilized this compound is most stable when stored at low temperatures in a desiccated environment. For long-term storage, -20°C or -80°C is recommended. Storing the lyophilized powder in a tightly sealed container with a desiccant will minimize degradation from moisture. Protect the product from light.
Q2: How should I store this compound after reconstitution?
A2: Once reconstituted, this compound in solution is more susceptible to degradation. For short-term storage (up to a few weeks), it is advisable to keep the solution at 4°C. For longer-term storage, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The choice of solvent can also impact stability; using sterile, low-pH buffers (pH 5-6) is generally recommended to minimize hydrolysis and aggregation.
Q3: My reconstituted this compound solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation may indicate aggregation or poor solubility. This compound, like other peptides, can aggregate, especially at neutral or alkaline pH, or at high concentrations. If this occurs, you can try to resolubilize the peptide by gentle vortexing or sonication. To prevent this, ensure you are using a suitable, sterile, low-pH buffer for reconstitution. If the problem persists, the activity of the toxin should be verified using a functional assay.
Q4: I am observing a decrease in the biological activity of my this compound sample over time. What could be the cause?
A4: A loss of activity can be attributed to several factors, including:
-
Improper Storage: Exposure to room temperature, light, or moisture can lead to chemical degradation.
-
Repeated Freeze-Thaw Cycles: This can disrupt the three-dimensional structure of the peptide, leading to a loss of function.
-
Oxidation: Although this compound's amino acid sequence does not contain highly susceptible residues like methionine or tryptophan, oxidation can still occur over long periods or with improper handling.
-
Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces. Using low-protein-binding tubes and glassware can mitigate this issue.
Q5: What is the best way to handle lyophilized this compound to ensure its stability?
A5: Before opening the vial, allow it to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the cold peptide powder, which would introduce moisture. Weigh out the desired amount quickly in a clean, low-humidity environment and securely reseal the vial. For peptides containing cysteine, such as this compound, minimizing exposure to air by flushing the vial with an inert gas like argon or nitrogen before sealing can help prevent oxidation of the disulfide bridges.
Data Presentation: this compound Stability Guidelines
Table 1: Recommended Storage Conditions for Lyophilized this compound
| Parameter | Condition | Rationale |
| Temperature | -20°C to -80°C | Slows down chemical degradation processes. |
| Environment | Desiccated | Minimizes hydrolysis by protecting from moisture. |
| Light | Protected from light | Prevents photodegradation. |
| Container | Tightly sealed | Prevents exposure to moisture and oxygen. |
Table 2: Recommended Storage Conditions for Reconstituted this compound
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months) | Rationale |
| Temperature | 4°C | -20°C to -80°C | Reduces microbial growth and slows degradation. Freezing is optimal for long-term preservation. |
| Form | Aliquoted in single-use volumes | Aliquoted in single-use volumes | Avoids repeated freeze-thaw cycles which can denature the peptide. |
| Solvent | Sterile, low-pH buffer (e.g., pH 5-6) | Sterile, low-pH buffer (e.g., pH 5-6) | Low pH can reduce the rate of deamidation and aggregation. |
| Container | Sterile, low-protein-binding tubes | Sterile, low-protein-binding tubes | Minimizes loss of peptide due to adsorption to surfaces. |
Experimental Protocols
To ensure the integrity and activity of this compound in your experiments, it is crucial to perform stability assessments, especially when using a new batch or a new reconstitution buffer.
Protocol 1: Assessment of this compound Purity and Degradation by RP-HPLC
Objective: To determine the purity of a this compound sample and detect the presence of degradation products.
Methodology:
-
Sample Preparation: Reconstitute lyophilized this compound in the desired buffer (e.g., 0.1% TFA in water) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Analysis: Inject a known amount of the this compound solution. The purity can be estimated by integrating the area of the main peak relative to the total area of all peaks. The appearance of new peaks over time in stored samples indicates degradation.
Protocol 2: Functional Assay of this compound Activity using Electrophysiology
Objective: To assess the biological activity of this compound by measuring its ability to block potassium channels.
Methodology:
-
Cell Preparation: Use a cell line that expresses voltage-gated potassium channels sensitive to this compound (e.g., Kv1.3).
-
Electrophysiology Setup: Utilize the whole-cell patch-clamp technique to record potassium currents.
-
Application of this compound: After establishing a stable baseline recording of potassium currents, perfuse the cells with a known concentration of the this compound solution.
-
Data Analysis: Measure the percentage of current inhibition after the application of this compound. A decrease in the inhibitory effect of a stored sample compared to a fresh sample indicates a loss of biological activity.
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: Troubleshooting workflow for addressing this compound stability issues.
This compound Handling and Storage Best Practices Workflow
Caption: Recommended workflow for handling and storing this compound.
potential off-target effects of Noxiustoxin
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Noxiustoxin in their experiments. It provides troubleshooting advice and frequently asked questions regarding its potential off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing unexpected effects in my cellular assay at higher concentrations of this compound. Could these be off-target effects?
A1: Yes, it is possible. This compound's mode of action can be concentration-dependent.[1] While it is a potent blocker of Kv1.2 and Kv1.3 channels at low nanomolar concentrations, its selectivity may decrease at higher concentrations.[2][3][4] At concentrations above 1.5 μM, its blocking action on potassium channels can become voltage-dependent, which might contribute to varied experimental outcomes.[1] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell type and target channel.
Q2: My results with this compound are inconsistent when switching between different cell lines or animal models. Why might this be happening?
A2: The subunit composition and expression levels of potassium channels can vary significantly between different cell types and species. This compound exhibits different binding affinities for various Kv and KCa channel subtypes. For example, its affinity for rKv1.2 is 2 nM, while for mKv1.1, it is greater than 25 nM.[2] Ensure you have characterized the expression profile of potassium channel subtypes in your experimental system. We recommend running control experiments on cell lines with known potassium channel expression profiles.
Q3: I am studying calcium signaling and have noticed some anomalous results after applying this compound. Is there a known interaction with calcium-activated channels?
A3: Yes, this compound is known to block calcium-activated potassium (KCa) channels, although with a lower affinity than for its primary Kv1.2/1.3 targets.[1][2] The dissociation constant (Kd) for some KCa channels is above 25 nM, and for those in skeletal muscle, it is approximately 450 nM.[2][5] If your experimental system has a high density of KCa channels, you may observe effects on calcium signaling, especially at higher concentrations of the toxin. Consider using a more selective KCa channel blocker as a control to differentiate these effects.
Q4: How can I confirm that the effects I am observing are due to the on-target activity of this compound on Kv1.3 and not an off-target effect?
A4: To validate on-target activity, we recommend a combination of approaches:
-
Electrophysiology: Use patch-clamp electrophysiology on cells expressing specific Kv channel subtypes to confirm the selective blockade at your working concentration.
-
Control Peptides: Utilize a structurally related but less potent toxin, such as this compound 2, as a negative control.[6]
-
Knockout/Knockdown Models: If available, use cell lines or animal models where the target channel (e.g., Kv1.3) has been knocked out or its expression significantly reduced. The effect of this compound should be substantially diminished in these models.
-
Competitive Binding Assays: Perform competitive binding experiments using a radiolabeled ligand known to bind to your target channel to confirm that this compound is displacing it.
Q5: The N-terminal fragment of this compound is reported to be active. Can I use this fragment as a control?
A5: The N-terminal portion of this compound is believed to contain the active site responsible for its toxic effects and ability to block K+ channels.[1][7] Synthetic nonapeptides corresponding to the N-terminal sequence have been shown to produce effects similar to the native toxin, albeit at higher concentrations.[7] Therefore, this fragment would not be a suitable negative control. A scrambled peptide with the same amino acid composition but a randomized sequence would be a more appropriate negative control.
Quantitative Data: this compound Binding Affinities
The following table summarizes the reported dissociation constants (Kd) or inhibitory constants (Ki) of this compound for various ion channels. This data is crucial for assessing its selectivity profile.
| Channel Subtype | Species/Tissue | Binding Affinity (Kd/Ki) | Reference |
| Voltage-Gated Potassium (Kv) Channels | |||
| mKv1.3 | Murine (mouse) | 1 nM | [2] |
| rKv1.2 | Rat | 2 nM | [2] |
| mKv1.1 | Murine (mouse) | > 25 nM | [2] |
| hKv1.5 | Human | > 25 nM | [2] |
| mKv3.1 | Murine (mouse) | > 25 nM | [2] |
| K+ Channels | Squid Axon | 300 nM | [1] |
| Dendrotoxin Binding Site | Rat Brain Synaptosomes | 0.1 nM (Ki) | [8] |
| Calcium-Activated Potassium (KCa) Channels | |||
| KCa1.1 (BK) | - | > 25 nM | [2] |
| KCa3.1 (IK) | - | > 25 nM | [2] |
| K+(Ca2+) Channels | Skeletal Muscle | ~450 nM | [5] |
Experimental Protocols
Protocol: Assessing this compound Specificity using Patch-Clamp Electrophysiology
This protocol outlines a method to determine the IC50 of this compound on a target channel (e.g., Kv1.3) versus an off-target channel (e.g., KCa1.1) expressed in a mammalian cell line (e.g., HEK293).
1. Cell Preparation:
- Culture HEK293 cells stably expressing the human Kv1.3 or KCa1.1 channel.
- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Electrophysiology Setup:
- Use a standard patch-clamp rig with an amplifier, digitizer, and data acquisition software.
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
3. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
- Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH). For KCa1.1, include an appropriate concentration of free Ca2+ to activate the channel.
4. Recording Procedure:
- Establish a whole-cell patch-clamp configuration.
- For Kv1.3, hold the cell at -80 mV and apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit potassium currents.
- For KCa1.1, use a voltage ramp or step protocol appropriate for the channel's gating.
- Establish a stable baseline recording for at least 3 minutes.
- Prepare serial dilutions of this compound in the external solution (e.g., 0.1 nM to 1 µM).
- Perfuse the cells with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 2-5 minutes).
- After the highest concentration, perform a washout with the control external solution to check for reversibility.
5. Data Analysis:
- Measure the peak current amplitude at each this compound concentration.
- Normalize the current at each concentration to the baseline current.
- Plot the normalized current as a function of the this compound concentration.
- Fit the data to a Hill equation to determine the IC50 value for each channel.
- Compare the IC50 values for Kv1.3 and KCa1.1 to quantify the selectivity of this compound.
Visualizations
Caption: On-target vs. potential off-target pathways of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound – Wikipedia [de.wikipedia.org]
- 3. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Charybdotoxin and this compound, two homologous peptide inhibitors of the K+ (Ca2+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound 2, a novel K+ channel blocking peptide from the venom of the scorpion Centruroides noxius Hoffmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic peptides corresponding to the sequence of this compound indicate that the active site of this K+ channel blocker is located on its amino-terminal portion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dendrotoxin-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Noxiustoxin Patch Clamp Recordings: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Noxiustoxin in patch clamp experiments.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during patch clamp recordings with this compound.
Q1: I am not seeing any effect of this compound on my potassium currents. What could be the issue?
A1: There are several potential reasons for the lack of a this compound effect. Consider the following troubleshooting steps:
-
Toxin Concentration and Purity: Ensure you are using an appropriate concentration of this compound. The effective concentration can vary significantly depending on the specific ion channel subtype and cell type. It is also crucial to verify the purity and activity of your toxin stock.
-
Target Channel Expression: Confirm that your target cells express this compound-sensitive potassium channels. This compound is known to block certain voltage-gated potassium (Kv) channels and calcium-activated potassium (KCa) channels.[1]
-
Application Method: For outside-out patches, ensure the toxin is being applied to the extracellular side of the membrane. For whole-cell recordings, the method of toxin application in the bath solution should allow for adequate diffusion to the channels.
-
Solution Stability: this compound is a peptide and can be susceptible to degradation. Prepare fresh solutions and avoid repeated freeze-thaw cycles. Ensure the toxin is soluble and stable in your external solution.
-
Voltage Protocol: The blocking action of this compound can be voltage-dependent at concentrations above 1.5 μM.[1] Your voltage protocol should be designed to elicit currents that are sensitive to the toxin's mechanism of action.
Q2: The effect of this compound is irreversible in my recordings. Is this expected?
A2: this compound's binding is generally considered reversible.[1] If you are observing an irreversible block, consider these possibilities:
-
Insufficient Washout: The washout of the toxin may be slow. Perfusion of the toxin-free external solution for an extended period is necessary to observe recovery.
-
Toxin Concentration: Very high concentrations of the toxin might lead to a seemingly irreversible block due to slow dissociation kinetics.
-
Non-specific Binding: At high concentrations, this compound may exhibit non-specific binding to the cell membrane or other components of your recording setup.
Q3: I am observing a "run-down" of my potassium currents during the experiment, which is complicating the interpretation of the this compound effect. How can I minimize this?
A3: Current run-down is a common issue in patch clamp recordings. Here are some strategies to mitigate it:
-
Internal Solution Composition: Ensure your internal solution contains ATP and GTP to support cellular metabolism and prevent the run-down of channel activity. A standard intracellular solution might contain 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, and 2 mM ATP-Mg.[2]
-
Recording Stability: Allow the whole-cell configuration to stabilize before applying the toxin. Monitor the access resistance and capacitance throughout the experiment to ensure the recording quality is maintained.
-
Perforated Patch Configuration: If run-down persists in the whole-cell mode, consider using the perforated patch technique. This method keeps the cytoplasm intact, which can help maintain the stability of ion channel activity.[2][3]
Q4: What are the typical concentrations of this compound to use for blocking potassium channels?
A4: The effective concentration of this compound varies depending on the specific ion channel and cell type. Below is a summary of reported effective concentrations:
| Target System | This compound Concentration | Effect | Reference |
| Rat brain synaptosome membranes | Ki of 100 pM | Displacement of [125I]NTX binding | [4] |
| Lymphocyte voltage-dependent K+ channels | 2 nM affinity | Inhibition | [5] |
| Squid giant axon K+ currents | KD = 300nM | Blockade | [1] |
| Cerebellum granular cells K+ currents | IC50 = 360 nM | Reversible inhibition | [6] |
Q5: How can I be sure that the effect I am seeing is specific to this compound?
A5: To ensure the specificity of the observed effect, consider the following control experiments:
-
Vehicle Control: Apply the vehicle solution (the solution in which this compound is dissolved) without the toxin to ensure it has no effect on the potassium currents.
-
Use of a Non-toxic Analog: If available, use a structurally similar but non-toxic analog of this compound as a negative control. For instance, this compound 2 (NTX2) is significantly less potent than this compound.[4]
-
Dose-Response Curve: Generate a dose-response curve to demonstrate that the effect of this compound is concentration-dependent.
Experimental Protocols
Whole-Cell Patch Clamp Recording of this compound Effects on Voltage-Gated Potassium Channels
This protocol is a general guideline and may need to be optimized for specific cell types and recording conditions.
1. Cell Preparation:
-
Culture cells expressing the target voltage-gated potassium channels on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.[2]
-
This compound Stock Solution: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., water or a buffer recommended by the supplier). Aliquot and store at -20°C or below. On the day of the experiment, dilute the stock to the desired final concentrations in the external solution.
3. Patch Clamp Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette under positive pressure.
-
Form a giga-ohm seal ( >1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the recording.
4. Data Acquisition:
-
Hold the cell at a holding potential of -80 mV.
-
Elicit potassium currents using a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments).
-
Record baseline currents in the absence of the toxin.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record the currents in the presence of the toxin until a steady-state block is achieved.
-
To test for reversibility, perfuse the chamber with the toxin-free external solution.
5. Data Analysis:
-
Measure the peak current amplitude at each voltage step before, during, and after toxin application.
-
Calculate the percentage of current inhibition by this compound.
-
Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Signaling Pathways and Workflows
Caption: Mechanism of this compound action on neuronal cells.
Caption: Experimental workflow for this compound patch clamp recordings.
Caption: Troubleshooting decision tree for common this compound recording issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. youtube.com [youtube.com]
- 4. This compound 2, a novel K+ channel blocking peptide from the venom of the scorpion Centruroides noxius Hoffmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical synthesis, structural and functional characterisation of this compound, a powerful blocker of lymphocyte voltage-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic undecapeptide (NTX10-20) of this compound blocks completely the I(A) potassium currents of cerebellum granular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Noxiustoxin Concentration for Blocking Kv1.3 Channels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Noxiustoxin for blocking Kv1.3 channels.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound to block Kv1.3 channels?
A1: For initial experiments, a concentration range of 1-10 nM is recommended. The reported IC50 for this compound (NTX) blocking Kv1.3 is approximately 1 nM.[1] However, the optimal concentration can vary depending on the experimental setup, cell type, and expression level of Kv1.3 channels.
Q2: What is the selectivity profile of this compound?
A2: this compound also blocks other potassium channels, most notably Kv1.2 with an IC50 of approximately 2 nM.[1] It is important to consider potential off-target effects, especially in systems where other this compound-sensitive channels are expressed.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to reconstitute lyophilized this compound in a buffered solution, such as phosphate-buffered saline (PBS) with a neutral pH, to a stock concentration of 1-10 µM. To minimize peptide adsorption to surfaces, using low-protein-binding tubes and pipette tips is advisable. For long-term storage, aliquot the stock solution and store it at -20°C or below. Avoid repeated freeze-thaw cycles.
Q4: What is a suitable vehicle control for this compound experiments?
A4: The vehicle control should be the same buffer used to dissolve and dilute this compound. A common vehicle is the extracellular recording solution containing a small percentage of a carrier protein like bovine serum albumin (BSA) (e.g., 0.1%) to prevent the peptide from sticking to the perfusion system.
Q5: How long does it take for this compound to reach a steady-state block of Kv1.3 channels?
A5: The time to reach steady-state block can vary. It is recommended to perfuse the cell with the this compound-containing solution for several minutes (e.g., 2-5 minutes) to ensure complete equilibration and binding to the Kv1.3 channels before recording data.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak block of Kv1.3 current | 1. Incorrect this compound concentration: The actual concentration of the active toxin may be lower than expected due to degradation or adsorption. 2. Degradation of this compound: Improper storage or handling can lead to peptide degradation. 3. Low expression of Kv1.3 channels: The cell line may not express a sufficient number of functional Kv1.3 channels. 4. Incorrect recording solutions: The ionic composition of the intracellular or extracellular solution may not be optimal for recording Kv1.3 currents. | 1. Verify toxin concentration and activity: Prepare a fresh dilution from a new stock aliquot. Consider performing a dose-response curve to determine the IC50 in your specific system. 2. Ensure proper storage: Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles. 3. Confirm channel expression: Use techniques like Western blotting, immunocytochemistry, or RT-PCR to confirm Kv1.3 expression. Use a positive control blocker if available. 4. Optimize recording solutions: Refer to established protocols for Kv1.3 electrophysiology for appropriate solution compositions. |
| Inconsistent results between experiments | 1. Variability in cell health or passage number: Cell characteristics can change over time. 2. Inconsistent this compound application: The duration and flow rate of the toxin application may vary. 3. Temperature fluctuations: Ion channel kinetics are temperature-sensitive. | 1. Use cells within a consistent passage number range: Ensure cells are healthy and in the logarithmic growth phase. 2. Standardize the application protocol: Use a perfusion system with a constant flow rate and apply the toxin for a consistent duration in all experiments. 3. Maintain a constant temperature: Use a temperature-controlled recording chamber. |
| Slow or incomplete washout of the toxin | 1. High-affinity binding of this compound: The toxin may dissociate from the channel slowly. 2. Peptide sticking to the perfusion system: The toxin may be slowly released from the tubing, leading to a prolonged effect. | 1. Prolong the washout period: Perfuse with control solution for an extended period (e.g., 10-15 minutes or longer). 2. Use a perfusion system with low-binding tubing: Pre-treat the perfusion system with a BSA solution to block non-specific binding sites. |
| Apparent off-target effects | 1. Block of other ion channels: this compound is known to block other Kv channels, such as Kv1.2. 2. High toxin concentration: Using concentrations significantly above the IC50 for Kv1.3 increases the likelihood of off-target effects. | 1. Use cell lines with specific channel expression: If possible, use cell lines that predominantly express Kv1.3 or use specific blockers for other potential off-target channels to isolate the effect on Kv1.3. 2. Perform a careful dose-response analysis: Use the lowest effective concentration to achieve the desired block of Kv1.3 and minimize off-target interactions. |
Data Presentation
Table 1: this compound Potency (IC50) on Different Potassium Channels
| Channel | Reported IC50 (nM) | Reference |
| Kv1.3 | ~1 | [1] |
| Kv1.2 | ~2 | [1] |
| Kv1.1 | Less potent | [2] |
| Ca2+-activated K+ channels | Micromolar range |
Table 2: Key Parameters for this compound Interaction with Kv1.3
| Parameter | Value | Notes |
| Association Rate (kon) | Concentration-dependent | The on-rate increases with higher this compound concentrations. |
| Dissociation Rate (koff) | Constant | The off-rate is independent of the toxin concentration. |
| Binding Stoichiometry | 1:1 (Toxin:Channel) | Assumed based on typical peptide toxin interactions with tetrameric ion channels. |
| Reversibility | Reversible | The block can be reversed by washing out the toxin. |
Experimental Protocols
Detailed Methodology: Whole-Cell Patch-Clamp Recording of Kv1.3 Currents and Block by this compound
This protocol is adapted from established methods for recording Kv1.3 currents and can be used to assess the blocking effect of this compound.[3][4]
1. Cell Preparation:
-
Culture cells stably or transiently expressing human Kv1.3 channels (e.g., L929, HEK293, or CHO cells).
-
Plate cells on glass coverslips at a suitable density for patch-clamp recording 24-48 hours before the experiment.
-
Use cells at a low passage number and ensure they are in a healthy, proliferating state.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 1 µM stock solution of this compound in the external solution containing 0.1% BSA. Aliquot and store at -80°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 0.1, 1, 10, 100 nM) in the external solution.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell configuration on a selected cell.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200-500 ms) at regular intervals (e.g., every 15-30 seconds).
-
Record stable baseline currents for at least 3-5 minutes.
4. This compound Application:
-
Perfuse the cell with the external solution containing the desired concentration of this compound using a gravity-fed or pump-driven perfusion system.
-
Allow sufficient time (e.g., 2-5 minutes) for the toxin to reach equilibrium and for the current block to stabilize.
-
Record the blocked Kv1.3 currents using the same voltage protocol.
5. Data Analysis:
-
Measure the peak current amplitude before (control) and after this compound application.
-
Calculate the percentage of current inhibition for each concentration.
-
Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the dose-response curve with the Hill equation to determine the IC50 and Hill coefficient.
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound on Kv1.3 channels.
Caption: Mechanism of this compound-mediated inhibition of T-cell activation.
References
- 1. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site directed mutants of this compound reveal specific interactions with potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering a Stable and Selective Peptide Blocker of the Kv1.3 Channel in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent and Selective Peptide Blocker of the Kv1.3 Channel: Prediction from Free-Energy Simulations and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Working with Noxiustoxin In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Noxiustoxin (NTX) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptide toxin originally isolated from the venom of the Mexican scorpion Centruroides noxius.[1] Its primary mechanism of action is the blockade of voltage-dependent and calcium-activated potassium channels.[1] It has a particularly high affinity for the Kv1.3 potassium channel, which is a key regulator of T-lymphocyte activation, making it a molecule of interest for research in autoimmune diseases.[2][3]
Q2: What are the known targets of this compound?
This compound is known to block several types of potassium channels.[1] Its most well-characterized target is the Kv1.3 voltage-gated potassium channel, which is highly expressed on effector memory T-cells.[2][4] By inhibiting Kv1.3, this compound can suppress T-cell activation and proliferation, which is the basis for its potential therapeutic use in autoimmune disorders.[2][3][5] It has also been shown to affect calcium-activated potassium channels in skeletal muscle.[1]
Q3: What are the potential therapeutic applications of this compound?
Due to its ability to suppress the activation of effector memory T-cells through the blockade of Kv1.3 channels, this compound and its analogs are being investigated as potential treatments for autoimmune diseases such as multiple sclerosis and type 1 diabetes.[2][3] The inhibition of Kv1.3 channels is a promising strategy for modulating the immune response in these conditions.[5][6]
Q4: Is this compound toxic? What are the expected symptoms of intoxication?
Yes, this compound is a toxic peptide. Administration of the toxin can lead to symptoms of intoxication.[1] Studies with a synthetic nonapeptide corresponding to the N-terminal sequence of this compound, which is believed to contain the active site, produced toxic effects in mice.[7] The specific symptoms in vivo are related to its channel-blocking activity, which can lead to the increased release of neurotransmitters like GABA.[7][8]
Troubleshooting Guide
Issue 1: Low or no observable effect of this compound in my in vivo experiment.
| Possible Cause | Troubleshooting Suggestion |
| Degradation of the peptide: this compound, being a peptide, is susceptible to degradation by proteases in vivo. | Ensure proper storage of the toxin prior to use. Consider using a delivery system that protects the peptide from degradation, such as encapsulation in nanoparticles or co-administration with protease inhibitors (though the latter may have off-target effects). |
| Poor solubility: The toxin may not be fully dissolved in the vehicle, leading to a lower effective concentration. | Verify the solubility of this compound in your chosen vehicle. Sonication or gentle heating may aid dissolution, but be cautious of potential degradation. It may be necessary to test different biocompatible solvents. |
| Suboptimal dosage: The administered dose may be too low to elicit a response. | Review the literature for effective dose ranges of this compound or similar Kv1.3-blocking peptides in your animal model. Perform a dose-response study to determine the optimal concentration. |
| Inefficient delivery to the target tissue: The route of administration may not be optimal for reaching the target cells or organs. | Consider alternative routes of administration (e.g., intravenous, intraperitoneal, subcutaneous, or direct tissue injection) based on your experimental goals.[9] The choice of delivery vehicle (e.g., viral vectors, lipid nanoparticles) can also significantly impact biodistribution.[10][11] |
| Species-specific differences in Kv1.3 channel pharmacology: The affinity and blocking efficacy of this compound can vary between species.[6] | Confirm that this compound is effective on the Kv1.3 channels of your animal model. It has been noted that the role of Kv1.3 in setting the membrane potential of T-cells differs between rodents and humans.[6] |
Issue 2: Observing unexpected toxicity or off-target effects.
| Possible Cause | Troubleshooting Suggestion |
| High dosage: The administered dose may be in the toxic range for the animal model. | Carefully perform a dose-escalation study to determine the maximum tolerated dose (MTD). Start with lower, sub-effective doses and gradually increase. |
| Off-target channel binding: this compound is not completely selective for Kv1.3 and can block other potassium channels, leading to unintended physiological effects.[1] | Characterize the expression of other potential this compound-sensitive channels in your target tissue and other organs. Consider using a more selective Kv1.3 blocker if available. |
| Immunogenicity: As a foreign peptide, this compound could elicit an immune response, especially with repeated administration. | Monitor for signs of an immune reaction in your animals. The use of less immunogenic delivery vehicles or modifications to the peptide sequence could potentially mitigate this. |
| Impure toxin preparation: Contaminants in the this compound sample could be causing the toxic effects. | Ensure the purity of your this compound preparation using techniques like HPLC and mass spectrometry. |
Quantitative Data Summary
Table 1: this compound Binding Affinity and Potency
| Parameter | Value | Target | System | Reference |
| KD | 300 nM | Potassium Channels | Squid Axon | [1] |
| Ki | 100 pM | [125I]NTX binding site | Rat brain synaptosome membranes | [12] |
| Ki | 10-10 M | Radiolabelled dendrotoxin binding site | Rat brain synaptosomal membranes | [13] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Neurotransmitter Release from Synaptosomes
This protocol is adapted from studies investigating the effect of this compound on GABA release from mouse brain synaptosomes.[8][14]
-
Preparation of Synaptosomes:
-
Isolate synaptosomes from the brains of mice according to standard laboratory procedures.
-
-
Loading with Radiolabeled Neurotransmitter:
-
Incubate the synaptosomes with 3H-GABA to allow for uptake.
-
-
Perfusion and Sample Collection:
-
Wash the loaded synaptosomes and place them in a perfusion system.
-
Collect baseline fractions of the perfusate at regular intervals (e.g., 1 minute).
-
-
Application of this compound:
-
Introduce this compound into the perfusion medium at the desired concentration.
-
Continue collecting fractions to measure the release of 3H-GABA.
-
-
Data Analysis:
-
Measure the radioactivity in each collected fraction and in the synaptosomes at the end of the experiment.
-
Express the release of 3H-GABA as a percentage of the total radioactivity.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxins Targeting the Kv1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of the voltage-gated potassium channel Kv1.3 inhibits immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic peptides corresponding to the sequence of this compound indicate that the active site of this K+ channel blocker is located on its amino-terminal portion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a short-chain toxin from the Mexican scorpion Centruroides noxius, induces transmitter release by blocking K+ permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted nonviral delivery of genome editors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic in vivo delivery of gene editing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approach for in vivo delivery of CRISPR/Cas system: a recent update and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound 2, a novel K+ channel blocking peptide from the venom of the scorpion Centruroides noxius Hoffmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dendrotoxin-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
preventing degradation of Noxiustoxin in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Noxiustoxin in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (NTX) is a 39-amino acid peptide toxin originally purified from the venom of the Mexican scorpion Centruroides noxius. It functions as a potent blocker of voltage-dependent potassium channels (Kv) and has also been shown to affect calcium-activated potassium channels (KCa)[1]. By binding to these channels, this compound decreases potassium permeability, which can induce neurotransmitter release[1][2]. Its primary structure includes three disulfide bridges and an amidated C-terminus, which are crucial for its three-dimensional structure and biological activity[1].
Q2: What are the primary factors that can lead to the degradation of this compound in solution?
While specific degradation pathways for this compound are not extensively documented, based on its peptide nature, several factors can contribute to its degradation:
-
Proteolysis: As a peptide, this compound is susceptible to cleavage by proteases that may be present as contaminants in experimental systems.
-
Oxidation: The presence of oxidizing agents or exposure to light can lead to the oxidation of susceptible amino acid residues[3].
-
Deamidation: The C-terminal amide group and any asparagine or glutamine residues can undergo deamidation, particularly at non-neutral pH, which can alter the toxin's structure and function[1][3].
-
Disulfide Bond Scrambling: The three disulfide bonds (Cys7-Cys29, Cys13-Cys34, Cys17-Cys36) are critical for its stable fold. Reducing agents or extreme pH can lead to the disruption and incorrect reformation of these bonds, inactivating the toxin[1][3].
-
Physical Instability: Adsorption to surfaces (e.g., glass or plastic vials) and aggregation can lead to a loss of active this compound from the solution.
Q3: How should I store this compound solutions to minimize degradation?
For optimal stability, this compound should be stored lyophilized at -20°C or colder. Once reconstituted, it is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (days to a week), solutions can be kept at 4°C. For longer-term storage, it is advisable to store aliquots at -20°C or -80°C. The choice of solvent is also critical; reconstitution in a slightly acidic buffer (e.g., pH 5-6) can help to minimize deamidation[4].
Q4: What are some recommended additives to include in my this compound solutions to enhance stability?
To improve the stability of this compound in solution, consider the following additives:
-
Buffering Agents: Use a stable buffer system to maintain an optimal pH, typically between 5 and 7. Common choices include citrate or phosphate buffers.
-
Protease Inhibitors: If proteolytic degradation is a concern, a cocktail of protease inhibitors can be added to the solution.
-
Scavengers/Antioxidants: To prevent oxidation, consider adding antioxidants such as ascorbic acid or using metal chelators like EDTA.
-
Bulking Agents/Cryoprotectants: For lyophilized preparations or during freeze-thaw cycles, additives like mannitol, sucrose, or trehalose can help maintain the protein's native structure.
-
Surfactants: Low concentrations of non-ionic surfactants (e.g., Polysorbate 80) can be used to prevent adsorption to surfaces.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity over time in solution. | Degradation of the peptide. | 1. Aliquot the stock solution to minimize freeze-thaw cycles. 2. Store at -80°C for long-term storage. 3. Re-evaluate the buffer composition; consider a slightly acidic pH (5-6). 4. Add a protease inhibitor cocktail if contamination is suspected. |
| Inconsistent experimental results. | Adsorption of this compound to labware. | 1. Use low-protein-binding microcentrifuge tubes and pipette tips. 2. Consider adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) to your working solutions. 3. Incorporate a low concentration of a non-ionic surfactant (e.g., 0.01% Polysorbate 80) in your buffer. |
| Precipitation observed in the this compound solution. | Aggregation of the peptide. | 1. Gently vortex or pipette to redissolve. Avoid vigorous shaking. 2. If precipitation persists, consider a brief sonication. 3. Evaluate the buffer concentration and composition; high salt concentrations can sometimes promote aggregation. 4. The addition of stabilizers like arginine can help reduce aggregation. |
Experimental Protocols
Protocol 1: Reconstitution and Storage of Lyophilized this compound
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Reconstitute the peptide in a suitable, sterile buffer (e.g., 10 mM Sodium Acetate, pH 5.5 with 150 mM NaCl).
-
Gently pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous vortexing.
-
Determine the final concentration using a spectrophotometer, if possible, or based on the amount of lyophilized material and reconstitution volume.
-
-
Aliquoting and Storage:
-
Prepare single-use aliquots in low-protein-binding tubes. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.
-
For short-term storage (up to one week), store the aliquots at 4°C.
-
For long-term storage, flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer them to -80°C.
-
Protocol 2: Quality Control Check for this compound Activity
This protocol provides a general workflow to assess the activity of your this compound solution using an electrophysiology-based assay.
-
Cell Preparation: Prepare cells expressing the target potassium channel (e.g., Xenopus oocytes injected with cRNA for a specific Kv channel).
-
Electrophysiology Setup:
-
Use a two-electrode voltage-clamp or patch-clamp setup to record potassium currents from the cells.
-
Establish a stable baseline recording of the potassium current in the control bath solution.
-
-
Application of this compound:
-
Prepare a working dilution of your this compound solution in the bath solution.
-
Perfuse the cell with the this compound-containing solution.
-
-
Data Acquisition and Analysis:
-
Record the potassium current in the presence of this compound. A functional toxin will block the channel, leading to a reduction in the current.
-
Calculate the percentage of current inhibition to determine the activity of your this compound solution.
-
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Simplified signaling pathway of this compound's action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a short-chain toxin from the Mexican scorpion Centruroides noxius, induces transmitter release by blocking K+ permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of the stability of saxitoxin and neosaxitoxin in acidic solutions and lyophilized samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Noxiustoxin Purity and Activity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the purity and biological activity of Noxiustoxin (NTX).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (NTX) is a 39-amino acid peptide toxin originally purified from the venom of the Mexican scorpion Centrurodes noxius. It functions as a potent blocker of voltage-dependent potassium channels (Kv) and calcium-activated potassium channels.[1][2] NTX reversibly binds to the pore of these channels, thereby decreasing potassium permeability.[1][2] This blockage can lead to increased neurotransmitter release.[2] The N-terminal region of the toxin is believed to be crucial for its channel-blocking activity.[1][3]
Q2: What are the key biochemical properties of this compound?
Below is a summary of the essential biochemical data for this compound.
| Property | Value | Reference |
| Amino Acid Sequence | TIINVKCTSPKQCSKPCKELYGSSAGAKCMNGKCKCYNN-NH2 | [1] |
| Molecular Weight | 4195.06 Da | [1] |
| Disulfide Bridges | Cys7-Cys29, Cys13-Cys34, Cys17-Cys36 | [1] |
| C-terminus | Amidated | [1][4] |
| Synonyms | NTx, NXT, Toxin II-11, alpha-KTx 2.1 | [1] |
Q3: Which analytical techniques are recommended for assessing the purity of a this compound sample?
A combination of chromatographic and mass spectrometric techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Primarily used to determine the homogeneity of the peptide sample. A pure sample should ideally exhibit a single, sharp peak.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the peptide, verifying that it matches the theoretical mass of this compound.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can be used to visualize the purity of the toxin, especially under non-reducing conditions to ensure the absence of aggregates or fragments.
Q4: How can I determine the biological activity of my this compound sample?
The most direct method for assessing this compound's activity is through electrophysiological assays, specifically the patch-clamp technique, on cells expressing voltage-gated potassium channels.[4][5][6] A functional toxin will block the potassium currents in a dose-dependent manner. Additionally, neurotransmitter release assays using synaptosomes can be employed to measure the toxin's effect on neuronal excitability.[2][3]
Troubleshooting Guides
Purity Assessment Issues
Problem: Multiple peaks are observed in the HPLC chromatogram.
-
Possible Cause 1: Contamination. The sample may contain impurities from the synthesis or purification process.
-
Solution: Re-purify the sample using a different HPLC column or a gradient with a shallower slope for better resolution.
-
-
Possible Cause 2: Oxidation or degradation. this compound, like other peptides, can be susceptible to oxidation (especially of methionine, though NTX lacks it) or degradation over time.
-
Solution: Ensure proper storage of the peptide (lyophilized at -20°C or colder). Analyze a freshly prepared sample. Mass spectrometry can help identify potential modifications.
-
-
Possible Cause 3: Incorrectly folded isomers. The presence of multiple disulfide bridge isomers can lead to different conformations that may resolve as separate peaks.
-
Solution: This is a more complex issue that may require optimizing the refolding protocol during synthesis.
-
Problem: The observed mass in Mass Spectrometry does not match the theoretical mass.
-
Possible Cause 1: Presence of adducts. The peptide may have formed adducts with salts (e.g., sodium, potassium) or solvents.
-
Solution: Analyze the mass spectrum for peaks corresponding to common adducts. Ensure the sample is properly desalted before analysis.
-
-
Possible Cause 2: Incomplete post-translational modification (for synthetic peptides). The C-terminus of native this compound is amidated.[1][4] A synthetic version without this amidation will have a different mass.
-
Solution: Verify the synthesis protocol to ensure C-terminal amidation was included. The mass difference will be approximately 1 Da.
-
-
Possible Cause 3: Modifications during storage or handling. Deamidation or oxidation can alter the molecular weight.
-
Solution: Use a fresh sample and handle it carefully to minimize exposure to conditions that could cause modifications.
-
Activity Assay Issues
Problem: this compound fails to block potassium channels in the electrophysiology assay.
-
Possible Cause 1: Inactive toxin. The toxin may be improperly folded, degraded, or lack the correct disulfide bridges.
-
Solution: First, confirm the purity and molecular weight of the toxin using HPLC and MS. If the primary sequence is correct, the issue may lie in the tertiary structure. Consider obtaining a new batch of the toxin. For synthetic peptides, improper folding is a known potential issue.[7]
-
-
Possible Cause 2: Incorrect channel type. this compound is selective for certain types of potassium channels.[8]
-
Solution: Ensure that the cell line or neuron type used in your assay expresses potassium channels known to be sensitive to this compound (e.g., specific Kv channels).[6]
-
-
Possible Cause 3: Toxin concentration is too low. The blocking effect of this compound is concentration-dependent.[1]
-
Possible Cause 4: Issues with the experimental setup. Problems with the patch-clamp rig, solutions, or cell health can lead to a lack of observable effect.
-
Solution: Use a positive control (e.g., a well-characterized potassium channel blocker like TEA) to validate the experimental setup.
-
Problem: Inconsistent results in the neurotransmitter release assay.
-
Possible Cause 1: Synaptosome viability. The health and viability of the synaptosomes are critical for reliable results.
-
Solution: Ensure proper preparation and handling of synaptosomes. Use appropriate controls to measure basal and stimulated neurotransmitter release.
-
-
Possible Cause 2: Toxin degradation in the assay buffer.
-
Solution: Minimize the time the toxin spends in the assay buffer before application. Run a control with the vehicle to ensure it does not affect neurotransmitter release.
-
Experimental Protocols & Workflows
This compound Purity Assessment Workflow
Caption: Workflow for assessing the purity of a this compound sample.
1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Purpose: To separate the this compound peptide from any impurities.
-
Methodology:
-
Sample Preparation: Dissolve lyophilized this compound in a suitable solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Analysis: A pure sample should yield a single, sharp, symmetrical peak.
-
2. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the peptide.
-
Methodology:
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
-
Sample Preparation: The sample is typically diluted in a suitable solvent and mixed with a matrix (for MALDI) or infused directly (for ESI).
-
Analysis: Compare the observed mass-to-charge (m/z) ratio with the theoretical mass of this compound (4195.06 Da). Account for the charge state of the ions in ESI-MS.
-
3. SDS-PAGE
-
Purpose: To visualize the purity and check for aggregation.
-
Methodology:
-
Gel: Use a high-percentage Tris-Tricine gel (e.g., 16%) suitable for resolving small peptides.
-
Sample Preparation: Dissolve the toxin in a non-reducing sample buffer (without β-mercaptoethanol or DTT).
-
Running Conditions: Run the gel according to the manufacturer's instructions.
-
Staining: Stain the gel with Coomassie Blue or a more sensitive silver stain.
-
Analysis: A pure sample should show a single band at the expected molecular weight.
-
This compound Activity Assessment Workflow
Caption: Workflow for assessing the biological activity of this compound.
4. Electrophysiology (Whole-Cell Patch Clamp)
-
Purpose: To directly measure the blocking effect of this compound on potassium channels.
-
Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293, CHO) stably expressing a specific voltage-gated potassium channel subtype, or primary neurons.
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2).
-
-
Recording:
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell at a negative potential (e.g., -80 mV).
-
Apply depolarizing voltage steps (e.g., to +40 mV) to elicit outward potassium currents.
-
Record the baseline current.
-
-
Toxin Application: Perfuse the external solution containing this compound at various concentrations (e.g., 1 nM to 1 µM) onto the cell.
-
Analysis: Measure the reduction in the peak potassium current amplitude after toxin application. Plot the percentage of block against the toxin concentration to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathway Diagram
Caption: Mechanism of action for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a short-chain toxin from the Mexican scorpion Centruroides noxius, induces transmitter release by blocking K+ permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic peptides corresponding to the sequence of this compound indicate that the active site of this K+ channel blocker is located on its amino-terminal portion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical synthesis, structural and functional characterisation of this compound, a powerful blocker of lymphocyte voltage-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of synthetic peptides can be a misleading approach to generate vaccines against scorpion toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of toxins to study potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Noxiustoxin Binding Assays: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding Noxiustoxin (NTX) binding assays. This compound, a peptide toxin from the venom of the Mexican scorpion Centru-roides noxius, is a potent blocker of voltage-gated and calcium-activated potassium channels.[1] Accurate characterization of its binding properties is crucial for research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary binding targets?
This compound (NTX) is a 39-amino acid peptide that functions by physically blocking the pore of several types of voltage-gated potassium (K+) channels and calcium-activated K+ channels.[1] Its primary targets are these ion channels, where it binds reversibly to the channel's receptor site, thereby decreasing potassium ion permeability.[1] This makes it a valuable tool for studying the pharmacology and physiology of these channels.
Q2: What are the common assay formats used to study this compound binding?
Common formats for studying NTX binding include:
-
Radioligand Binding Assays: These assays use a radiolabeled form of this compound (or a competing ligand) to quantify binding to receptors on cell membranes or purified proteins.[2][3] Separation of bound from free radioligand is typically achieved through filtration.[4]
-
Fluorescence Polarization (FP) Assays: This method uses a fluorescently labeled this compound. When the labeled toxin binds to a larger protein target (the K+ channel), the tumbling rate of the molecule slows, resulting in an increase in the polarization of the emitted light.[5][6] This change is measured to determine binding.
-
Electrophysiological Assays (e.g., Patch-Clamp): While not a direct binding assay, electrophysiology measures the functional effect of this compound binding—the blockage of ion channel currents.[7] Binding affinity can be inferred from the concentration-dependent inhibition of the current.
Q3: What are the most critical parameters to control in a this compound binding assay?
To ensure data quality and reproducibility, the following parameters are critical:
-
Temperature and pH: Both can significantly affect binding affinity and protein stability. It's crucial to maintain consistent temperature and pH across all experiments.
-
Buffer Composition: The choice of buffer and the presence of specific ions can influence receptor conformation and ligand binding.[4] For instance, some ion channels require specific ions for proper function.
-
Incubation Time: Assays must be allowed to reach equilibrium, where the rates of association and dissociation are equal. The time required to reach equilibrium should be determined experimentally.[8]
-
Concentration of Ligand and Receptor: In competition assays, the concentration of the labeled ligand should ideally be at or below its dissociation constant (Kd) to ensure sensitivity.[3][9] The receptor concentration should be low enough to avoid ligand depletion.[3]
-
Purity of Reagents: The purity of the this compound, labeled probes, and the receptor preparation is paramount. Impurities can lead to artifacts and high non-specific binding.[6][10]
Troubleshooting Guide
Problem 1: High Non-Specific Binding (NSB)
High non-specific binding is a frequent issue where the labeled toxin sticks to surfaces other than the intended receptor, such as the filter membrane, assay plate, or other proteins. This can obscure the specific binding signal.
Q: My assay shows high background signal, and the non-specific binding is over 50% of the total binding. What are the likely causes and how can I fix this?
A: High NSB can be caused by several factors. The following steps provide a systematic approach to troubleshooting this issue.
-
Initial Diagnosis Workflow
Caption: Workflow for troubleshooting high non-specific binding.
Solutions:
-
Reduce Ligand Concentration: Hydrophobic ligands are more prone to non-specific binding.[9] Using a high concentration of the labeled ligand can saturate non-specific sites. Try reducing the concentration to be at or below the Kd of the binding interaction.[9]
-
Optimize Buffer Composition:
-
Add Blocking Agents: Including proteins like Bovine Serum Albumin (BSA) or bovine gamma globulin (BGG) in the assay buffer can block non-specific sites on surfaces.[10][11] Start with a concentration of 0.1-1%.
-
Increase Ionic Strength: Increasing the salt concentration (e.g., NaCl) in the buffer can disrupt electrostatic interactions that contribute to NSB.[12]
-
Add Surfactants: For hydrophobic interactions, adding a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 can be effective.[12]
-
-
Pre-treat Surfaces: In filtration assays, pre-soaking the filter paper with a blocking buffer (e.g., buffer containing 0.5% polyethyleneimine or BSA) can significantly reduce the binding of the ligand to the filter itself.
-
Choose a Different Competitor for NSB Determination: Use a structurally different, high-affinity unlabeled ligand to define non-specific binding. This ensures that only the specific binding of the radioligand to the receptor is displaced.[9]
| Parameter | Recommended Action | Target Outcome |
| Ligand Concentration | Reduce to ≤ Kd value | Minimize binding to low-affinity, non-specific sites |
| Buffer Additives | Add 0.1-1% BSA or BGG | Block non-specific sites on assay plates/filters |
| Ionic Strength | Increase NaCl concentration | Reduce non-specific electrostatic interactions |
| Hydrophobicity | Add 0.05% Tween-20 | Disrupt non-specific hydrophobic interactions |
Problem 2: Low or No Specific Binding Signal
This issue arises when the difference between total binding and non-specific binding is minimal or non-existent, suggesting a failure to detect the specific interaction.
Q: My specific binding signal is very weak, and my signal-to-noise ratio is poor. What could be wrong?
A: A weak or absent signal can stem from issues with the reagents, assay conditions, or the detection method.
-
Troubleshooting Logic for Low Signal
Caption: Logical flow for diagnosing low or absent specific binding signal.
Solutions:
-
Verify Receptor Integrity and Concentration:
-
Degradation: Ensure the membrane preparation or purified receptor has been stored correctly and has not undergone multiple freeze-thaw cycles, which can denature the protein.[10]
-
Insufficient Receptor: Titrate the amount of receptor (e.g., cell membrane protein) used in the assay.[9] There may not be enough target protein to generate a detectable signal.
-
-
Confirm Ligand Activity:
-
Optimize Assay Conditions:
-
Equilibrium Not Reached: Binding is a time-dependent process. Perform a time-course experiment to ensure the assay has reached equilibrium.[8]
-
Dissociation During Wash Steps: In filtration assays, the ligand may dissociate too quickly during the wash steps. Minimize the duration and volume of washes.
-
-
Check Instrument Settings: For fluorescence or scintillation counting, ensure the instrument's gain, filters, and read times are optimized for the specific assay to maximize the signal-to-noise ratio.[13]
Problem 3: Poor Reproducibility
Inconsistent results between replicate wells or across different experiments are a major concern for data reliability.
Q: I am seeing high variability between my replicates and my results are not consistent from day to day. How can I improve reproducibility?
A: Poor reproducibility often points to inconsistencies in assay execution and reagent handling.
Solutions:
-
Standardize Reagent Handling:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes of concentrated toxins, receptors, or competing compounds. Use calibrated pipettes.
-
Reagent Preparation: Prepare large master mixes of buffers and reagents to be used across all wells of an experiment, rather than adding components individually.
-
-
Ensure Homogeneity:
-
Membrane Suspensions: If using cell membranes, ensure they are thoroughly mixed and kept in a uniform suspension before aliquoting to prevent settling and uneven distribution of receptors.
-
SPA Beads: In Scintillation Proximity Assays (SPA), ensure beads are well-suspended during dispensing.[9]
-
-
Control Environmental Factors:
-
Temperature: Perform all incubation steps in a temperature-controlled incubator or water bath. Temperature fluctuations can alter binding kinetics.[6]
-
Timing: Standardize all incubation and wash times precisely across all plates and experiments.
-
-
Evaluate Assay Quality with Z'-Factor: For screening assays, calculate the Z'-factor to quantitatively assess assay quality. An optimized assay should have a Z'-factor between 0.5 and 1.0.[8][13]
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Large separation between positive and negative controls. Well-suited for HTS. |
| 0 to 0.5 | Acceptable | Small separation band; may identify false positives/negatives. |
| < 0 | Poor | No separation between controls; assay is not viable. |
Table data adapted from Zhang et al. (1999) and subsequent reviews.[8][13]
Key Experimental Protocol
Radioligand Competition Binding Assay (Filtration Method)
This protocol outlines a general procedure for determining the binding affinity of an unlabeled competitor for the same site as a radiolabeled this compound analog (e.g., ¹²⁵I-labeled NTX).
Objective: To determine the inhibition constant (Ki) of a test compound against the binding of a radiolabeled ligand to K+ channels.
Materials:
-
Radioligand: e.g., ¹²⁵I-NTX (at a concentration at or below its Kd).
-
Receptor Source: Synaptosomal membrane preparation from rat brain.
-
Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
Unlabeled Competitor: Test compound (serial dilutions).
-
Non-Specific Binding Control: High concentration of unlabeled NTX (e.g., 1 µM).
-
Filtration Apparatus: 96-well harvester with GF/B or GF/C glass fiber filters.
-
Scintillation Counter and Scintillation Fluid.
Workflow:
Caption: General workflow for a radioligand filtration binding assay.
Procedure:
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-Specific Binding (NSB), and each concentration of the unlabeled competitor.
-
Add Reagents:
-
To all wells, add 50 µL of Assay Buffer.
-
Competitor Wells: Add 25 µL of the serially diluted unlabeled competitor.
-
Total Binding Wells: Add 25 µL of Assay Buffer.
-
NSB Wells: Add 25 µL of a saturating concentration of unlabeled this compound.
-
Add 25 µL of the radioligand solution to all wells.
-
-
Initiate Binding: Add 100 µL of the receptor membrane suspension to all wells to start the reaction. The final volume is 200 µL.
-
Incubation: Incubate the plate for a predetermined time (e.g., 60-90 minutes) at room temperature or 37°C to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapidly filtering the contents of each well through the glass fiber filter mat using a cell harvester.
-
Washing: Immediately wash the filters three times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Punch the filters into vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = (Total Binding CPM) - (NSB CPM).
-
Plot the percent specific binding against the log concentration of the unlabeled competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The problems and pitfalls of radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. radioligand binding studies | PPT [slideshare.net]
- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Chemical synthesis, structural and functional characterisation of this compound, a powerful blocker of lymphocyte voltage-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 13. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.uwec.edu [chem.uwec.edu]
minimizing non-specific binding of Noxiustoxin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of Noxiustoxin (NTX) during their experiments.
Troubleshooting Guides
This section addresses specific issues related to non-specific binding (NSB) of this compound in a question-and-answer format.
Question 1: I am observing high background signal in my this compound ELISA. What are the likely causes and how can I reduce it?
Answer:
High background in an ELISA is a common issue often caused by non-specific binding of the toxin or the detection antibodies to the plate surface. Here are the primary causes and troubleshooting steps:
-
Inadequate Blocking: The blocking buffer may not be effectively coating all unoccupied sites on the microplate wells.
-
Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too high.
-
Insufficient Washing: Inadequate washing between steps can leave unbound reagents behind.
-
Hydrophobic or Ionic Interactions: The peptide nature of this compound can lead to non-specific adsorption to the polystyrene plate.
Troubleshooting Workflow:
Figure 1: A stepwise workflow for troubleshooting high background signal in a this compound ELISA.
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Blocking Buffer | Test a panel of blocking agents. Good starting points are 1-5% Bovine Serum Albumin (BSA), 1-5% non-fat dry milk, or commercially available protein-free blockers.[1][2][3][4] Increase incubation time to 2 hours at room temperature or overnight at 4°C.[4] | Different blocking agents have varying effectiveness depending on the assay components. Longer incubation ensures complete coating of the surface. |
| Antibody Dilution | Perform a titration of your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio. | Excess antibody can bind non-specifically, increasing background. |
| Washing | Increase the number of wash steps (e.g., from 3 to 5).[5] Add a non-ionic detergent like 0.05% Tween-20 to your wash buffer.[1] Ensure complete aspiration of wash buffer between steps. | Thorough washing removes unbound reagents. Detergents help to disrupt weak, non-specific interactions. |
| Buffer Additives | Include 0.1-0.5% BSA or a non-ionic detergent in your antibody dilution buffer.[6][7] | These additives can compete with this compound for non-specific binding sites. |
Question 2: My immunohistochemistry (IHC) with this compound shows diffuse, non-specific staining in the tissue. How can I improve the specificity?
Answer:
Diffuse staining in IHC is often a result of the toxin binding to unintended sites within the tissue. This can be due to several factors, including electrostatic interactions, hydrophobic interactions, or binding to endogenous components.
Troubleshooting Steps for IHC:
Figure 2: A logical progression for troubleshooting diffuse staining in this compound IHC experiments.
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Blocking | Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., 10% normal goat serum).[8] An alternative is a protein-based blocker like 3% BSA.[4] | Serum proteins block non-specific binding sites on the tissue. |
| This compound Concentration | Decrease the concentration of this compound used for incubation. | A lower concentration reduces the likelihood of low-affinity, non-specific interactions. |
| Wash Buffer | Increase the ionic strength of your wash buffer by incrementally adding NaCl (e.g., up to 500 mM).[9] Include a mild, non-ionic detergent such as 0.05% Tween-20. | Higher salt concentrations can disrupt electrostatic interactions, a common cause of NSB.[9][10] |
| Permeabilization | If targeting intracellular potassium channels, ensure adequate permeabilization with a detergent like Triton X-100 (0.1-0.5%).[8] | Incomplete permeabilization can lead to toxin accumulation in the extracellular matrix. |
| Endogenous Biotin/Peroxidase | If using a biotin-based detection system, block for endogenous biotin. If using HRP, quench endogenous peroxidase activity with 3% H₂O₂.[4][11] | These endogenous components can cause false positive signals. |
Question 3: I am performing a cell-based assay and suspect this compound is binding non-specifically to the cell culture plates and affecting my results. What can I do?
Answer:
Non-specific binding of peptides to plasticware is a known issue that can reduce the effective concentration of your toxin and lead to variability.
Strategies to Mitigate NSB in Cell-Based Assays:
| Strategy | Recommendation | Rationale |
| Pre-treatment of Plates | Pre-incubate the wells with a blocking solution such as 1% BSA for 1 hour, then wash before adding cells and the toxin. | This will coat the plastic surface and reduce available sites for this compound to bind non-specifically. |
| Use of Low-Binding Plates | Utilize commercially available low-protein-binding microplates. | These plates have a modified surface chemistry that minimizes protein and peptide adsorption. |
| Inclusion of a Carrier Protein | Add a low concentration of a carrier protein like 0.1% BSA to your culture medium during the toxin incubation step.[10] | The carrier protein will competitively bind to non-specific sites on the plate and can also help to stabilize the toxin in solution. |
| Optimize Toxin Concentration | Perform a dose-response curve to determine the lowest effective concentration of this compound. | Using the minimal necessary concentration will reduce the absolute amount of toxin available for non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (NTX) is a 39-amino acid peptide toxin originally isolated from the venom of the Mexican scorpion Centruroides noxius.[6] Its primary targets are voltage-gated (Kv) and calcium-activated (KCa) potassium channels.[12] It physically blocks the pore of these channels, thereby inhibiting the flow of potassium ions.[12]
Q2: What is the binding affinity of this compound for its targets?
The dissociation constant (Kd) of this compound can vary depending on the specific potassium channel subtype and the experimental system. For instance, its Kd for binding to rat brain synaptosomal membranes has been reported to be in the range of 160-300 nM. It has a high affinity for certain Kv channels, with an IC₅₀ of approximately 1-2 nM for Kv1.3 and Kv1.2, respectively.[13]
Q3: What are the downstream effects of this compound binding to potassium channels?
By blocking potassium channels, this compound prolongs the repolarization phase of the action potential.[14] This can lead to an increase in neurotransmitter release from nerve terminals.[15] In the context of the immune system, blocking Kv1.3 channels on T-lymphocytes can suppress their activation and proliferation, suggesting a potential immunomodulatory role.[13]
Signaling Pathway of this compound Action:
Figure 3: The signaling cascade initiated by this compound's blockade of voltage-gated potassium channels.
Q4: How can I quantitatively assess the non-specific binding of this compound in my assay?
To quantify NSB, you can include control wells or samples that lack the specific target of this compound. For example:
-
In an ELISA: Use wells coated only with blocking buffer (no target antigen) and measure the signal generated by the addition of this compound and detection reagents. This signal represents the NSB to the plate and blocking agent.
-
In a cell-based assay: Use a cell line that does not express the target potassium channel. The binding observed in these cells can be attributed to non-specific interactions.
-
In IHC: Stain a negative control tissue known not to express the target channel. Any observed staining is likely non-specific.[4]
Q5: Are there any general principles for selecting a blocking agent for peptide toxins like this compound?
Yes, the ideal blocking agent should be a protein or a mixture of proteins that is unrelated to the experimental system and effectively coats all non-specific binding sites without interfering with the specific interaction.
Comparison of Common Blocking Agents:
| Blocking Agent | Concentration | Advantages | Disadvantages |
| BSA | 1-5% | Readily available, relatively inexpensive, effective in many applications.[3] | Can have lot-to-lot variability. Not suitable for all antibodies. |
| Non-fat Dry Milk | 1-5% | Inexpensive and effective for many applications. | Contains phosphoproteins and biotin, which can interfere with certain detection systems.[3] |
| Normal Serum | 5-10% | Very effective for IHC as it blocks Fc receptors and other non-specific sites in tissue.[8] | Can be expensive; must be from the species of the secondary antibody. |
| Fish Gelatin | 0.1-1% | Low cross-reactivity with mammalian antibodies. | May be less effective than BSA or milk in some cases. |
| Commercial/Synthetic Blockers | Varies | High lot-to-lot consistency, often protein-free. | Can be more expensive. |
Experimental Protocols
Protocol 1: ELISA for this compound Binding with Minimized Non-Specific Binding
-
Coating:
-
Dilute the target protein (e.g., purified potassium channel) to 2-10 µg/mL in a suitable coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).
-
Add 100 µL per well to a high-protein-binding 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution.
-
Wash the plate 3 times with 200 µL per well of Wash Buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL per well of Blocking Buffer (e.g., 3% BSA in PBS with 0.05% Tween-20).
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking buffer.
-
Wash the plate 3 times with Wash Buffer.
-
-
This compound Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer (1% BSA in PBS with 0.05% Tween-20).
-
Add 100 µL of the diluted toxin to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the this compound solution.
-
Wash the plate 5 times with Wash Buffer.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Noxiustoxin primary antibody in Assay Buffer.
-
Add 100 µL per well and incubate for 1 hour at 37°C.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the plate 5 times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in Assay Buffer.
-
Add 100 µL per well and incubate for 1 hour at room temperature.
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the plate 5 times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP).
-
Incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength.
-
Protocol 2: Immunohistochemistry (IHC) Staining with this compound
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) in a suitable buffer (e.g., 10 mM sodium citrate, pH 6.0) if required for the target.
-
-
Quenching Endogenous Peroxidase (if using HRP detection):
-
Incubate slides in 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides in Blocking Buffer (e.g., 10% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
-
This compound Incubation:
-
Dilute this compound to the desired concentration in Antibody Diluent (e.g., 1% BSA in PBS).
-
Apply the diluted toxin to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse slides 3 times with Wash Buffer (PBS with 0.05% Tween-20).
-
-
Primary Antibody Incubation:
-
Apply the anti-Noxiustoxin primary antibody diluted in Antibody Diluent.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Rinse slides 3 times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Apply the biotinylated or enzyme-conjugated secondary antibody.
-
Incubate for 30-60 minutes at room temperature.
-
-
Washing:
-
Rinse slides 3 times with Wash Buffer.
-
-
Detection:
-
If using an avidin-biotin complex (ABC) method, incubate with the ABC reagent.
-
Apply the chromogen substrate (e.g., DAB) and monitor for color development.
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
References
- 1. researchgate.net [researchgate.net]
- 2. sbcb.bioch.ox.ac.uk [sbcb.bioch.ox.ac.uk]
- 3. semanticscholar.org [semanticscholar.org]
- 4. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 5. Voltage-Gated K+ Channels [ks.uiuc.edu]
- 6. shigematsu-bio.com [shigematsu-bio.com]
- 7. biossusa.com [biossusa.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Voltage-Gated Potassium Channels: A Structural Examination of Selectivity and Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the effect of salt additives in Protein L affinity chromatography for the purification of tandem single-chain variable fragment bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
- 13. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Site directed mutants of this compound reveal specific interactions with potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Noxiustoxin solubility in different experimental buffers
Welcome to the . This resource provides researchers, scientists, and drug development professionals with essential information for the effective use of Noxiustoxin in experimental settings. Find troubleshooting guidance and answers to frequently asked questions below.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound, with a focus on solubility and activity.
| Problem | Potential Cause | Recommended Solution |
| Difficulty dissolving lyophilized this compound | The peptide may be adhering to the vial. The chosen solvent may be inappropriate. | Before opening, centrifuge the vial to pellet the lyophilized powder. To reconstitute, use a high-quality, sterile aqueous buffer. For initial solubilization, consider deionized water followed by dilution into the desired experimental buffer. |
| Precipitation observed after reconstitution or dilution | The buffer composition is suboptimal. The concentration of the toxin is too high for the buffer conditions. | Scorpion toxins are often more stable in ionic solutions than in pure water[1]. Ensure your buffer has sufficient ionic strength (e.g., by including NaCl or KCl). If precipitation occurs, try reducing the final concentration of this compound. Consider testing a range of pH values, as protein solubility can be pH-dependent[2]. |
| Loss of this compound activity | The toxin may have adsorbed to plastic surfaces. Repeated freeze-thaw cycles could be degrading the peptide. The experimental buffer may be interfering with the toxin's function. | To prevent adsorption, use low-protein-binding microcentrifuge tubes and pipette tips. Aliquot the reconstituted this compound into single-use volumes to avoid repeated freeze-thaw cycles. Ensure the experimental buffer does not contain components that could interfere with this compound's interaction with potassium channels. |
| Inconsistent experimental results | The concentration of the working solution may be inaccurate due to incomplete solubilization or adsorption. The toxin's activity may be concentration-dependent. | After reconstitution, gently vortex and visually inspect to ensure complete dissolution. The mode of action of this compound can be concentration-dependent, with different effects observed at concentrations below and above 1.5 μM[3]. Prepare fresh dilutions for each experiment to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: While specific instructions from the supplier should always be followed, a common starting point for reconstituting peptide toxins like this compound is high-purity, sterile deionized water. Once dissolved, this stock solution can be diluted into the desired experimental buffer. It is advisable to prepare a concentrated stock solution to minimize the volume of water added to your experimental system.
Q2: How should I store reconstituted this compound?
A2: For short-term storage (a few days), keep the solution at 4°C. For long-term storage, it is recommended to aliquot the reconstituted this compound into single-use volumes in low-protein-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is the mechanism of action of this compound?
A3: this compound is a peptide from the venom of the Mexican scorpion Centruroides noxius.[3][4] It functions by blocking voltage-dependent potassium channels and calcium-activated potassium channels[3]. This blockage of K+ channels leads to a decrease in potassium permeability, which can induce the release of neurotransmitters like GABA from synaptosomes[4][5].
Q4: Is this compound's activity dependent on its concentration?
A4: Yes, the effects of this compound can be concentration-dependent. For instance, its blockage of K+ currents has been observed to be voltage-independent at concentrations below 1.5 μM and voltage-dependent at concentrations above this threshold[3].
Q5: Are there any general principles for selecting a suitable experimental buffer for this compound?
A5: As a peptide toxin, this compound's stability and solubility can be influenced by the buffer's ionic strength and pH[1][2]. Generally, buffers with physiological ionic strength (e.g., containing NaCl or KCl) are preferred over pure water, as they can help maintain the structural integrity of the toxin[1]. The pH of the buffer should also be considered, as it can affect the charge of the peptide and its interaction with its target ion channels.
This compound Solubility in Experimental Buffers
Specific quantitative solubility data for this compound in various buffers is not extensively published. However, based on the biochemical properties of similar scorpion venom peptides, the following table provides a qualitative guide to expected solubility.
| Buffer Type | Expected Solubility | Rationale |
| Deionized Water | Moderate | Good for initial reconstitution, but ionic solutions are generally better for long-term stability of scorpion toxins[1]. |
| Phosphate-Buffered Saline (PBS) | Good | The presence of salts provides the ionic strength that is often beneficial for the stability of peptide toxins[1]. |
| Tris-Buffered Saline (TBS) | Good | Similar to PBS, the ionic strength of TBS is expected to support the solubility and stability of this compound. |
| HEPES-Buffered Saline | Good | Another common physiological buffer, its ionic composition should be suitable for maintaining this compound in solution. |
| Low Ionic Strength Buffers | Potentially Poor | Buffers with low salt concentrations may not be optimal, as scorpion toxins generally exhibit greater structural stability in ionic solutions[1]. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation: Before opening the vial, centrifuge it briefly (e.g., at 1,000 x g for 1 minute) to ensure the lyophilized peptide is at the bottom of the tube.
-
Reconstitution: Add the required volume of a suitable solvent (e.g., sterile deionized water) to achieve the desired stock concentration. The choice of solvent should be guided by the manufacturer's recommendations, if available.
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Visually inspect the solution to confirm there are no visible particles.
-
Aliquoting and Storage: For long-term storage, dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store these aliquots at -20°C or below.
Protocol 2: General Workflow for Assessing this compound Activity on Synaptosomes
This protocol provides a generalized workflow based on experimental descriptions in the literature[4][5].
Caption: Workflow for a neurotransmitter release assay using this compound.
Signaling Pathway
The following diagram illustrates the mechanism by which this compound induces neurotransmitter release.
References
- 1. Scorpion toxins prefer salt solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a short-chain toxin from the Mexican scorpion Centruroides noxius, induces transmitter release by blocking K+ permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic peptides corresponding to the sequence of this compound indicate that the active site of this K+ channel blocker is located on its amino-terminal portion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Noxiustoxin Application in Automated Patch Clamp
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Noxiustoxin in automated patch clamp (APC) systems. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and key data presented for ease of use.
Troubleshooting Guide
This section addresses specific issues that may arise during automated patch clamp experiments with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Seal Resistance or High Seal Failure Rate | 1. Cell Health and Quality: Poor cell viability or membrane integrity. 2. Suboptimal Seal Enhancers: Inappropriate concentration or type of seal enhancer for the cell line. 3. This compound Interference: The peptide may interfere with the membrane-substrate interaction at high concentrations. | 1. Optimize Cell Culture and Handling: Ensure cells are in a logarithmic growth phase and handle them gently during harvesting and preparation for the APC platform. Use fresh, healthy cells for each experiment.[1] 2. Adjust Seal Enhancer Solutions: Experiment with different seal enhancers (e.g., CaF₂) or their concentrations to improve seal formation.[2] Note that some seal enhancers may affect the biophysical properties of the ion channel under investigation.[2] 3. Pre-read before Toxin Application: Establish a stable giga-ohm seal before introducing this compound to the recording chamber. If issues persist, consider using a lower initial concentration of the toxin. |
| Inconsistent or Noisy Recordings | 1. Electrical Noise: Improper grounding or shielding of the APC system. 2. Clogged Microfluidics: Aggregation of the peptide or other components in the system's fluidics. 3. Unstable Recordings: Intrinsic rundown of the ion channel current over time. | 1. Check System Grounding: Ensure the APC system and any peripheral equipment are properly grounded.[3][4] 2. Ensure Toxin Solubility and Filtration: Prepare fresh this compound solutions and filter them before use to remove any aggregates. Regularly clean the microfluidic pathways of the APC instrument according to the manufacturer's instructions. 3. Monitor Current Rundown: Establish a baseline recording to assess the stability of the current before applying this compound. If significant rundown is observed, experimental conditions such as the composition of the intracellular solution may need to be optimized.[5][6] |
| Slow Onset or Incomplete Block of Current | 1. Non-Specific Binding: this compound, being a peptide, may adhere to the plasticware or tubing of the APC system, reducing the effective concentration reaching the cells. 2. Inadequate Concentration: The concentration of this compound may be too low to achieve a complete block. 3. Slow Binding Kinetics: The association rate of the toxin with the ion channel may be slow. | 1. Pre-incubate with a "Priming" Solution: To mitigate non-specific binding, flush the system with a low concentration of a carrier protein like bovine serum albumin (BSA) before introducing the this compound solution. 2. Perform a Dose-Response Curve: Systematically test a range of this compound concentrations to determine the optimal blocking concentration for your specific cell line and channel of interest. 3. Increase Incubation Time: Allow for a longer incubation period to ensure the toxin has sufficient time to bind to the target ion channels. |
| Variability in IC₅₀ Values | 1. Peptide Stability: Degradation of this compound over time, especially at room temperature or after multiple freeze-thaw cycles. 2. Inconsistent Cell Expression Levels: Variation in the expression of the target ion channel across different cell passages or batches. 3. Voltage Protocol Dependence: The potency of this compound may be dependent on the state of the ion channel (resting, open, or inactivated).[7] | 1. Proper Toxin Handling and Storage: Aliquot this compound upon receipt and store at -20°C or below. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Use Consistent Cell Passages: Use cells from a similar passage number for all experiments to minimize variability in channel expression. 3. Standardize Voltage Protocols: Use a consistent voltage protocol across all experiments to ensure that the ion channels are in the same state when the toxin is applied. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in an automated patch clamp experiment?
A1: A good starting point for this compound is in the low nanomolar range (1-10 nM).[8] However, the optimal concentration will depend on the specific ion channel subtype and the cell line being used. It is highly recommended to perform a full dose-response curve to determine the IC₅₀ for your experimental conditions.
Q2: Which cell lines are suitable for studying this compound's effects on Kv1.3 channels using APC?
A2: Cell lines stably expressing high levels of the target channel are ideal. For Kv1.3, CHO (Chinese Hamster Ovary) or HEK (Human Embryonic Kidney) cells stably transfected with the human Kv1.3 channel (hKv1.3) are commonly used and are well-suited for automated patch clamp systems.[9]
Q3: How can I minimize non-specific binding of this compound to the APC consumables?
A3: To reduce non-specific binding, you can pre-treat the microfluidic chips and tubing with a solution containing a carrier protein, such as 0.1% Bovine Serum Albumin (BSA). This helps to block non-specific binding sites. Additionally, using low-binding consumables, if available for your APC platform, is recommended.
Q4: Is this compound stable in standard extracellular solutions at room temperature?
A4: Like many peptides, this compound can be susceptible to degradation by proteases and adsorption to surfaces. It is best practice to prepare fresh working solutions of this compound in your extracellular buffer for each experiment and keep them on ice until use. Avoid prolonged storage of dilute solutions at room temperature.
Q5: Can I use the same this compound solution for multiple experiments on the same day?
A5: For optimal consistency, it is recommended to use freshly prepared dilutions for each experimental run. If you need to reuse a solution, keep it on ice and use it within a few hours. Be aware that repeated pipetting can introduce contaminants and affect the concentration.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound on various potassium channels.
| Target Channel | Cell Type | Method | IC₅₀ / Kᵢ | Reference |
| Voltage-dependent K⁺ channels | B lymphocytes | Patch-clamp | 2 nM (affinity) | [8] |
| Ca²⁺-activated K⁺ channels (small conductance) | Bovine aortic endothelial cells | Patch-clamp (outside-out) | ~0.5 µM | [10] |
| K⁺ channels | Rat brain synaptosomes | Binding assay | 100 pM (Kᵢ) | [10] |
Experimental Protocols
Detailed Methodology for Determining the IC₅₀ of this compound on hKv1.3 Channels using an Automated Patch Clamp System
This protocol provides a general framework. Specific parameters may need to be optimized for your particular APC platform (e.g., QPatch, SyncroPatch).
1. Cell Preparation:
- Culture CHO cells stably expressing hKv1.3 channels under standard conditions.
- Harvest cells when they reach 70-80% confluency using a gentle, non-enzymatic cell dissociation solution to maintain cell membrane integrity.
- Wash the cells with the extracellular solution and resuspend them at a concentration of 1-5 x 10⁶ cells/mL.
- Allow the cells to recover for at least 30 minutes at room temperature before use.
2. Solution Preparation:
- Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA; pH 7.2 with KOH.
- Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
- This compound Stock Solution: Prepare a 1 mM stock solution of this compound in water or a suitable buffer and store in aliquots at -20°C.
- This compound Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in the extracellular solution to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).
3. Automated Patch Clamp Procedure:
- Prime the APC system's fluidics with the extracellular solution.
- Load the cell suspension, intracellular solution, and this compound working solutions onto the instrument.
- Initiate the automated cell capture and sealing process to achieve whole-cell configuration. Aim for seal resistances >1 GΩ.
- Apply a voltage-clamp protocol to elicit hKv1.3 currents. A typical protocol would be a step from a holding potential of -80 mV to +40 mV for 200-500 ms.
- Establish a stable baseline recording of the hKv1.3 current in the extracellular solution for at least 3-5 minutes.
- Perform a cumulative or single-addition dose-response experiment by applying increasing concentrations of this compound. Allow for sufficient incubation time at each concentration (typically 3-5 minutes) for the block to reach steady-state.
- Include a vehicle control (extracellular solution with the same final solvent concentration as the highest this compound concentration) in your experimental design.
4. Data Analysis:
- Measure the peak current amplitude at the depolarizing step for each this compound concentration.
- Normalize the current at each concentration to the baseline current before toxin application.
- Plot the normalized current as a function of the this compound concentration.
- Fit the data to a Hill equation to determine the IC₅₀ value.
Visualizations
Caption: this compound's mechanism of action.
References
- 1. sophion.com [sophion.com]
- 2. Seal resistance in automated patch clamp experiments [metrionbiosciences.com]
- 3. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. sophion.com [sophion.com]
- 6. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Chemical synthesis, structural and functional characterisation of this compound, a powerful blocker of lymphocyte voltage-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sophion.com [sophion.com]
- 10. This compound 2, a novel K+ channel blocking peptide from the venom of the scorpion Centruroides noxius Hoffmann - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring consistent Noxiustoxin activity between batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent Noxiustoxin activity between batches in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (NTX) is a peptide toxin originally isolated from the venom of the Mexican scorpion Centruroides noxius.[1] It is a potent blocker of voltage-dependent and calcium-activated potassium channels.[1] NTX physically occludes the pore of these channels, thereby inhibiting potassium ion flux and altering cellular excitability.[1] Its primary site of action is thought to be the N-terminal portion of the peptide.[1]
Q2: What are the common causes of inconsistent this compound activity between batches?
Inconsistent activity between different batches of this compound can arise from several factors:
-
Purity: The percentage of the active this compound peptide in the lyophilized powder can vary. Impurities may include truncated or modified peptides that can interfere with the toxin's activity.
-
Peptide Content: The net peptide content of the lyophilized powder can differ between batches due to the presence of counter-ions (e.g., TFA) and water.
-
Oxidation: The presence of methionine or cysteine residues makes peptides susceptible to oxidation, which can inactivate the toxin.
-
Improper Storage and Handling: this compound, like other peptides, is sensitive to temperature fluctuations, repeated freeze-thaw cycles, and exposure to moisture and light.[2][3][4]
-
Aggregation: Peptides can aggregate over time, reducing their effective concentration and activity.
Q3: How should I properly store and handle this compound to ensure its stability?
To maintain the stability and activity of this compound, follow these storage and handling guidelines:
-
Long-term Storage (Lyophilized): Store lyophilized this compound at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.[2][3][4]
-
Short-term Storage (Lyophilized): For short periods, lyophilized peptide can be stored at 4°C.[3]
-
Reconstitution: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[3][4] Reconstitute the peptide in a suitable, high-purity solvent. For peptides containing methionine or cysteine, using oxygen-free solvents is recommended to prevent oxidation.[5]
-
Storage in Solution: It is not recommended to store this compound in solution for extended periods.[3][4] If necessary, prepare small aliquots of the stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Reduced or no this compound activity observed. | 1. Degraded Toxin: Improper storage or handling may have led to the degradation of the this compound. 2. Incorrect Concentration: Errors in calculating the concentration of the stock or working solutions. 3. Sub-optimal Experimental Conditions: The pH, ionic strength, or temperature of the experimental buffer may not be optimal for this compound activity. | 1. Verify Storage: Ensure the toxin has been stored at the recommended temperature and protected from light and moisture.[2][3][4] 2. Prepare Fresh Solutions: Reconstitute a fresh vial of this compound and prepare new working solutions. 3. Confirm Concentration: Use a spectrophotometer to measure the peptide concentration (A280) if the sequence contains Trp or Tyr, or rely on the net peptide content from the Certificate of Analysis for accurate calculations. 4. Optimize Buffer: Ensure the experimental buffer has a pH between 5 and 7 and contains appropriate physiological salt concentrations. Scorpion toxins are known to be more stable in ionic solutions.[6] |
| High variability in results between experiments using the same batch. | 1. Inconsistent Aliquoting: Repeated freeze-thaw cycles of the same stock solution can lead to degradation. 2. Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces, leading to a lower effective concentration. 3. Inconsistent Experimental Protocol: Minor variations in incubation times, cell densities, or reagent additions can lead to variability. | 1. Use Single-Use Aliquots: Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.[4] 2. Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes and pipette tips. 3. Standardize Protocol: Carefully document and standardize all steps of the experimental protocol. |
| Different batches of this compound show different levels of activity. | 1. Variation in Purity/Peptide Content: The purity and net peptide content can differ between synthesis batches. 2. Presence of Inactive Isoforms: The synthesis process may have resulted in different ratios of active versus inactive (e.g., oxidized, aggregated) toxin. | 1. Review Certificate of Analysis (CofA): Compare the CofAs of the different batches, paying close attention to the purity (by HPLC) and net peptide content. 2. Perform a Bioassay: Conduct a functional bioassay (e.g., electrophysiology) to determine the specific activity of each batch. 3. Normalize Concentration: Adjust the concentration of each batch based on its specific activity to ensure equivalent functional units are used in experiments. |
Quality Control and Batch Validation
To ensure consistent and reproducible results, it is crucial to perform quality control checks on each new batch of this compound.
Certificate of Analysis (CofA) Review
A typical Certificate of Analysis for synthetic this compound should include the following parameters. Always compare these parameters between batches.
| Parameter | Method | Typical Specification | Purpose |
| Appearance | Visual Inspection | White to off-white lyophilized powder | Confirms the physical state of the product. |
| Molecular Weight | Mass Spectrometry (MS) | 4195.0 ± 2.0 Da | Confirms the identity of the peptide.[1] |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥95% | Determines the percentage of the desired peptide relative to impurities. |
| Peptide Content | Amino Acid Analysis or UV Spectrophotometry | ≥70% | Quantifies the amount of peptide in the lyophilized powder, accounting for counter-ions and water. |
| Solubility | Visual Inspection | Clear, colorless solution in water or specified buffer | Ensures the peptide can be properly dissolved for experimental use. |
Functional Validation: Electrophysiology Bioassay
A functional bioassay is the most reliable method to confirm the activity of each this compound batch. Electrophysiology, specifically the patch-clamp technique, is the gold standard for assessing the potency of ion channel blockers like this compound.[7]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a new batch of this compound on a specific voltage-gated potassium channel (e.g., Kv1.3).
Experimental Workflow Diagram
Caption: Workflow for functional validation of this compound using patch-clamp electrophysiology.
Detailed Protocol:
-
Cell Preparation:
-
Use a stable cell line expressing the target potassium channel (e.g., HEK293 cells stably transfected with Kv1.3).
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
-
Solution Preparation:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
This compound Preparation:
-
Reconstitute a fresh aliquot of this compound in the extracellular solution to create a high-concentration stock solution (e.g., 1 mM).
-
Perform serial dilutions to obtain a range of concentrations to test (e.g., 0.1 nM to 1 µM).
-
-
Patch-Clamp Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Using a glass micropipette filled with the intracellular solution, establish a whole-cell patch-clamp configuration on a single cell.[8][9]
-
Clamp the cell's membrane potential at a holding potential of -80 mV.
-
Elicit potassium currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms) every 15 seconds.
-
Record a stable baseline current for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of this compound, allowing the inhibitory effect to reach a steady state at each concentration.
-
After the highest concentration, perfuse with the control extracellular solution to check for washout of the toxin effect.
-
-
Data Analysis:
-
Measure the peak current amplitude at each this compound concentration.
-
Normalize the current inhibition relative to the baseline current.
-
Plot the percentage of current inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the curve with a Hill equation to determine the IC₅₀ value.
-
This compound Signaling Pathway
The primary action of this compound is the direct blockade of potassium channels, which in turn affects downstream cellular processes that are dependent on the membrane potential and potassium ion flux.
Caption: Simplified signaling pathway showing this compound's blockade of K+ channels leading to neurotransmitter release.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. jpt.com [jpt.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 6. Scorpion toxins prefer salt solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Patch Clamp Protocol [labome.com]
dealing with slow wash-out of Noxiustoxin effects
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Noxiustoxin in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common issues, with a focus on dealing with the slow wash-out of this compound effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (NTX) is a peptide toxin isolated from the venom of the Mexican scorpion Centrurodes noxius. It is a potent blocker of voltage-gated and calcium-activated potassium channels.[1][2] Its primary targets include Kv1.2 and Kv1.3 channels, with high affinity in the low nanomolar range.[3]
Q2: Is the binding of this compound reversible?
Yes, this compound binds to potassium channels reversibly.[2] However, the time required for complete washout of its effects can vary depending on experimental conditions.
Q3: What is the typical washout time for this compound in electrophysiology experiments?
There is no single "typical" washout time, as the dissociation of this compound from its target channels is a kinetic process influenced by several factors. While complete reversal has been demonstrated, the process can be slow. Researchers should expect washout to take several minutes and will need to monitor the recovery of the ion channel currents to determine the necessary perfusion time for their specific experimental setup.
Q4: Are there any known antagonists or reversal agents for this compound?
Currently, there are no specific pharmacological antagonists that are commercially available to instantly reverse the effects of this compound. The primary method for reversing its effects is through continuous perfusion of a toxin-free solution.
Troubleshooting Guide: Slow Wash-out of this compound
This guide provides a systematic approach to troubleshooting slow or incomplete washout of this compound effects in your experiments.
Issue: The effect of this compound is not reversing or is reversing very slowly during washout.
1. Verify Perfusion System Integrity:
-
Action: Ensure your perfusion system is functioning optimally. Check for leaks, blockages, and adequate flow rates. The exchange of the bath solution around your cells or tissue should be rapid and complete.
-
Rationale: Inefficient solution exchange is the most common cause of slow washout. The local concentration of the toxin around the preparation may remain high if the perfusion is not adequate.
2. Increase Washout Duration:
-
Action: Extend the washout period. Monitor the recovery of the channel current in real-time to gauge the progress of the washout.
-
Rationale: The dissociation of this compound is a time-dependent process. In some cases, a longer perfusion time is all that is needed to achieve complete reversal.
3. Optimize Washout Solution Composition:
-
Action: Consider modifying the composition of your washout buffer. For instance, altering the pH of the external solution may influence the dissociation rate of the toxin. For some scorpion toxins, a more alkaline pH has been shown to decrease the affinity of the toxin for the channel.
-
Rationale: The binding of peptide toxins to ion channels can be sensitive to the ionic strength and pH of the surrounding solution.[4]
4. Consider the this compound Concentration Used:
-
Action: If possible, use the lowest effective concentration of this compound in your experiments.
-
Rationale: At higher concentrations (above 1.5 µM), the block by this compound can become voltage-dependent.[2] While the direct impact on washout kinetics is not fully elucidated, using lower concentrations that still provide a clear effect will likely facilitate a more rapid reversal.
5. Implement Voltage Protocol Changes (for voltage-clamp experiments):
-
Action: If you are using a high concentration of this compound, applying repetitive depolarizing pulses may help to partially alleviate the block.[5]
-
Rationale: For voltage-dependent blocks, changing the membrane potential can influence the binding and unbinding of the toxin.
Data Presentation
Table 1: this compound Target Affinity
| Target Ion Channel | Reported Affinity (IC₅₀ / Kd) | Reference |
| Kv1.2 | ~2 nM (IC₅₀) | [3] |
| Kv1.3 | ~1 nM (IC₅₀) | [3] |
| Squid Axon K+ Channels | 300 nM (Kd) | [2] |
Experimental Protocols
Protocol 1: Standard Washout Procedure in Whole-Cell Patch-Clamp Electrophysiology
-
Establish a Stable Baseline: After achieving the whole-cell configuration, perfuse the cell with a standard extracellular solution until a stable baseline current is recorded.
-
This compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound. Monitor the inhibition of the target potassium current until a steady-state block is achieved.
-
Initiate Washout: Switch the perfusion back to the toxin-free extracellular solution.
-
Monitor Recovery: Continuously record the current during the washout phase. The recovery of the current amplitude to its initial baseline level indicates a complete washout.
-
Data Analysis: Plot the current amplitude as a function of time to visualize the kinetics of washout.
Protocol 2: Assessing Voltage-Dependence of Washout
-
Establish Toxin Block: Following the application of a high concentration of this compound (>1.5 µM), establish a stable block of the potassium current.
-
Apply Repetitive Depolarization: During the washout phase with a toxin-free solution, apply a train of depolarizing voltage steps (e.g., to +40 mV for 50 ms, repeated at 1 Hz).
-
Monitor Current Recovery: Compare the rate of current recovery with and without the repetitive depolarization protocol.
-
Analysis: An accelerated recovery during the depolarization protocol would suggest a voltage-dependent component to the toxin's unbinding.
Mandatory Visualizations
References
- 1. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tityustoxin-K(alpha) blockade of the voltage-gated potassium channel Kv1.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tityustoxin-K(alpha) blockade of the voltage-gated potassium channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical synthesis, structural and functional characterisation of this compound, a powerful blocker of lymphocyte voltage-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling for temperature effects on Noxiustoxin binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Noxiustoxin (NTX), with a specific focus on controlling for temperature effects during binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (NTX) is a peptide toxin originally purified from the venom of the Mexican scorpion Centruroides noxius.[1] It is a potent blocker of several types of voltage-gated potassium (Kv) channels and also affects calcium-activated potassium channels.[1] Its primary targets include Kv1.1, Kv1.2, Kv1.3, and other related potassium channels, making it a valuable tool for studying the pharmacology and physiology of these channels.
Q2: Why is controlling temperature important when studying this compound binding?
Temperature is a critical parameter in all biochemical and electrophysiological experiments for several reasons:
-
Binding Kinetics: The association (on-rate) and dissociation (off-rate) of NTX from its target channel are temperature-dependent processes. Changes in temperature can significantly alter the binding affinity (Kd).
-
Ion Channel Gating: The gating kinetics (opening, closing, and inactivation) of the target potassium channels are themselves sensitive to temperature.
-
Enzyme Activity: Temperature influences the activity of enzymes that may be relevant in the experimental preparation.
-
Experimental Reproducibility: Maintaining a constant and defined temperature is crucial for ensuring the reproducibility of experimental results.[2]
Q3: What is the expected effect of increasing temperature on this compound binding affinity?
Q4: What are the optimal temperature ranges for studying this compound binding?
The optimal temperature depends on the experimental goals:
-
Physiological Relevance: For studies aiming to mimic in vivo conditions, experiments should be conducted at physiological temperature (approximately 37°C for mammalian systems).[2]
-
Kinetic Studies: To slow down rapid binding kinetics for more accurate measurement, sub-physiological temperatures (e.g., room temperature, ~20-25°C) are often used.
-
Stability: It is important to consider the thermal stability of both the this compound peptide and the target ion channel preparation.
Q5: What are common methods for controlling temperature in electrophysiology experiments?
Several methods are available to control the temperature of the experimental chamber:
-
Perfusion Systems with In-line Heaters/Coolers: The solution perfusing the experimental chamber is passed through a temperature-controlled element.
-
Heated/Cooled Stage: The platform holding the experimental chamber is temperature-controlled.
-
Objective Heaters: The microscope objective can be heated to transfer heat to the sample.
-
Temperature-Controlled Chambers: The entire recording chamber is enclosed in a temperature-regulated environment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent this compound blocking effect across experiments. | Temperature fluctuations in the experimental setup. | 1. Implement a reliable temperature control system for your perfusion solution and recording chamber. 2. Continuously monitor the bath temperature with a thermocouple near the preparation. 3. Allow the system to equilibrate to the target temperature before starting the recording and toxin application. |
| No observable binding or blocking effect of this compound. | 1. Degradation of the this compound stock solution. 2. Incorrect experimental temperature for the specific channel subtype. 3. The target channel is not expressed or functional in the preparation. | 1. Prepare fresh aliquots of this compound and store them properly. 2. Verify the optimal temperature range for the activity of your target channel. Some channels have low open probability at room temperature. 3. Confirm channel expression and function using positive controls (e.g., high extracellular potassium to elicit a current). |
| Very rapid and difficult to measure binding/unbinding kinetics. | The experimental temperature is too high, leading to fast on and off rates. | Lower the experimental temperature to slow down the kinetics. This will increase the duration of binding events, making them easier to resolve. |
| Slow onset of this compound effect. | 1. Inefficient perfusion system. 2. Low experimental temperature slowing down the association rate. | 1. Ensure a rapid and complete exchange of the bath solution. 2. Consider increasing the temperature to a physiologically relevant level, if appropriate for the experimental question. |
| Irreversible or very slowly reversible block. | The experimental temperature is too low, significantly reducing the dissociation rate. | Try increasing the temperature during the washout phase to facilitate the dissociation of the toxin. |
Experimental Protocols
Protocol: Characterizing the Temperature Dependence of this compound Block of a Voltage-Gated Potassium Channel using Patch-Clamp Electrophysiology
This protocol outlines a method to assess the effect of temperature on the blocking potency of this compound on a Kv channel expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Preparation:
- Culture cells expressing the target Kv channel under standard conditions.
- Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare a 1 mM stock solution in a buffer containing 0.1% BSA to prevent non-specific binding and store at -20°C in small aliquots. Dilute to the desired final concentrations in the external solution on the day of the experiment.
3. Electrophysiology Setup:
- Use a patch-clamp amplifier and data acquisition system.
- Employ a temperature control system capable of maintaining the desired temperatures (e.g., 22°C, 27°C, 32°C, 37°C) with a stability of ± 0.5°C. This can be an in-line perfusion heater/cooler.
- Place a thermistor in the recording chamber to monitor the bath temperature continuously.
4. Recording Procedure:
- Establish a whole-cell patch-clamp configuration.
- Set the holding potential to a level where the channels are predominantly in the closed state (e.g., -80 mV).
- Apply a voltage protocol to elicit channel activation (e.g., a series of depolarizing steps).
- Allow the system to equilibrate at the first target temperature (e.g., 22°C).
- Perfuse the cell with the control external solution and record baseline currents.
- Perfuse with a known concentration of this compound and record the blocked currents until a steady-state effect is reached.
- Wash out the toxin with the control external solution.
- Repeat the procedure for different concentrations of this compound to generate a dose-response curve.
- Change the temperature to the next target value, allow for equilibration, and repeat the dose-response measurements.
5. Data Analysis:
- Measure the peak current amplitude in the absence (I_control) and presence (I_toxin) of this compound at each concentration and temperature.
- Calculate the percentage of block: % Block = (1 - (I_toxin / I_control)) * 100.
- Plot the percentage of block against the this compound concentration and fit the data with the Hill equation to determine the IC₅₀ at each temperature.
- Analyze the binding and unbinding kinetics by fitting the time course of the block and washout with exponential functions.
Data Presentation
The following tables present hypothetical data to illustrate the expected trends of temperature effects on this compound binding.
Table 1: Effect of Temperature on the IC₅₀ of this compound for a Hypothetical Kv Channel
| Temperature (°C) | IC₅₀ (nM) | Hill Coefficient (n) |
| 22 | 15.2 ± 1.8 | 1.1 |
| 27 | 25.5 ± 2.5 | 1.0 |
| 32 | 42.8 ± 3.1 | 1.1 |
| 37 | 65.1 ± 4.5 | 0.9 |
Table 2: Hypothetical Kinetic Parameters for this compound Binding at Different Temperatures
| Temperature (°C) | Association Rate Constant (k_on) (x 10⁵ M⁻¹s⁻¹) | Dissociation Rate Constant (k_off) (s⁻¹) | Calculated Kd (nM) |
| 22 | 2.5 | 0.038 | 15.2 |
| 37 | 5.8 | 0.377 | 65.0 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for studying temperature effects on this compound binding.
Caption: Troubleshooting decision tree for inconsistent this compound effects.
References
Validation & Comparative
A Comparative Guide to Noxiustoxin and Charybdotoxin for K+ Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Noxiustoxin (NTX) and Charybdotoxin (ChTX), two potent scorpion-derived peptide toxins widely used as pharmacological tools to study potassium (K+) channels. Understanding the distinct properties of these toxins is crucial for designing experiments and interpreting data related to K+ channel function in various physiological and pathological contexts.
At a Glance: Key Differences
| Feature | This compound (NTX) | Charybdotoxin (ChTX) |
| Primary Source | Centruroides noxius (Mexican scorpion) | Leiurus quinquestriatus hebraeus (Deathstalker scorpion) |
| Primary Targets | Voltage-gated K+ (Kv) channels, particularly Kv1.2 and Kv1.3. Also blocks some Ca2+-activated K+ (KCa) channels. | High-conductance Ca2+-activated K+ (BK, KCa1.1) channels and various Kv channels, including Kv1.2 and Kv1.3. |
| Potency | Generally high affinity for Kv1.3 channels, with reported Kd values in the low nanomolar to picomolar range.[1] Lower affinity for KCa channels. | Potent blocker of both BK and some Kv channels, with IC50 and Kd values typically in the low nanomolar range. |
| Selectivity | Shows some preference for Kv1.3 over certain other Kv and KCa channels. | Broader specificity, potently blocking both BK and several Kv channel subtypes. Not specific for Ca2+-activated K+ channels.[1] |
| Mechanism of Action | Pore blocker. | Pore blocker, physically occluding the ion conduction pathway.[2] |
Quantitative Comparison of Blocking Affinity
The following table summarizes the reported inhibitory constants (IC50 or Kd) of this compound and Charybdotoxin for various K+ channel subtypes. These values have been compiled from multiple electrophysiological studies. It is important to note that experimental conditions such as ion concentrations and membrane potential can influence these values.
| K+ Channel Subtype | Toxin | Inhibitory Constant (IC50 / Kd) | Reference |
| Voltage-Gated K+ Channels (Kv) | |||
| Kv1.2 (rattus) | This compound | Kd ≈ 2 nM | [3] |
| Charybdotoxin | IC50 = 5.6 nM | ||
| Kv1.3 (mus musculus) | This compound | Kd = 0.2 nM | [1] |
| Charybdotoxin | Kd = 0.5 - 1.5 nM | [1] | |
| Kv1.3 (homo sapiens) | This compound | Kd ≈ 1 nM | [3] |
| Charybdotoxin | IC50 ≈ 2.6 nM | ||
| Ca2+-Activated K+ Channels (KCa) | |||
| KCa1.1 (BK) | This compound | Kd > 25 nM | [3] |
| Charybdotoxin | IC50 ≈ 3 nM | ||
| KCa (skeletal muscle) | This compound | Kd ≈ 450 nM | |
| Charybdotoxin | Kd = 1 - 3 nM | ||
| KCa (small conductance, bovine aortic endothelial cells) | This compound | IC50 = 0.5 µM |
Mechanism of Action: Pore Blockade
Both this compound and Charybdotoxin act as pore blockers of K+ channels. They bind to the external vestibule of the channel, physically occluding the ion conduction pathway and thereby preventing the flow of K+ ions. This blockade is a 1:1 stoichiometric interaction.[2] Key lysine residues on the toxins are thought to enter the pore and interact with the selectivity filter of the channel. The binding affinity of these toxins can be influenced by the membrane potential and the concentration of permeant ions.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from electrophysiological experiments, namely whole-cell patch-clamp and two-electrode voltage-clamp techniques. Below are detailed methodologies representative of those used in the cited studies.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the ionic currents from the entire cell membrane of an isolated cell.
1. Cell Preparation:
-
Cells expressing the K+ channel of interest (e.g., HEK293 cells transfected with the channel's gene, or primary cells like T-lymphocytes) are cultured on glass coverslips.
-
Prior to recording, the coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. The pH is adjusted to 7.2 with KOH.
-
This compound or Charybdotoxin is dissolved in the external solution to the desired final concentration.
3. Recording Procedure:
-
A glass micropipette with a tip resistance of 2-5 MΩ is filled with the internal solution and mounted on a micromanipulator.
-
The pipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
A brief, strong suction pulse is then applied to rupture the membrane patch under the pipette, establishing a whole-cell configuration.
-
The membrane potential is held at a holding potential (e.g., -80 mV) using a patch-clamp amplifier.
-
To elicit K+ currents, the membrane potential is stepped to a series of depolarizing voltages (e.g., from -60 mV to +60 mV in 10 mV increments).
-
After obtaining a stable baseline recording, the external solution containing the toxin is perfused into the recording chamber.
-
The effect of the toxin on the K+ currents is recorded until a steady-state block is achieved. The percentage of current inhibition at different toxin concentrations is used to calculate the IC50 value.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This method is suitable for studying ion channels heterologously expressed at high levels in large cells like Xenopus laevis oocytes.
1. Oocyte Preparation:
-
Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
The oocytes are then injected with cRNA encoding the specific K+ channel subunit(s) of interest.
-
Injected oocytes are incubated for 2-7 days to allow for channel expression.
2. Solutions:
-
Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. The pH is adjusted to 7.5 with NaOH.
-
This compound or Charybdotoxin is added to the recording solution at the desired concentrations.
3. Recording Procedure:
-
An oocyte is placed in a recording chamber continuously perfused with the recording solution.
-
Two microelectrodes (one for voltage recording and one for current injection) with resistances of 0.5-2 MΩ are filled with 3 M KCl and inserted into the oocyte.
-
A voltage-clamp amplifier is used to hold the oocyte membrane potential at a set value (e.g., -90 mV).
-
Voltage steps are applied to activate the expressed K+ channels (e.g., a depolarizing pulse to 0 mV for 200 ms).
-
The resulting K+ currents are recorded.
-
The recording solution is then switched to one containing the toxin, and the blocking effect is measured. Dose-response curves are generated by applying a range of toxin concentrations to determine the IC50 or Kd.
Signaling Pathways and Experimental Workflows
The blockade of K+ channels by this compound and Charybdotoxin has significant downstream effects on various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow.
Signaling Consequences of K+ Channel Blockade
Blockade of Kv1.3 channels, which are crucial for maintaining the membrane potential in T-lymphocytes, leads to membrane depolarization. This depolarization reduces the driving force for Ca2+ influx through channels like CRAC, thereby inhibiting T-cell activation and proliferation.
References
- 1. Charybdotoxin blocks voltage-gated K+ channels in human and murine T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of a pore-blocking toxin in complex with a eukaryotic voltage-dependent K+ channel | eLife [elifesciences.org]
- 3. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Noxiustoxin vs. Iberiotoxin: A Comparative Guide to Selectivity
For researchers and drug development professionals navigating the complex landscape of ion channel modulators, the choice between Noxiustoxin (NTX) and Iberiotoxin (IbTX) hinges on the desired level of selectivity. Both are potent peptide toxins derived from scorpion venom that target potassium channels, yet their specificity profiles diverge significantly. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the appropriate tool for specific research applications.
Executive Summary
Iberiotoxin is the more selective antagonist, exhibiting a high affinity almost exclusively for the large-conductance Ca2+-activated potassium (BK) channels. This makes it an invaluable tool for isolating the physiological and pathological roles of BK channels. This compound, in contrast, displays a broader spectrum of activity, potently inhibiting several voltage-gated potassium (Kv) channels in addition to its effects on calcium-activated potassium channels. This characteristic can be advantageous for studying systems where multiple potassium channels are involved or for developing therapeutics with a wider range of action.
Data Presentation: Quantitative Comparison of Toxin Selectivity
The following table summarizes the inhibitory constants (IC50 or Kd) of this compound and Iberiotoxin against a panel of potassium channels, providing a clear quantitative comparison of their selectivity. Lower values indicate higher potency.
| Ion Channel | This compound (IC50/Kd) | Iberiotoxin (IC50/Kd) | References |
| Ca2+-Activated K+ Channels | |||
| BK (KCa1.1) | ~450 nM (Kd) | ~1-3 nM (Kd) | [1] |
| Voltage-Gated K+ Channels | |||
| Kv1.1 | - | No significant effect | [2] |
| Kv1.2 | ~2 nM (IC50) | No significant effect | [3] |
| Kv1.3 | ~1 nM (IC50) | No significant effect | [3] |
| Kv1.6 | - | No significant effect | [2] |
Key Findings on Selectivity
As the data illustrates, Iberiotoxin's activity is highly concentrated on BK channels, with minimal to no reported off-target effects on the tested voltage-gated potassium channels.[4] this compound, however, demonstrates potent inhibition of Kv1.2 and Kv1.3 channels at concentrations comparable to or even lower than its effect on BK channels.[1][3] This broader activity profile is a critical consideration for experimental design and data interpretation.
Experimental Protocols
The determination of toxin selectivity relies on precise experimental methodologies. The two primary techniques employed are whole-cell patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through channels in the membrane of a single cell.
Objective: To determine the functional inhibition of specific ion channels by this compound or Iberiotoxin.
Methodology:
-
Cell Preparation: Cells expressing the target ion channel (e.g., Chinese Hamster Ovary (CHO) cells stably transfected with the gene for a specific potassium channel subtype) are cultured on glass coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution. A glass micropipette with a tip diameter of ~1-2 µm, filled with an intracellular solution, is pressed against the cell membrane.
-
Seal Formation and Whole-Cell Configuration: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane. A brief, strong suction pulse is then applied to rupture the membrane patch under the pipette, establishing the whole-cell configuration, which allows for control of the intracellular environment and measurement of the total current across the cell membrane.
-
Voltage Protocol and Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit channel opening and the resulting ionic currents are recorded using a patch-clamp amplifier and digitized for analysis.
-
Toxin Application: The toxin of interest (this compound or Iberiotoxin) is applied to the cell via the perfusion system at various concentrations.
-
Data Analysis: The inhibitory effect of the toxin is quantified by measuring the reduction in the peak current amplitude at each concentration. The concentration-response data is then fitted to the Hill equation to determine the IC50 value.[5]
Radioligand Binding Assay
This method assesses the ability of a non-labeled toxin to compete with a radiolabeled ligand for binding to the ion channel.
Objective: To determine the binding affinity (Kd or Ki) of this compound or Iberiotoxin for a specific ion channel.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target ion channel are homogenized and centrifuged to isolate a membrane fraction rich in the channel of interest.[6]
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind to the target channel (e.g., [125I]-labeled Iberiotoxin for BK channels) and varying concentrations of the unlabeled competitor toxin (this compound or Iberiotoxin).[6]
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membrane fragments with the bound radioligand. Unbound radioligand passes through the filter.[6]
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.[6]
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor toxin. The data is then analyzed using non-linear regression to determine the IC50 of the competitor, from which the inhibition constant (Ki) can be calculated.[7]
Signaling Pathways and Logical Relationships
The differential selectivity of this compound and Iberiotoxin leads to distinct effects on cellular signaling pathways.
Iberiotoxin: Selective BK Channel Blockade
Blockade of BK channels by Iberiotoxin primarily affects processes regulated by calcium-dependent potassium efflux, such as neuronal repolarization and neurotransmitter release.
References
- 1. Cvill6 and Cvill7: Potent and Selective Peptide Blockers of Kv1.2 Ion Channel Isolated from Mexican Scorpion Centruroides villegasi [mdpi.com]
- 2. Tuning Scorpion Toxin Selectivity: Switching From KV1.1 to KV1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [125I]Iberiotoxin-D19Y/Y36F, the first selective, high specific activity radioligand for high-conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Unveiling the Dendrotoxin-like Actions of Noxiustoxin on Neuronal Potassium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Noxiustoxin and Dendrotoxins on neuronal voltage-gated potassium (Kv) channels. By presenting key experimental data, detailed methodologies, and illustrative diagrams, this document serves as a valuable resource for understanding the overlapping pharmacological profiles of these potent neurotoxins and their potential as tools in neuroscience research and drug discovery.
Introduction: A Tale of Two Toxins
Dendrotoxins, a family of peptides isolated from the venom of mamba snakes (Dendroaspis spp.), are well-established as potent and selective blockers of certain subtypes of voltage-gated potassium channels, particularly those belonging to the Kv1 family (Kv1.1, Kv1.2, and Kv1.6). Their high affinity and specificity have made them invaluable pharmacological tools for dissecting the physiological roles of these channels in neuronal excitability and neurotransmitter release.
This compound, a peptide toxin isolated from the venom of the Mexican scorpion Centrurodes noxius, has also been identified as a potent blocker of voltage-gated potassium channels. Notably, research has revealed that this compound exhibits significant "dendrotoxin-like" effects, including the ability to displace radiolabelled dendrotoxins from their binding sites on neuronal membranes. This guide delves into a direct comparison of these two toxins, highlighting their similarities and differences in their interactions with neuronal Kv channels.
Comparative Analysis of Toxin Potency
The following table summarizes the inhibitory potency (IC50 or Kd/Ki values) of this compound and various Dendrotoxins on a range of Kv channel subtypes. This quantitative data, compiled from multiple electrophysiological and binding studies, provides a clear comparison of their pharmacological profiles.
| Toxin | Channel Subtype | IC50 / Kd / Ki (nM) | Species/System | Reference(s) |
| This compound | Kv1.2 | ~2 | Not Specified | |
| Kv1.3 | ~1 | Not Specified | ||
| Kv1.3 | 6 | Whole-cell current | ||
| Kv1.7 | 2 (Kd) | Not Specified | ||
| Dendrotoxin Binding Site | 0.1 (Ki) | Rat brain synaptosomes | ||
| α-Dendrotoxin | Kv1.1 | Low nanomolar | Cloned channels | |
| Kv1.2 | Low nanomolar | Cloned channels | ||
| Kv1.6 | Low nanomolar | Cloned channels | ||
| ASIC | 800 | Rat DRG neurons | ||
| Dendrotoxin-K (DTX-K) | Kv1.1 | 2.5 | Homomeric channels | |
| Toxin I (Dendrotoxin-I) | Kv1.1 | Low nanomolar | Cloned channels | |
| Kv1.2 | Low nanomolar | Cloned channels | ||
| Kv1.6 | Low nanomolar | Cloned channels |
Mechanism of Action: A Shared Target
Both this compound and Dendrotoxins exert their primary effect by physically occluding the pore of susceptible Kv channels. This blockade inhibits the outward flow of potassium ions, which is crucial for repolarizing the neuronal membrane after an action potential. The prolonged depolarization leads to an increase in neurotransmitter release at the presynaptic terminal.
The interaction is thought to be mediated by electrostatic interactions between positively charged amino acid residues on the toxins and negatively charged residues within the outer vestibule of the potassium channel. The shared binding site is evidenced by the ability of this compound to competitively displace Dendrotoxin from neuronal membranes.
Experimental Protocols
The characterization of this compound and Dendrotoxins and their effects on neuronal channels relies on a combination of electrophysiological and biochemical assays.
Patch-Clamp Electrophysiology
Objective: To measure the ionic currents flowing through individual ion channels in a cell membrane and to determine the inhibitory effects of the toxins.
General Protocol:
-
Cell Preparation: Isolated neurons or cells expressing specific Kv channel subtypes (e.g., Xenopus oocytes or mammalian cell lines) are used.
-
Pipette Fabrication: A glass micropipette with a tip diameter of a few micrometers is fabricated and filled with an appropriate electrolyte solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal". This electrically isolates a small patch of the membrane.
-
Recording Configurations:
-
Whole-cell: The membrane patch is ruptured, allowing for the recording of currents from the entire cell membrane.
-
Inside-out/Outside-out: A small patch of the membrane is excised, allowing for the study of single-channel currents with precise control over the intracellular or extracellular environment, respectively.
-
-
Voltage Clamp: The membrane potential is held at a specific voltage by the patch-clamp amplifier, and the resulting ionic currents are recorded.
-
Toxin Application: The toxin is applied to the extracellular side of the membrane at various concentrations to determine its effect on the channel's activity and to calculate parameters like IC50.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd or Ki) of the toxins to their target channels on neuronal membranes.
General Protocol:
-
Membrane Preparation: Synaptosomal membranes are prepared from brain tissue (e.g., rat brain) through a series of homogenization and centrifugation steps.
-
Radiolabeling: A purified toxin (e.g., Dendrotoxin) is labeled with a radioactive isotope, typically ¹²⁵I.
-
Binding Reaction: The radiolabeled toxin is incubated with the prepared neuronal membranes in a suitable buffer.
-
Competition Assay: To determine the binding affinity of an unlabeled toxin (e.g., this compound), it is added to the incubation mixture at various concentrations to compete with the radiolabeled toxin for binding to the channel.
-
Separation and Counting: The membrane-bound radioactivity is separated from the unbound radioligand, typically by filtration. The amount of radioactivity on the filters is then quantified using a gamma counter.
-
Data Analysis: The data is analyzed to determine the concentration of the unlabeled toxin that inhibits 50% of the specific binding of the radiolabeled toxin (IC50), from which the inhibitory constant (Ki) can be calculated.
Conclusion
This compound exhibits remarkable pharmacological similarities to Dendrotoxins, acting as a potent blocker of neuronal Kv channels. The ability of this compound to displace Dendrotoxin from its binding sites underscores a shared mechanism of action and a common target on the channel protein. While both toxins are powerful tools for studying the structure and function of Kv channels, their subtle differences in subtype selectivity, as indicated by the available quantitative data, offer opportunities for more nuanced investigations into the specific roles of different Kv channel isoforms in neuronal signaling. Further research, employing the detailed experimental protocols outlined in this guide, will continue to refine our understanding of these fascinating neurotoxins and their therapeutic potential.
Validating Noxiustoxin's Effect on Specific K+ Channel Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Noxiustoxin (NTX), a peptide toxin isolated from the venom of the scorpion Centrurodes noxius, and its effects on various potassium (K+) channel isoforms. NTX is a potent blocker of several voltage-gated (Kv) and calcium-activated (KCa) K+ channels, making it a valuable tool for studying the physiological roles of these channels and a potential lead compound in drug development.[1] This document presents quantitative data on the affinity of NTX for different K+ channel isoforms and compares its performance with other well-characterized toxins, namely Charybdotoxin (ChTX) and Iberiotoxin (IbTX). Detailed experimental protocols for validating these effects are also provided.
Comparative Affinity of this compound and Other Toxins for K+ Channel Isoforms
The following table summarizes the reported affinity (Kd or IC50 values) of this compound, Charybdotoxin, and Iberiotoxin for a range of K+ channel isoforms. This data is crucial for understanding the selectivity profile of each toxin.
| Toxin | K+ Channel Isoform | Affinity (Kd/IC50) |
| This compound (NTX) | rKv1.2/KCNA2 | 2 nM (Kd)[2] |
| mKv1.3/KCNA3 | 1 nM (Kd)[2] | |
| mKv1.1/KCNA1 | >25 nM (Kd)[2] | |
| hKv1.5/KCNA5 | >25 nM (Kd)[2] | |
| mKv3.1/KCNC1 | >25 nM (Kd)[2] | |
| KCa1.1/KCNMA1 | >25 nM (Kd)[2] | |
| KCa3.1/KCNN4 | >25 nM (Kd)[2] | |
| Squid Axon K+ channels | 300 nM (Kd)[1] | |
| Cerebellum Granular Cell IA current | 360 nM (IC50)[3] | |
| Charybdotoxin (ChTX) | rKv1.2/KCNA2 | 14 nM (IC50)[4] |
| mKv1.3/KCNA3 | 2.6 nM (IC50)[5] | |
| KCa1.1 (BK) | ~3 nM (IC50)[4] | |
| KCa3.1 | 5 nM (IC50)[4] | |
| Kv1.6 | 2 nM (IC50)[4] | |
| Rat Brain Synaptosomes | 8 pM (Ki)[6] | |
| Iberiotoxin (IbTX) | KCa1.1 (BK) | ~1 nM (Kd) |
| Kv1.3 | No significant block |
Experimental Protocols
Electrophysiological Validation using Patch-Clamp
Objective: To measure the inhibitory effect of this compound on specific K+ channel isoforms expressed in a heterologous system (e.g., Xenopus oocytes or mammalian cell lines like HEK293 or CHO cells).
1. Cell Preparation and Channel Expression:
-
Culture mammalian cells (e.g., HEK293) in appropriate media.
-
Transfect cells with the plasmid DNA encoding the specific K+ channel isoform of interest (e.g., Kv1.3) using a suitable transfection reagent.
-
For Xenopus oocytes, inject cRNA of the target channel.
-
Allow 24-48 hours for channel expression.
2. Whole-Cell Patch-Clamp Recording:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit K+ currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
3. Toxin Application and Data Analysis:
-
Prepare stock solutions of this compound in the external solution.
-
Perfuse the cell with the control external solution to obtain a stable baseline current.
-
Apply different concentrations of this compound to the cell via the perfusion system.
-
Record the steady-state block of the K+ current at each toxin concentration.
-
Wash out the toxin to observe the reversibility of the block.
-
Plot the fractional block of the current as a function of toxin concentration and fit the data to a Hill equation to determine the IC50 value.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd or Ki) of this compound to K+ channels in a membrane preparation.
1. Membrane Preparation:
-
Homogenize rat brain synaptosomes or cells expressing the target K+ channel in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation.
2. Competitive Binding Assay:
-
Binding Buffer (in mM): 50 Tris-HCl, 50 NaCl, 5 KCl, 1 MgCl2, 0.1% BSA (pH 7.4).
-
Use a radiolabeled ligand known to bind to the target channel (e.g., [¹²⁵I]-Charybdotoxin for Kv1.3).
-
In a multi-well plate, add a fixed concentration of the radiolabeled ligand and a known amount of membrane protein to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.
-
Fit the data to a one-site competition binding equation to determine the IC50 value of this compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Visualizations
Caption: Workflow for validating this compound's effect.
Caption: this compound blocks the K+ channel pore.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Synthetic undecapeptide (NTX10-20) of this compound blocks completely the I(A) potassium currents of cerebellum granular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of high affinity binding sites for charybdotoxin in synaptic plasma membranes from rat brain. Evidence for a direct association with an inactivating, voltage-dependent, potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Noxiustoxin Cross-Reactivity with Ion Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Noxiustoxin (NTX), a peptide toxin isolated from the venom of the Mexican scorpion Centruroides noxius, is a well-characterized blocker of potassium channels. Its interaction with these channels has made it a valuable tool in neuroscience and pharmacology. This guide provides a comprehensive comparison of this compound's cross-reactivity with various ion channels, supported by experimental data, to aid researchers in its application and in the development of more selective ion channel modulators.
Quantitative Analysis of this compound Cross-Reactivity
This compound exhibits a distinct selectivity profile, primarily targeting voltage-gated (Kv) and calcium-activated (KCa) potassium channels. The following table summarizes the quantitative data on the affinity of this compound for a range of ion channels, as determined by various experimental studies. The data is presented in terms of the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
| Ion Channel Subtype | Species/Cell Line | Affinity (Kd/IC50) | Reference |
| Voltage-Gated Potassium (Kv) Channels | |||
| mKv1.1 (KCNA1) | Mus musculus (mouse) | > 25 nM (Kd) | [1] |
| rKv1.2 (KCNA2) | Rattus norvegicus (rat) | 2 nM (Kd) | [1] |
| mKv1.3 (KCNA3) | Mus musculus (mouse) | 1 nM (Kd) | [1] |
| hKv1.5 (KCNA5) | Homo sapiens (human) | > 25 nM (Kd) | [1] |
| mKv3.1 (KCNC1) | Mus musculus (mouse) | > 25 nM (Kd) | [1] |
| Voltage-gated K+ channels | B lymphocytes | 2 nM (affinity) | [2] |
| Calcium-Activated Potassium (KCa) Channels | |||
| KCa1.1 (KCNMA1) | > 25 nM (Kd) | [1] | |
| KCa3.1 (KCNN4) | > 25 nM (Kd) | [1] | |
| Ca2+-activated K+ channels | Skeletal muscle | ~450 nM (Kd) | |
| Other Ion Channels | |||
| Voltage-gated Na+ channels | Not blocked by TTX | [3] | |
| Voltage-gated Ca2+ channels | No direct blocking data found |
Experimental Protocols
The primary technique for characterizing the interaction of this compound with ion channels is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of ion channel currents in living cells or in heterologous expression systems.
Representative Whole-Cell Patch-Clamp Protocol for Assessing this compound Activity:
-
Cell Preparation:
-
Cells endogenously expressing the ion channel of interest or a stable cell line (e.g., HEK293, CHO) transfected with the cDNA for a specific ion channel subunit are cultured on glass coverslips.
-
For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.
-
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.3 with KOH. This solution is designed to mimic the intracellular ionic environment and buffer intracellular calcium.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. The composition can be varied to isolate specific currents. For example, to block Ca2+ channels, CdCl2 (e.g., 200 µM) can be added. To block Na+ channels, tetrodotoxin (TTX) can be included, or NaCl can be replaced with a non-permeant cation like N-methyl-D-glucamine (NMDG).
-
-
Electrode Fabrication and Sealing:
-
Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
The pipette is positioned over a single cell, and a high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane by applying gentle suction.
-
-
Whole-Cell Configuration:
-
A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
-
Voltage-Clamp Recording:
-
The membrane potential is held at a specific holding potential (e.g., -80 mV).
-
Voltage steps are applied to elicit ion channel currents. The specific voltage protocol depends on the channel being studied. For example, to activate Kv channels, depolarizing steps from the holding potential to a range of positive potentials (e.g., -60 mV to +60 mV) are used.
-
Currents are recorded in the absence (control) and presence of varying concentrations of this compound applied to the external solution.
-
-
Data Analysis:
-
The peak current amplitude at each voltage step is measured.
-
The percentage of current inhibition by this compound is calculated.
-
Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the concentration-response data with a Hill equation. The Kd can also be determined from kinetic analysis of the toxin binding and unbinding rates.
-
Visualizing Experimental Workflow and Toxin Selectivity
To better understand the experimental process and the selectivity of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing this compound's ion channel activity.
Caption: Selectivity profile of this compound for different ion channels.
Conclusion
This compound demonstrates a high degree of selectivity for certain subtypes of voltage-gated potassium channels, particularly Kv1.2 and Kv1.3.[1] Its affinity for other potassium channel subtypes and calcium-activated potassium channels is significantly lower.[1] Current evidence suggests a lack of significant interaction with voltage-gated sodium and calcium channels. This selectivity profile makes this compound a valuable pharmacological tool for isolating and studying the function of specific potassium channels in various physiological and pathological processes. For researchers in drug development, understanding the structural basis of this compound's selectivity can inform the design of novel therapeutics with improved ion channel specificity and reduced off-target effects.
References
- 1. uniprot.org [uniprot.org]
- 2. Chemical synthesis, structural and functional characterisation of this compound, a powerful blocker of lymphocyte voltage-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a short-chain toxin from the Mexican scorpion Centruroides noxius, induces transmitter release by blocking K+ permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Kinetics of Noxiustoxin and Other Potassium Channel-Blocking Toxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding kinetics of Noxiustoxin with other well-characterized potassium channel-blocking toxins: Charybdotoxin, Iberiotoxin, and ShK toxin. The data presented here has been compiled from various experimental studies and is intended to serve as a valuable resource for researchers investigating ion channel pharmacology and developing novel therapeutics.
Comparative Binding Kinetics
The binding kinetics of these toxins to their target potassium channels are summarized in the table below. These parameters, including the association rate constant (k-on), dissociation rate constant (k-off), and the equilibrium dissociation constant (KD), are critical for understanding the potency and duration of action of these molecules.
| Toxin | Target Channel(s) | k-on (M⁻¹s⁻¹) | k-off (s⁻¹) | KD (nM) | Experimental Condition |
| This compound (NTX) | Voltage-gated K+ channels (e.g., Kv1.2, Kv1.3), Ca2+-activated K+ channels | Not explicitly found | Not explicitly found | 1 (mKv1.3), 2 (rKv1.2), 160-300 (brain synaptosomes), 300 (squid axon)[1] | Radioligand binding, electrophysiology |
| Charybdotoxin (ChTX) | Ca2+-activated K+ channels (BK), Voltage-gated K+ channels (e.g., Kv1.3) | 7.3 x 10⁷ | 0.0062 | 0.086 | Electrophysiology (High Na+)[2] |
| 2.8 x 10⁷ | 0.013 | 0.55 | Electrophysiology (High K+)[2] | ||
| - | - | 0.008-0.014 (human T-lymphocytes)[3] | Radioligand binding | ||
| - | - | 1.3 - 43 | Planar lipid bilayer[4] | ||
| Iberiotoxin (IbTX) | High-conductance Ca2+-activated K+ channels (BK) | 3.3 x 10⁶ | 3.8 x 10⁻³ | 1.16 | Single-channel recording[5][6] |
| 1.3 x 10⁶ | - | ~1 | Planar lipid bilayer[7][8][9] | ||
| ShK Toxin | Voltage-gated K+ channels (e.g., Kv1.1, Kv1.3, Kv1.6) | Not explicitly found | Not explicitly found | 0.011 (Kv1.3), 0.016 (Kv1.1), 0.165 (Kv1.6)[7] | Electrophysiology |
| - | - | 0.032 (inhibition of 125I-ChTX binding)[10] | Radioligand binding |
Experimental Protocols
The determination of toxin binding kinetics relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for three commonly employed approaches.
Radioligand Binding Assay
This method is used to determine the affinity (KD) of a toxin for its receptor by measuring the displacement of a radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Isolate cell membranes expressing the target potassium channel from a suitable source (e.g., rat brain synaptosomes, cultured cells).
-
Homogenize the tissue or cells in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an appropriate binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled toxin (e.g., ¹²⁵I-Charybdotoxin), and varying concentrations of the unlabeled competitor toxin (e.g., this compound).
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled competitor toxin.
-
Fit the data to a competition binding equation to determine the IC₅₀ value (the concentration of unlabeled toxin that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (KD) of the unlabeled toxin using the Cheng-Prusoff equation.
-
Experimental Workflow for Radioligand Binding Assay
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity and how it is affected by a toxin, providing information on both on- and off-rates.
Protocol:
-
Cell Preparation:
-
Use cells expressing the target potassium channel, either primary cells or a cell line.
-
Plate the cells on a coverslip suitable for microscopy.
-
-
Pipette Preparation:
-
Pull glass micropipettes to a fine tip (resistance of 2-5 MΩ).
-
Fire-polish the tip to ensure a smooth surface for sealing.
-
Fill the pipette with an appropriate intracellular solution.
-
-
Giga-seal Formation:
-
Under a microscope, carefully bring the micropipette into contact with the cell membrane.
-
Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
-
Recording Configuration:
-
Establish a whole-cell or single-channel recording configuration. For whole-cell, apply a brief pulse of suction to rupture the membrane patch under the pipette.
-
-
Data Acquisition:
-
Apply a series of voltage steps to elicit potassium currents and record the baseline channel activity.
-
Perfuse the cell with a solution containing the toxin at a known concentration.
-
Record the time course of the block of the potassium current to determine the on-rate (k-on).
-
Wash out the toxin with a toxin-free solution and record the time course of the recovery of the current to determine the off-rate (k-off).
-
-
Data Analysis:
-
Analyze the current traces to determine the extent and kinetics of channel block and recovery.
-
Calculate the on- and off-rates from the time constants of block and unblock.
-
The equilibrium dissociation constant (KD) can be calculated as k-off/k-on.
-
Experimental Workflow for Patch-Clamp Electrophysiology
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding interactions between a ligand (immobilized on a sensor chip) and an analyte (in solution).
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a sensor chip with a suitable surface chemistry.
-
Activate the chip surface to create reactive groups.
-
Immobilize the purified potassium channel protein (ligand) onto the sensor chip surface.
-
Block any remaining reactive sites to prevent non-specific binding.
-
-
Binding Analysis:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject the toxin (analyte) at various concentrations over the sensor surface. The binding of the toxin to the immobilized channel protein will cause a change in the refractive index, which is detected as a change in the SPR signal.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the toxin from the channel.
-
-
Data Analysis:
-
The resulting sensorgram (a plot of response units versus time) is analyzed to determine the association rate constant (k-on) from the association phase and the dissociation rate constant (k-off) from the dissociation phase.
-
The equilibrium dissociation constant (KD) is calculated as the ratio of k-off/k-on.
-
Experimental Workflow for Surface Plasmon Resonance
Signaling Pathways
These toxins exert their physiological effects by blocking potassium channels, which play crucial roles in various cellular signaling pathways.
This compound and Neurotransmitter Release
This compound blocks voltage-gated potassium channels in presynaptic nerve terminals. This inhibition of potassium efflux leads to a prolonged depolarization of the nerve terminal following an action potential. The sustained depolarization keeps voltage-gated calcium channels open for a longer duration, resulting in an increased influx of calcium ions. This elevated intracellular calcium concentration enhances the fusion of synaptic vesicles with the presynaptic membrane, leading to an increased release of neurotransmitters, such as GABA, into the synaptic cleft.[3][5]
Signaling Pathway of this compound in Neurons
Charybdotoxin and Iberiotoxin in Smooth Muscle Relaxation
In vascular smooth muscle cells, calcium-activated potassium channels (BK channels) play a key role in regulating contractility.[11] An increase in intracellular calcium, often triggered by contractile agonists, activates BK channels. The subsequent efflux of potassium ions leads to hyperpolarization of the cell membrane. This hyperpolarization causes the closure of voltage-gated calcium channels, reducing calcium influx and promoting muscle relaxation. Charybdotoxin and Iberiotoxin block these BK channels, preventing potassium efflux and membrane hyperpolarization.[11][12] This leads to a more depolarized state, keeping voltage-gated calcium channels open, increasing calcium influx, and resulting in sustained smooth muscle contraction.[11][12]
Signaling Pathway of ChTX/IbTX in Smooth Muscle
ShK Toxin and T-Cell Activation
The activation of T-lymphocytes is a critical event in the adaptive immune response and is highly dependent on intracellular calcium signaling. Upon engagement of the T-cell receptor (TCR), a signaling cascade is initiated that leads to the depletion of intracellular calcium stores and the opening of store-operated calcium channels (CRAC) in the plasma membrane. The resulting influx of calcium is essential for T-cell activation, proliferation, and cytokine production. The voltage-gated potassium channel Kv1.3 plays a crucial role in maintaining the electrochemical gradient necessary for sustained calcium influx.[8][10] By allowing potassium efflux, Kv1.3 hyperpolarizes the cell membrane, which provides the driving force for calcium entry through CRAC channels. ShK toxin potently and selectively blocks Kv1.3 channels.[7][10][13][14] This blockade prevents membrane hyperpolarization, reduces the driving force for calcium influx, and ultimately suppresses T-cell activation and proliferation.[15][16]
Signaling Pathway of ShK Toxin in T-Cells
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. researchgate.net [researchgate.net]
- 3. Kv1.3 blockade by ShK186 modulates CD4+ effector memory T-cell activity of patients with granulomatosis with polyangiitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic charybdotoxin-iberiotoxin chimeric peptides define toxin binding sites on calcium-activated and voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trans-toxin ion-sensitivity of charybdotoxin-blocked potassium-channels reveals unbinding transitional states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A surface plasmon resonance approach to monitor toxin interactions with an isolated voltage-gated sodium channel paddle motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering a Stable and Selective Peptide Blocker of the Kv1.3 Channel in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of iberiotoxin block of the large-conductance calcium-activated potassium channel from bovine aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond [frontiersin.org]
- 11. Effects of charybdotoxin and iberiotoxin on the spontaneous motility and tonus of different guinea pig smooth muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of high affinity binding sites for charybdotoxin in human T lymphocytes. Evidence for association with the voltage-gated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of high affinity binding sites for charybdotoxin in synaptic plasma membranes from rat brain. Evidence for a direct association with an inactivating, voltage-dependent, potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. path.ox.ac.uk [path.ox.ac.uk]
- 16. books.rsc.org [books.rsc.org]
Noxiustoxin versus synthetic K+ channel blockers
An Objective Comparison of Noxiustoxin and Synthetic K+ Channel Blockers for Researchers
Introduction
Potassium (K+) channels, a diverse group of ion channels, are fundamental in regulating cellular excitability, making them critical targets in both physiological research and drug development. Blockers of these channels are invaluable tools for dissecting the roles of specific channel subtypes and serve as lead compounds for therapeutics targeting a range of conditions from cardiac arrhythmias to autoimmune diseases. These blockers can be broadly categorized into two main classes: naturally occurring peptide toxins and synthetically derived small molecules.
This guide provides a detailed comparison between this compound (NTX), a well-characterized peptide toxin from scorpion venom, and various synthetic K+ channel blockers. We will examine their mechanisms of action, comparative potency, and the experimental protocols used to evaluate their function, offering an objective resource for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound (NTX): A Natural Pore Blocker
This compound, a 39-amino acid peptide isolated from the venom of the Mexican scorpion Centruroides noxius, acts as a high-affinity blocker for several types of voltage-gated (Kv) and calcium-activated (KCa) potassium channels.[1][2] Its primary mechanism involves physically occluding the external pore of the channel, thereby preventing the efflux of potassium ions.[1] Structure-function studies have consistently shown that the N-terminal region of the peptide is crucial for its binding and blocking activity.[3][4] NTX associates reversibly with the channel, and its mode of action can be concentration-dependent, exhibiting both voltage-independent and voltage-dependent characteristics at different concentrations.[1]
Synthetic K+ Channel Blockers: A Diverse Pharmacopeia
Unlike the specific pore-blocking mechanism of NTX, synthetic K+ channel blockers encompass a wide array of chemical structures and mechanisms of action. They can be classified based on their binding site and state-dependency:
-
Pore Blockers: Many small molecule synthetic blockers, such as quaternary ammonium compounds like tetraethylammonium (TEA), enter the channel pore from the intracellular or extracellular side and physically obstruct ion flow.
-
Gating Modulators: Some compounds do not block the pore directly but bind to other parts of the channel, such as the voltage-sensing domains, to alter the channel's gating kinetics (opening and closing).
-
Open- vs. Closed-State Blockers: The affinity of many synthetic blockers is state-dependent. Open-channel blockers, like MSD-D and S9947, preferentially bind to the channel when it is in the open conformation.[5] This often results in a "use-dependent" or "frequency-dependent" block, where the degree of inhibition increases with more frequent channel activation.[5]
-
Class III Antiarrhythmics: This specific therapeutic class of synthetic blockers (e.g., amiodarone, sotalol) primarily targets cardiac K+ channels (like hERG) to prolong the action potential duration, an effect used to treat cardiac arrhythmias.[6][7]
Caption: Comparative mechanisms of this compound and a synthetic pore blocker.
Data Presentation: Quantitative Comparison
The potency and selectivity of channel blockers are critical parameters for their application in research and medicine. The following tables summarize key quantitative data for this compound and a selection of representative synthetic blockers.
Table 1: Potency of this compound on Various K+ Channel Subtypes
| Target Channel | Channel Subtype | Potency (Kd / IC50 / Ki) | Reference(s) |
| Voltage-Gated (Kv) | rKv1.2 | Kd = 2 nM | [8][9] |
| mKv1.3 | Kd = 1 nM | [8] | |
| Squid Axon Channels | Kd = 300 nM | [1] | |
| Ca2+-Activated (KCa) | Small Conductance KCa | IC50 = 0.5 µM | [3] |
| Binding Affinity | Rat Brain Synaptosomes | Ki = 100 pM | [10] |
| Dendrotoxin Displacement | Ki = 0.1 nM | [11] |
Table 2: Potency of Representative Synthetic K+ Channel Blockers
| Blocker | Type | Target Channel(s) | Potency (IC50) | Reference(s) |
| 4-Aminopyridine | Broad-Spectrum | Multiple Kv channels | µM - mM range | [6] |
| Tetraethylammonium (TEA) | Broad-Spectrum | Multiple Kv channels | µM - mM range | [6] |
| MSD-D | Selective | Kv1.5 | 0.5 µM | [5] |
| S9947 | Selective | Kv1.5 | 0.7 µM | [5] |
| ICAGEN-4 | Selective | Kv1.5 | 1.6 µM | [5] |
| PAP-1 | Selective | Kv1.3 | 2 nM - 2.67 µM* | [12] |
*Potency for PAP-1 varies significantly depending on the expression system and experimental method used.
Experimental Protocols
The characterization of K+ channel blockers relies heavily on electrophysiological techniques, particularly the patch-clamp method. This approach allows for precise measurement of ion channel activity in real-time.
Protocol: Electrophysiological Characterization of a K+ Channel Blocker
This protocol describes a generalized workflow for assessing the inhibitory effect of a compound on a specific voltage-gated K+ channel subtype expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous channel expression.
-
Transfection: Cells are transiently or stably transfected with the plasmid DNA encoding the alpha subunit of the target K+ channel (e.g., KCNA3 for Kv1.3). A reporter gene like GFP is often co-transfected to identify successfully transfected cells.
-
Culture: Cells are maintained in appropriate culture medium and conditions for 24-48 hours post-transfection to allow for channel expression.
2. Electrophysiological Recording (Whole-Cell Patch-Clamp):
-
Apparatus: A patch-clamp amplifier, microscope, micromanipulator, and data acquisition system are required.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2).
-
-
Procedure:
-
A glass micropipette with a tip resistance of 2-5 MΩ is filled with the internal solution and maneuvered to form a high-resistance (>1 GΩ) "giga-seal" with the membrane of a transfected cell.
-
A brief suction pulse is applied to rupture the cell membrane under the pipette tip, achieving the "whole-cell" configuration. This allows control of the intracellular voltage and measurement of the total current across the cell membrane.
-
3. Data Acquisition:
-
Voltage Protocol: To measure Kv channel currents, the cell is held at a negative potential (e.g., -80 mV) where channels are closed. Then, a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) are applied to open the channels.
-
Data Collection: Currents are recorded first under control conditions (external solution only). Then, the external solution containing the test blocker (this compound or a synthetic compound) at various concentrations is perfused over the cell, and the recording is repeated. A washout step is performed to check for reversibility.
4. Data Analysis:
-
Inhibition Measurement: The peak current amplitude at a specific voltage step (e.g., +40 mV) is measured before (I_control) and after (I_blocker) application of the blocker.
-
Concentration-Response Curve: The percentage of inhibition (1 - (I_blocker / I_control)) * 100 is calculated for each concentration. These values are plotted against the logarithm of the blocker concentration.
-
IC50 Calculation: The data is fitted to the Hill equation to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the blocker required to inhibit 50% of the channel current.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a short-chain toxin from the Mexican scorpion Centruroides noxius, induces transmitter release by blocking K+ permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of a KCa channel with synthetic peptides from this compound: a K+ channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic peptides corresponding to the sequence of this compound indicate that the active site of this K+ channel blocker is located on its amino-terminal portion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of potent Kv1.5 potassium channel inhibitors reveals the molecular basis for blocking kinetics and binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium channel blocker - Wikipedia [en.wikipedia.org]
- 7. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 8. This compound – Wikipedia [de.wikipedia.org]
- 9. Two Heteromeric Kv1 Potassium Channels Differentially Regulate Action Potential Firing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound 2, a novel K+ channel blocking peptide from the venom of the scorpion Centruroides noxius Hoffmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dendrotoxin-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Noxiustoxin and Noxiustoxin 2: Functional Distinctions and Methodological Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of Noxiustoxin (NTX) and its homolog, this compound 2 (NTX2), both isolated from the venom of the Mexican scorpion Centruroides noxius. This document synthesizes experimental data on their interactions with potassium channels, outlines the methodologies used for these assessments, and visualizes the pertinent signaling pathways and experimental workflows.
Executive Summary
This compound and this compound 2 are structurally related peptide toxins that act as potassium channel blockers. While sharing a degree of sequence homology, they exhibit significant functional divergence in their potency and selectivity. This compound is a potent blocker of several voltage-gated (Kv) and calcium-activated (KCa) potassium channels, with nanomolar to picomolar affinities. In contrast, this compound 2 displays a substantially lower affinity for these channels, with its inhibitory activity reduced by several orders of magnitude. This difference in potency is a critical functional distinction for researchers considering these toxins as pharmacological tools.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the inhibitory activities of this compound and this compound 2 against various potassium channels.
Table 1: Inhibitory Activity of this compound on Potassium Channels
| Target Channel | Toxin | IC50 / Kd | Method | Test System | Reference |
| rKv1.2/KCNA2 | This compound | 2 nM (Kd) | Electrophysiology | Mammalian cell lines | [1] |
| mKv1.3/KCNA3 | This compound | 1 nM (Kd) | Electrophysiology | Mammalian cell lines | [1] |
| mKv1.1/KCNA1 | This compound | >25 nM (Kd) | Electrophysiology | Mammalian cell lines | [1] |
| hKv1.5/KCNA5 | This compound | >25 nM (Kd) | Electrophysiology | Mammalian cell lines | [1] |
| mKv3.1/KCNC1 | This compound | >25 nM (Kd) | Electrophysiology | Mammalian cell lines | [1] |
| KCa1.1/KCNMA1 | This compound | >25 nM (Kd) | Electrophysiology | Mammalian cell lines | [1] |
| KCa3.1/KCNN4 | This compound | >25 nM (Kd) | Electrophysiology | Mammalian cell lines | [1] |
| Ca2+-activated K+ channels | This compound | ~450 nM (Kd) | Electrophysiology | Skeletal muscle | |
| Rat Brain Synaptosomes | This compound | 100 pM (Ki) | Radioligand binding assay | Rat brain tissue | [2] |
Table 2: Inhibitory Activity of this compound 2 on Potassium Channels
| Target Channel | Toxin | Ki | Method | Test System | Reference |
| Rat Brain Synaptosomes | This compound 2 | 0.1 µM | Radioligand binding assay | Rat brain tissue | [2] |
| Small Conductance Ca2+-activated K+ channels | This compound 2 | >2 log units less potent than NTX | Electrophysiology | Cultured bovine aortic endothelial cells | [2] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Toxin Effects on Kv Channels
This protocol is a representative method for assessing the inhibitory effects of this compound and this compound 2 on voltage-gated potassium channels expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).
I. Cell Preparation:
-
Culture cells stably or transiently expressing the desired Kv channel subtype (e.g., Kv1.1, Kv1.2, Kv1.3).
-
On the day of recording, detach cells using a non-enzymatic cell dissociation solution and plate them onto glass coverslips in a recording chamber.
-
Allow cells to adhere for at least 30 minutes before starting the experiment.
II. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
III. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Mount the recording chamber on an inverted microscope equipped with manipulators.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit potassium currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 200 ms).
-
Record baseline currents in the external solution.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound or this compound 2.
-
Record currents at steady-state inhibition.
-
To determine the IC50, apply a range of toxin concentrations and measure the percentage of current inhibition at each concentration. Fit the concentration-response data to a Hill equation.
Radioligand Binding Assay for Toxin Affinity
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a toxin.
I. Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet synaptosomes.
-
Resuspend the synaptosomal pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
II. Binding Assay:
-
Prepare a reaction mixture containing the synaptosomal membranes, a fixed concentration of radiolabeled this compound (e.g., [¹²⁵I]NTX), and varying concentrations of the unlabeled competitor toxin (this compound or this compound 2).
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Determine the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled toxin (IC50).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound-induced neurotransmitter release.
Caption: Workflow for characterizing scorpion venom toxins.
Conclusion
This compound and this compound 2, despite their structural similarities, exhibit pronounced differences in their functional activity. This compound is a high-affinity blocker of several potassium channel subtypes and serves as a valuable pharmacological tool for studying their physiological roles. In contrast, this compound 2 is a significantly weaker channel blocker. This substantial difference in potency underscores the importance of specific amino acid residues in determining the affinity and selectivity of these toxins. For researchers in drug development, the structural backbone of this compound could serve as a scaffold for designing novel, potent, and selective ion channel modulators, while this compound 2 provides a valuable negative control and a tool for understanding structure-activity relationships. The experimental protocols and workflows detailed in this guide provide a foundation for the continued investigation and comparison of these and other venom-derived peptides.
References
A Comparative Analysis of Noxiustoxin's Effect on Vertebrate and Invertebrate Potassium Channels
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of Noxiustoxin on vertebrate and invertebrate potassium ion channels, supported by experimental data and detailed methodologies.
This compound (NTX), a 39-amino acid peptide isolated from the venom of the Mexican scorpion Centruroides noxius, is a potent blocker of a variety of potassium channels. Its interaction with these channels has been a subject of extensive research, revealing important insights into the structure-function relationships of both the toxin and its targets. This guide provides a comparative analysis of this compound's effects on potassium channels from both vertebrate and invertebrate species, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Data Presentation: Quantitative Analysis of this compound's Affinity for Potassium Channels
The following table summarizes the quantitative data on the affinity of this compound for various vertebrate and invertebrate potassium channels. The data is presented as the dissociation constant (Kd) or the inhibitory constant (Ki), which are measures of the toxin's binding affinity to the channel. A lower value indicates a higher affinity.
| Channel Type | Organism/Tissue | Channel Subtype | Affinity (Kd / Ki) | Reference |
| Vertebrate | Rat Brain Synaptosomes | Not Specified | 100 pM (Ki) | [1][2] |
| Rat Brain Synaptosomes | Not Specified | 0.1 nM (Ki) | [3] | |
| Mouse | mKv1.3/KCNA3 | 1 nM (Kd) | ||
| Rat | rKv1.2/KCNA2 | 2 nM (Kd) | ||
| Mouse | mKv1.1/KCNA1 | > 25 nM (Kd) | ||
| Human | hKv1.5/KCNA5 | > 25 nM (Kd) | ||
| Mouse | mKv3.1/KCNC1 | > 25 nM (Kd) | ||
| Bovine Aortic Endothelial Cells | Small Conductance Ca2+-activated K+ (SK) | Potent Blocker | [1] | |
| Invertebrate | Squid Giant Axon | Voltage-dependent K+ | 300 nM (Kd) | |
| Cricket | Not Specified | Paralyzing Effect (30 µg/g) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of the techniques used to study the effects of this compound on ion channels.
Two-Electrode Voltage Clamp (TEVC) for Characterizing Toxin Effects on Oocyte-Expressed Channels
This protocol is used to measure the effect of this compound on specific ion channels heterologously expressed in Xenopus laevis oocytes.
1. Oocyte Preparation:
-
Harvest stage V-VI oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in calcium-free OR-2 solution) for 1-2 hours.
-
Manually remove any remaining follicular membrane.
-
Inject oocytes with cRNA encoding the desired potassium channel subunit (e.g., Kv1.3) and incubate for 2-7 days at 18°C in ND96 solution supplemented with antibiotics.
2. Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).
-
Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
-
Clamp the oocyte membrane potential at a holding potential of -80 mV.
-
Elicit potassium currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
-
Record baseline currents in the absence of the toxin.
3. Toxin Application and Data Analysis:
-
Perfuse the recording chamber with the recording solution containing varying concentrations of this compound.
-
Record the steady-state block of the potassium current at each toxin concentration.
-
To determine the Kd, fit the concentration-response data to a Hill equation: Fractional Block = [Toxin]^n / (K_d^n + [Toxin]^n), where 'n' is the Hill coefficient.
Patch-Clamp Electrophysiology for Single-Channel Analysis
This protocol allows for the detailed study of how this compound affects the gating properties of individual ion channels.
1. Cell Preparation:
-
Culture mammalian cells (e.g., HEK293 or CHO cells) stably or transiently expressing the potassium channel of interest.
-
Plate the cells on glass coverslips 24-48 hours before the experiment.
2. Patch-Clamp Recording:
-
Place a coverslip with adherent cells in a recording chamber on an inverted microscope.
-
Perfuse the chamber with an extracellular solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with an intracellular solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.2).
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
To record single-channel currents, use the outside-out patch configuration, which is achieved by pulling the pipette away from the cell after establishing a whole-cell configuration.
3. Toxin Application and Data Analysis:
-
Apply this compound to the extracellular side of the patch membrane via the perfusion system.
-
Record single-channel currents at a fixed membrane potential.
-
Analyze the effect of the toxin on channel open probability, mean open time, and single-channel conductance.
-
The affinity of the toxin can be determined by analyzing the kinetics of block.
Competitive Radioligand Binding Assay
This assay is used to determine the affinity of this compound for its receptor on the channel protein by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize the tissue of interest (e.g., rat brain) in a cold buffer solution.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer.
2. Binding Assay:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand that binds to the target channel (e.g., 125I-labeled dendrotoxin).
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with cold buffer to remove unbound radioligand.
3. Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the action of this compound.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for TEVC.
Caption: Workflow for competitive binding assay.
Comparative Analysis and Conclusion
The presented data reveals that this compound is a high-affinity blocker of a range of vertebrate potassium channels, with a particularly high potency for certain Kv channel subtypes found in the mammalian brain. In contrast, its affinity for the invertebrate potassium channels characterized to date, such as those in the squid giant axon, is significantly lower. This suggests a degree of selectivity of this compound for vertebrate channels.
The paralyzing effect observed in crickets, however, indicates that this compound is also active against insect ion channels, although the specific targets and their affinities remain to be fully elucidated. The difference in affinity between vertebrate and invertebrate channels could be attributed to variations in the amino acid sequences and structures of the channel pores and vestibules, which are the binding sites for the toxin.
The experimental protocols outlined in this guide provide a framework for further investigation into the comparative effects of this compound. By applying these techniques to a wider range of invertebrate species and their specific potassium channel subtypes, a more complete picture of the toxin's selectivity profile can be established.
References
- 1. This compound 2, a novel K+ channel blocking peptide from the venom of the scorpion Centruroides noxius Hoffmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voltage clamp analysis of sodium channels in normal and scorpion toxin-resistant neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dendrotoxin-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Noxiustoxin: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Noxiustoxin (NTX), a potent potassium channel blocker, with other alternative toxins. We delve into the critical aspect of validating its specificity, emphasizing the indispensable role of knockout models in modern pharmacology. This document offers supporting experimental data, detailed protocols, and visual aids to facilitate a deeper understanding of this compound's mechanism of action and its potential as a selective research tool or therapeutic agent.
Introduction to this compound and its Molecular Targets
This compound (NTX) is a peptide toxin isolated from the venom of the Mexican scorpion Centruroides noxius.[1] It is recognized for its potent inhibitory activity on voltage-gated potassium (Kv) channels.[1][2] Specifically, NTX has been shown to block several members of the Kv1 subfamily, including Kv1.2 and Kv1.3, with high affinity, displaying IC50 values in the low nanomolar range.[1] The Kv1.3 channel, in particular, is a target of significant interest as it is predominantly expressed in effector memory T-lymphocytes and is implicated in autoimmune diseases.[1][3] Therefore, the specificity of toxins like NTX for Kv1.3 is a crucial determinant of their therapeutic potential.
Comparative Analysis of this compound and Alternative Kv1.3 Blockers
Several other peptide toxins are known to block Kv1.3 channels, each with a distinct selectivity profile. The following table summarizes the inhibitory concentrations (IC50) of this compound and its alternatives against various potassium channels, providing a quantitative comparison of their potencies and specificities.
| Toxin | Target Channel | IC50 / Kd | Selectivity Profile | Reference |
| This compound (NTX) | Kv1.3 | ~1 nM | High affinity for Kv1.2 and Kv1.3. | [1] |
| Kv1.2 | ~2 nM | [1] | ||
| Ca2+-activated K+ channels | Does not affect | High specificity for voltage-gated K+ channels. | ||
| Margatoxin (MgTX) | Kv1.3 | ~11.7 pM | Potent blocker of Kv1.3. | [4] |
| ShK Toxin | Kv1.3 | ~11 pM | High affinity for Kv1.3, but also blocks Kv1.1, Kv1.4, and Kv1.6 at picomolar concentrations. | [1] |
| Kv1.1 | ~16 pM | [5] | ||
| ShK-186 (Dalazatide) | Kv1.3 | - | >100-fold selectivity for Kv1.3 over Kv1.1. | [4][5] |
| Agitoxin-2 | Kv1.3 | - | Blocks Kv1.1 and Kv1.3. | |
| Charybdotoxin (ChTX) | Kv1.3 | ~2.6 nM | Poor selectivity, inhibits KCa1.1, Kv1.2, and Kv1.6. | [1] |
| Kv1.2 | ~14 nM | [1] | ||
| Kv1.6 | ~22 nM | [1] | ||
| KCa1.1 | nM concentrations | [1] |
Validating Specificity with Knockout Models: A Proposed Experimental Workflow
Diagram: Experimental Workflow for Specificity Validation
Caption: Proposed workflow for validating this compound specificity using knockout mice.
Hypothesis: If this compound is highly specific for the Kv1.3 channel, its administration to Kv1.3 knockout mice will result in a significantly attenuated or absent physiological and behavioral response compared to wild-type mice.
Experimental Protocols
Animals
-
Wild-Type (WT): C57BL/6J mice.
-
Knockout (KO): Kv1.3 -/- mice on a C57BL/6J background.[6] Age and sex-matched cohorts should be used for all experiments. All animal procedures must be approved by the institutional animal care and use committee.
Electrophysiology: Whole-Cell Patch-Clamp on T-lymphocytes
-
Cell Preparation: Isolate T-lymphocytes from the spleen of both WT and Kv1.3 KO mice.
-
Recording: Perform whole-cell patch-clamp recordings to measure voltage-gated potassium currents.[8]
-
Procedure:
-
Establish a stable whole-cell configuration.
-
Apply a series of depolarizing voltage steps to elicit outward K+ currents.
-
Perfuse the cells with varying concentrations of this compound.
-
Record the inhibition of the K+ currents.
-
-
Expected Outcome: this compound should significantly inhibit K+ currents in T-lymphocytes from WT mice. In contrast, T-lymphocytes from Kv1.3 KO mice should exhibit a drastically reduced or no response to this compound application, confirming that Kv1.3 is the primary target in these cells.
Behavioral Assays
Kv1.3 knockout mice have been reported to exhibit specific behavioral phenotypes, including altered motor activity and emotional reactivity.[6][9]
-
Open Field Test:
-
Place individual mice in a novel, open arena.
-
Track movement, including distance traveled, time spent in the center versus the periphery, and rearing frequency for a set duration.
-
Expected Outcome: If this compound's effects are mediated by Kv1.3, its administration to WT mice may alter their exploratory behavior. This effect should be absent in Kv1.3 KO mice treated with this compound.
-
-
Rotarod Test:
-
Place mice on a rotating rod with accelerating speed.
-
Measure the latency to fall.
-
Expected Outcome: This test assesses motor coordination. Any impairment caused by this compound in WT mice should not be observed in Kv1.3 KO mice if the effect is specific to this channel.
-
Immunological Assay: T-cell Proliferation
-
Procedure:
-
Isolate T-lymphocytes from WT and Kv1.3 KO mice.
-
Stimulate the T-cells with a mitogen (e.g., Concanavalin A or anti-CD3/CD28 antibodies) in the presence or absence of this compound.
-
Measure T-cell proliferation using a standard method such as [3H]-thymidine incorporation or a fluorescent dye-based assay.
-
-
Expected Outcome: this compound is expected to suppress the proliferation of stimulated T-lymphocytes from WT mice. This inhibitory effect should be significantly diminished in T-lymphocytes from Kv1.3 KO mice.
Signaling Pathway and Toxin Interaction
Diagram: T-Cell Activation and Kv1.3 Channel Function
Caption: Role of Kv1.3 in T-cell activation and its inhibition by this compound.
Logical Comparison of Toxin Specificity
Diagram: Comparison of Kv1.3 Channel Blockers
Caption: Logical comparison of the selectivity of various Kv1.3 channel blockers.
Conclusion
The validation of a pharmacological tool's specificity is paramount for its reliable use in research and development. While this compound demonstrates high affinity for Kv1.3 channels in vitro, the definitive confirmation of its in vivo specificity awaits studies employing knockout models. The proposed experimental workflow in this guide, utilizing Kv1.3 knockout mice, offers a robust strategy to unequivocally determine the on-target effects of this compound. Such studies are essential to solidify the standing of this compound as a truly selective modulator of Kv1.3 channels, paving the way for its confident application in immunology and neuroscience research.
References
- 1. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dendrotoxin-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxins Targeting the Kv1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Scorpion toxins targeting Kv1.3 channels: insights into immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral phenotyping of mice lacking the K ATP channel subunit Kir6.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Noxiustoxin and Tetraethylammonium for Potassium Channel Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate potassium (K+) channel blocker is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of Noxiustoxin (NTX), a peptide toxin from scorpion venom, and Tetraethylammonium (TEA), a quaternary ammonium compound, two commonly used K+ channel blockers.
This comparison delves into their mechanisms of action, selectivity, and potency, supported by quantitative data from experimental studies. Detailed methodologies for key experiments are also provided to aid in the replication and design of future studies.
Mechanism of Action and Selectivity
This compound is a potent blocker of voltage-gated potassium (Kv) channels, exhibiting a high degree of selectivity for specific subtypes.[1][2][3] It physically occludes the ion conduction pathway by binding to the outer vestibule of the channel.[4][5] This targeted action makes it an invaluable tool for dissecting the roles of specific K+ channel isoforms in physiological and pathological processes.
In contrast, Tetraethylammonium is a non-selective K+ channel blocker, acting on a broad range of K+ channels, including voltage-gated and calcium-activated (KCa) channels.[6][7][8][9] TEA is thought to block the channel pore from both the intracellular and extracellular sides.[10][11] Its broad-spectrum activity can be advantageous for studies aiming to understand the overall contribution of K+ channels to cellular excitability but lacks the specificity required for isoform-specific investigations.
Quantitative Comparison of Blocker Potency
The following table summarizes the inhibitory constants (Kd or IC50) of this compound and Tetraethylammonium on various K+ channel subtypes, providing a clear comparison of their potency.
| K+ Channel Subtype | This compound (Kd/IC50) | Tetraethylammonium (IC50) |
| Voltage-Gated K+ Channels (Kv) | ||
| Kv1.3 | 0.6 - 6 nM[1][2][3] | Not widely reported as a primary blocker |
| Kv2.1 | - | ~1.9 - 5 mM (external)[12][13][14] |
| KCNQ1 | - | 5.0 mM[15] |
| KCNQ2 | - | 0.3 mM[15] |
| KCNQ3 | - | >30 mM[15] |
| KCNQ4 | - | 3.0 mM[15] |
| KCNQ2+KCNQ3 | - | 3.8 mM[15] |
| Fast K+ channels (Lymnaea neurons) | - | 0.05 - 0.08 mM[6] |
| Slow K+ channels (Lymnaea neurons) | - | 4 - 50 mM[6] |
| Calcium-Activated K+ Channels (KCa) | ||
| Maxi-K (BK) | >1 mM (no effect)[2] | - |
| Small conductance KCa | IC50 = 0.5 µM (NTX1-39 peptide)[16] | - |
Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of blocker potency. A lower value indicates higher potency.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and TEA.
Electrophysiological Recording of K+ Channel Currents (Patch-Clamp)
The patch-clamp technique is the gold standard for studying ion channel activity.[17][18][19][20]
1. Cell Preparation:
-
Culture cells expressing the K+ channel of interest (e.g., HEK293 cells transfected with the gene for a specific Kv channel subtype) or use primary cells known to endogenously express the channel (e.g., neurons, lymphocytes).
-
For whole-cell recordings, cells are typically plated on glass coverslips.
2. Solutions:
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Note: Solution compositions can be varied to isolate specific currents or study ionic dependence.
3. Pipette Fabrication:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
4. Recording Procedure:
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Elicit K+ currents by applying voltage steps to depolarizing potentials (e.g., from -60 mV to +60 mV in 10 mV increments).
-
Record currents using a patch-clamp amplifier and digitize the data.
5. Drug Application:
-
Dissolve this compound or Tetraethylammonium in the external solution to the desired concentrations.
-
Apply the blocker-containing solution to the cell via a perfusion system.
-
Record currents before, during, and after drug application to determine the extent of block.
6. Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Calculate the percentage of current inhibition by the blocker.
-
Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.
Visualizing the Comparison
Logical Relationship of K+ Channel Blockers
Caption: Comparison of this compound and TEA selectivity.
Experimental Workflow for K+ Channel Blocker Studies
Caption: Typical workflow for K+ channel blocker analysis.
Signaling Pathway: Role of K+ Channels in Cellular Excitability
Caption: K+ channels in action potential repolarization.
Conclusion
The choice between this compound and Tetraethylammonium for K+ channel studies is highly dependent on the specific research question. This compound, with its high potency and selectivity for certain Kv channel subtypes, is the superior choice for investigating the function of specific channel isoforms.[1][2][3] Its utility in distinguishing between closely related channels, such as Kv1.3 and maxi-K channels, is a significant advantage.[1][2]
Tetraethylammonium, while lacking specificity, remains a valuable tool for studies requiring broad-spectrum K+ channel inhibition.[6][7][8][9] Its ability to block a wide array of K+ channels makes it suitable for initial characterizations of cellular excitability or for experiments where the specific K+ channel subtypes are unknown.
Ultimately, a thorough understanding of the pharmacological properties of each blocker, as outlined in this guide, is essential for designing well-controlled experiments and for the accurate interpretation of results in the field of K+ channel research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Insights into alpha-K toxin specificity for K+ channels revealed through mutations in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publish.illinois.edu [publish.illinois.edu]
- 5. This compound, a short-chain toxin from the Mexican scorpion Centruroides noxius, induces transmitter release by blocking K+ permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Mechanism of blocking K+-channels with tetraethylammonium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Tetraethylammonium chloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 9. Tetraethylammonium chloride (TEA), non-selective K+ channel blocker (CAS 56-34-8) | Abcam [abcam.com]
- 10. Structural basis of TEA blockade in a model potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patterns of internal and external tetraethylammonium block in four homologous K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ion-Ion interactions at the selectivity filter. Evidence from K(+)-dependent modulation of tetraethylammonium efficacy in Kv2.1 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ion–Ion Interactions at the Selectivity Filter: Evidence from K+-Dependent Modulation of Tetraethylammonium Efficacy in Kv2.1 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]
- 15. Differential tetraethylammonium sensitivity of KCNQ1–4 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Blockade of a KCa channel with synthetic peptides from this compound: a K+ channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. Patch Clamp Protocol [labome.com]
- 20. Patch clamp - Wikipedia [en.wikipedia.org]
Unraveling the Reversibility of Noxiustoxin Block: A Comparative Analysis with Other Potent Channel Toxins
For researchers, scientists, and drug development professionals, understanding the kinetics of toxin-channel interactions is paramount for developing novel therapeutics and research tools. This guide provides a comparative analysis of the reversibility of channel blockade by Noxiustoxin (NTX), a potent potassium channel blocker, against other well-characterized toxins: Charybdotoxin (ChTX), Tetrodotoxin (TTX), and Saxitoxin (STX).
This compound, a peptide toxin isolated from the venom of the Mexican scorpion Centruroides noxius, is a known reversible blocker of both voltage-gated and calcium-activated potassium channels.[1] Its mode of action involves a reversible association with the channel pore, thereby decreasing potassium permeability.[1] The reversibility of this block is a critical characteristic that influences its potential applications in research and medicine. This guide delves into the available experimental data to provide a clear comparison of the reversibility of this compound's effects with those of other prominent ion channel toxins.
Comparative Analysis of Toxin Reversibility
The reversibility of a toxin's block on an ion channel is a key determinant of its experimental and therapeutic utility. A readily reversible blocker allows for controlled modulation of channel activity, while a slowly or irreversibly binding toxin can be useful for different applications, such as structural studies or long-lasting channel inhibition. The following table summarizes the available quantitative and qualitative data on the reversibility of this compound and a selection of other well-known ion channel toxins.
| Toxin | Target Ion Channel(s) | Reversibility Characteristics | Quantitative Data (Washout/Recovery) | References |
| This compound (NTX) | Voltage-gated K+ channels, Ca2+-activated K+ channels | Reversible | While consistently described as reversible, specific quantitative data on washout kinetics (e.g., time constants for recovery) from electrophysiological studies are not readily available in the reviewed literature. The block is known to be concentration-dependent.[1] | [1][2][3] |
| Charybdotoxin (ChTX) | Ca2+-activated K+ channels, Voltage-gated K+ channels | Reversible | Wash-in and wash-out relaxations are well-fitted by single exponentials.[4] The block is relieved with a time constant of 0.5 seconds upon repolarization of the membrane.[5] | [2][4][5] |
| Tetrodotoxin (TTX) | Voltage-gated Na+ channels | Reversible | The block is reversible upon washout, with recovery observed in electrophysiological experiments.[6][7] The effect of TTX on the electrophysiological activity of voltage-gated sodium channels is transient and can be reversed by perfusing with a toxin-free solution.[7] | [6][7][8][9] |
| Saxitoxin (STX) | Voltage-gated Na+ channels | Reversible | The block is reversible, and this characteristic is utilized in functional assays for its detection. | [10][11] |
Experimental Protocols for Assessing Toxin Reversibility
The reversibility of an ion channel blocker is typically assessed using electrophysiological techniques, most notably the patch-clamp method. This technique allows for the precise control of the cellular environment and the real-time measurement of ion channel activity.
Patch-Clamp Electrophysiology for Washout Experiments
Objective: To determine the rate and extent of recovery from toxin-induced channel block upon removal of the toxin.
Cell Preparation:
-
Culture cells expressing the ion channel of interest (e.g., HEK293 cells stably transfected with a specific potassium or sodium channel subtype, or primary neurons).
-
Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.
-
Use cells at an appropriate confluency for single-cell recording.
Electrophysiological Recording:
-
Establish a whole-cell or outside-out patch-clamp configuration on a selected cell.[12]
-
Use appropriate internal (pipette) and external (bath) solutions to isolate the desired ion channel currents. For example, to study potassium channels, sodium and calcium channel blockers may be included in the external solution.
-
Apply a voltage protocol to elicit and record the baseline ion channel currents. This typically involves a series of voltage steps to activate and deactivate the channels.
Toxin Application and Washout:
-
Perfuse the recording chamber with a solution containing the toxin at a known concentration.
-
Continuously record the ion channel currents to observe the onset and steady-state level of block.
-
After achieving a stable block, switch the perfusion to a toxin-free external solution to initiate the washout phase.
-
Continue recording the ion channel currents during the washout period until the current amplitude returns to the baseline level or reaches a new steady state.
Data Analysis:
-
Measure the peak current amplitude at a specific voltage step before toxin application (baseline), during toxin application (blocked), and at various time points during washout.
-
Calculate the percentage of current recovery at each time point during washout relative to the baseline current.
-
To quantify the kinetics of recovery, fit the time course of current recovery during washout to an exponential function (single or double exponential, as appropriate). The time constant(s) (τ) obtained from the fit provide a quantitative measure of the rate of unbinding and recovery.
Visualizing Experimental Workflows and Toxin Action
To better illustrate the experimental process and the underlying molecular interactions, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for assessing toxin reversibility.
References
- 1. Saxitoxin and tetrodotoxin. Electrostatic effects on sodium channel gating current in crayfish axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Charybdotoxin blocks voltage-gated K+ channels in human and murine T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a short-chain toxin from the Mexican scorpion Centruroides noxius, induces transmitter release by blocking K+ permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Effects of charybdotoxin on K+ channel (KV1.2) deactivation and inactivation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cost-Effective and Rapid Detection of Tetrodotoxin Using Indium Tin Oxide Electrodes via In Vitro Electrophysiology and Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Slow inactivation of a tetrodotoxin-sensitive current in canine cardiac Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of Tetrodotoxin (TTX)-Sensitive Na+ Current, TTX-Resistant Na+ Current, and Ca2+ Current in the Action Potentials of Nociceptive Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A functional assay for paralytic shellfish toxins that uses recombinant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
quantitative comparison of Noxiustoxin binding affinity across different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of Noxiustoxin (NTX) binding affinity to its primary molecular targets, the voltage-gated potassium channels Kv1.2 and Kv1.3, across different species. The data presented is compiled from various experimental sources to aid researchers in understanding the species-specific interactions of this potent scorpion toxin.
Quantitative Comparison of this compound Binding Affinity
This compound, a peptide toxin isolated from the venom of the Mexican scorpion Centruroides noxius, is a potent blocker of specific voltage-gated potassium channels. Its binding affinity has been characterized in several species, with a notable potency for Kv1.2 and Kv1.3 channels. The following table summarizes the available quantitative data on the binding affinity of this compound.
| Toxin | Target Channel | Species/System | Method | Affinity Metric | Value | Reference |
| This compound | Kv1.3 | Not Specified | Electrophysiology | IC₅₀ | ≈ 1 nM | [1] |
| This compound | Kv1.2 | Not Specified | Electrophysiology | IC₅₀ | ≈ 2 nM | [1] |
| This compound | Kv1.3 | Human (Jurkat cells) | Electrophysiology | K_d_ | 6 nM | |
| This compound | K⁺ channels | Squid (axon) | Not Specified | K_d_ | 300 nM | [2] |
Note: The species for the IC₅₀ values of ≈1 nM and ≈2 nM were not explicitly stated in the source material, but the context suggests they are likely from mammalian systems.
Experimental Protocols
The determination of this compound binding affinity relies on established biophysical techniques. Below are detailed methodologies for two key experimental approaches.
Radioligand Displacement Assay
This method quantifies the binding of a radiolabeled ligand to its receptor in the presence of a competing unlabeled ligand (in this case, this compound).
Objective: To determine the inhibition constant (Ki) of this compound for its target receptor (e.g., Kv1.3) in a specific tissue or cell preparation.
Materials:
-
Radioligand: ¹²⁵I-labeled this compound or a competing ligand with known high affinity for the target channel.
-
Tissue/Cell Preparation: Synaptosomes from rat brain or membranes from cells expressing the target channel.
-
Binding Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at physiological pH.
-
Competitor: Unlabeled this compound at various concentrations.
-
Filtration Apparatus: A vacuum filtration system with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction containing the target receptors.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time and temperature will depend on the specific binding kinetics.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and their inhibition by toxins in living cells.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a specific potassium channel (e.g., Kv1.3).
Materials:
-
Cell Line: A cell line stably or transiently expressing the target potassium channel (e.g., HEK293 or CHO cells expressing human Kv1.3).
-
Patch Pipettes: Glass micropipettes with a tip resistance of 2-5 MΩ.
-
Intracellular Solution: A solution mimicking the intracellular ionic composition, typically containing high potassium.
-
Extracellular Solution: A solution mimicking the extracellular environment, containing physiological concentrations of ions.
-
This compound Solutions: A series of dilutions of this compound in the extracellular solution.
-
Patch-Clamp Amplifier and Data Acquisition System.
Procedure:
-
Cell Preparation: Plate the cells on coverslips for recording.
-
Pipette Filling: Fill a patch pipette with the intracellular solution.
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Current Recording: Clamp the cell membrane at a holding potential where the target channels are closed (e.g., -80 mV). Apply depolarizing voltage steps to activate the channels and record the resulting potassium currents.
-
Toxin Application: Perfuse the cell with the extracellular solution containing a known concentration of this compound and record the currents again after the toxin has had time to bind.
-
Dose-Response: Repeat the toxin application with a range of this compound concentrations.
-
Data Analysis: Measure the peak current amplitude in the absence and presence of each toxin concentration. Plot the percentage of current inhibition as a function of the logarithm of the this compound concentration. Fit the data with a Hill equation to determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Noxiustoxin Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent neurotoxins like Noxiustoxin are paramount to ensuring a safe laboratory environment. This guide provides a detailed, step-by-step protocol for the effective inactivation and disposal of this compound, aligning with general best practices for peptide toxin management. Adherence to these procedures is critical for mitigating risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound, a peptide toxin from the venom of the scorpion Centruroides noxius, is a potent blocker of potassium channels.[1] Accidental exposure can lead to serious health effects. Therefore, all handling of this compound must be conducted within a certified chemical fume hood, biosafety cabinet, or glove box to prevent inhalation of aerosols.[2] Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
In the event of a spill, it is crucial to act swiftly and safely. For liquid spills, cover the area with absorbent material and then apply an inactivating agent.[2] After the recommended contact time, the decontaminated materials should be collected as hazardous waste.[2]
Step-by-Step Disposal Protocol for this compound
Due to the absence of a specific, universally mandated disposal protocol for this compound, the following procedure is based on established methods for the inactivation of similar peptide toxins.[3][4]
1. Inactivation of Liquid this compound Waste:
-
Chemical Inactivation: The primary method for rendering this compound non-toxic is through chemical inactivation. Sodium hypochlorite (bleach) is a broadly effective agent for this purpose.[3][4]
-
Prepare a fresh solution of at least 1% sodium hypochlorite. For highly concentrated solutions of this compound, a 6% sodium hypochlorite solution is recommended for complete inactivation.[4]
-
Add the sodium hypochlorite solution to the liquid this compound waste in a 10:1 ratio (e.g., 10 parts bleach solution to 1 part toxin solution).
-
Allow a minimum contact time of 30 minutes to ensure complete inactivation.[3] For more resistant peptide toxins, a longer contact time of up to 4 hours may be necessary.[3]
-
-
pH Neutralization: After the inactivation period, check the pH of the solution. If necessary, neutralize the solution to a pH between 5.5 and 12.0 before disposal.[5]
-
Disposal: The inactivated and neutralized liquid waste may be poured down the sanitary sewer, followed by copious amounts of water.[5][6] However, it is imperative to consult and adhere to local institutional and environmental regulations regarding sewer disposal of chemically treated waste.
2. Disposal of Solid Waste Contaminated with this compound:
-
Collection: All solid waste, including pipette tips, vials, gloves, and other contaminated materials, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[7][8] The label should explicitly state "Hazardous Waste: Contains Inactivated this compound Residue."[8]
-
Disposal: The sealed container of solid waste must be disposed of through your institution's hazardous waste management program.[7] This typically involves incineration at high temperatures (in excess of 815°C or 1500°F) to ensure complete destruction of any residual toxin.[3]
Quantitative Data for Inactivation
The following table summarizes the recommended concentrations and contact times for the chemical inactivation of peptide toxins, which can be applied to this compound.
| Inactivating Agent | Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 1.0% | 30 minutes | Effective for general laboratory use with working solutions and for decontaminating equipment.[3] |
| Sodium Hypochlorite | 2.5% | 4 hours | Recommended for complete inactivation of more robust toxins, mixed with 0.25 N sodium hydroxide.[3] |
| Sodium Hypochlorite | 6.0% | Not specified | Recommended for concentrated solutions or solid peptide to ensure complete digestion of the peptide.[4] |
Experimental Protocol for Inactivation Validation
While the above procedures are based on best practices, it is recommended to validate the inactivation protocol within your own laboratory setting, especially for high concentrations of this compound. A common method involves treating the toxin with the chosen inactivation procedure and then analyzing the treated sample using a relevant biological assay or analytical method (e.g., HPLC) to confirm the absence of the active toxin.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the this compound disposal process, the following diagram illustrates the logical steps from initial waste generation to final disposal.
Caption: Logical workflow for the proper disposal of liquid and solid this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chapter 10, Work with Biological Toxins | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. uab.cat [uab.cat]
- 4. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 5. su.se [su.se]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. nswai.org [nswai.org]
- 8. louisville.edu [louisville.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Noxiustoxin
Essential safety and logistical information for researchers, scientists, and drug development professionals working with the potent neurotoxin, Noxiustoxin. This guide provides immediate, procedural, and step-by-step guidance to ensure the safe handling, use, and disposal of this compound, establishing a foundation of trust and safety in your laboratory operations.
This compound, a peptide from the venom of the Mexican scorpion Centruroides noxius, is a powerful blocker of voltage-dependent potassium channels.[1] Its potency necessitates stringent safety protocols to prevent accidental exposure and ensure the integrity of research. This document outlines the essential personal protective equipment (PPE), handling procedures, emergency responses, and disposal plans.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 4195.06 g/mol | [1] |
| LD50 (mice, intraperitoneal) | 0.26 µg/g | [1] |
| Affinity (voltage-dependent K+ channels) | 2 nM | [2] |
| Ki (rat brain synaptosome membranes) | 100 pM | [3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in any form (lyophilized powder or solution). The following table details the required PPE for different laboratory scenarios.
| Situation | Required PPE |
| Handling Lyophilized Powder | - Disposable, solid-front lab coat with tight-fitting cuffs- Nitrile or neoprene double gloves- ANSI-approved safety glasses with side shields- Full-face shield- NIOSH-approved respirator with a P100 filter |
| Handling Solutions (Stock and Working) | - Disposable, fluid-resistant lab coat with tight-fitting cuffs- Nitrile or neoprene double gloves- ANSI-approved safety glasses with side shields |
| Animal Injections | - Disposable, fluid-resistant lab coat with tight-fitting cuffs- Nitrile or neoprene double gloves- ANSI-approved safety glasses with side shields- Use of a biosafety cabinet (BSC) or ventilated animal cage changing station |
Experimental Protocols
Detailed methodologies for common experimental procedures involving this compound are provided below. These protocols are intended as a guide and should be adapted to specific experimental needs in consultation with your institution's environmental health and safety (EHS) department.
Reconstitution of Lyophilized this compound
-
Preparation: Work within a certified chemical fume hood or Class II biosafety cabinet. Ensure all surfaces are decontaminated before and after handling.
-
Personal Protective Equipment: Don the appropriate PPE for handling lyophilized powder as detailed in the PPE table.
-
Vial Handling: Before opening, gently centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Solvent Addition: Using a sterile, calibrated pipette with a filter tip, slowly add the desired volume of a suitable solvent (e.g., sterile, nuclease-free water or a buffer such as PBS) to the side of the vial, avoiding direct contact with the powder.
-
Dissolution: Gently swirl the vial to dissolve the peptide. Do not vortex, as this can cause the peptide to denature.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes. Store aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.
In Vitro Studies: Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the effect of this compound on voltage-gated potassium channels in a neuronal cell line.
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) on glass coverslips appropriate for patch-clamp recording.
-
Solution Preparation: Prepare the external and internal recording solutions. The external solution should be a physiological saline solution (e.g., artificial cerebrospinal fluid), and the internal solution should contain ions appropriate for recording potassium currents.
-
Patch-Clamp Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Pull glass microelectrodes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a single, healthy-looking cell with the microelectrode and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Data Acquisition: Clamp the cell membrane at a holding potential of -80 mV. Apply a series of depolarizing voltage steps to elicit voltage-gated potassium currents.
-
This compound Application: After establishing a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Data Analysis: Record the changes in the potassium current amplitude and kinetics in the presence of the toxin. Calculate the percentage of current inhibition to determine the IC50 value.
In Vivo Studies: Neurobehavioral Assessment in Mice
This protocol outlines a procedure for observing the effects of this compound on motor function in mice. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Animal Acclimation: Acclimate adult male C57BL/6 mice to the testing room for at least 1 hour before the experiment.
-
Baseline Assessment: Perform baseline behavioral tests, such as an open-field test to assess locomotor activity and a rotarod test to assess motor coordination.
-
This compound Administration: Administer this compound via intraperitoneal (IP) injection at a predetermined dose based on the LD50 value and the experimental objectives. A vehicle control group (e.g., saline) must be included.
-
Post-Injection Monitoring: Continuously monitor the animals for signs of toxicity, including changes in posture, gait, breathing, and the presence of tremors or convulsions.
-
Behavioral Testing: At specified time points post-injection, repeat the behavioral tests to quantify the effects of the toxin on motor function.
-
Euthanasia and Tissue Collection: At the end of the experiment, euthanize the animals according to the approved IACUC protocol. Tissues may be collected for further analysis.
Operational and Disposal Plans
A clear and well-defined plan for the entire lifecycle of this compound in the laboratory is crucial for safety and compliance.
Decontamination Procedures
In the event of a spill, immediately evacuate the area and alert laboratory personnel and the EHS department. The following table outlines the appropriate decontamination solutions and contact times.
| Spill Type | Decontamination Solution | Minimum Contact Time |
| Lyophilized Powder | Dampen absorbent pads with 1 M NaOH or 10% bleach solution | 30 minutes |
| Liquid Solution | Cover with absorbent material and then apply 1 M NaOH or 10% bleach solution | 30 minutes |
Waste Disposal
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Contaminated Solid Waste (e.g., gloves, pipette tips, vials) | Collect in a designated, labeled, leak-proof hazardous waste container. |
| Contaminated Liquid Waste (e.g., unused solutions, cell culture media) | Collect in a designated, labeled, leak-proof hazardous waste container. Do not pour down the drain. |
| Contaminated Sharps (e.g., needles, glass Pasteur pipettes) | Collect in a designated, labeled, puncture-resistant sharps container for hazardous chemical waste. |
All hazardous waste must be disposed of through the institution's EHS department according to federal, state, and local regulations.
Visualizations
This compound Handling Workflow
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
This compound Signaling Pathway
Caption: The signaling pathway of this compound's action on voltage-gated potassium channels.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chemical synthesis, structural and functional characterisation of this compound, a powerful blocker of lymphocyte voltage-dependent K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 2, a novel K+ channel blocking peptide from the venom of the scorpion Centruroides noxius Hoffmann - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
